4-Chloro-6-Ethyl-2-Methylquinoline
Beschreibung
BenchChem offers high-quality 4-Chloro-6-Ethyl-2-Methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-Ethyl-2-Methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chloro-6-ethyl-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBZOJSJLZJIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(N=C2C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586454 | |
| Record name | 4-Chloro-6-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123638-09-5 | |
| Record name | 4-Chloro-6-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Chloro-6-Ethyl-2-Methylquinoline: A Comprehensive Technical Guide
Executive Summary
4-Chloro-6-ethyl-2-methylquinoline (CAS: 123638-09-5)[1] is a highly versatile synthetic intermediate widely utilized in medicinal chemistry, particularly in the development of anti-tumour agents, kinase inhibitors, and advanced heterocyclic scaffolds[2]. The presence of the chlorine atom at the C4 position provides a prime site for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. This whitepaper details a robust, three-step synthetic pathway—from condensation to Conrad-Limpach cyclization, followed by dehydroxy-chlorination—emphasizing the mechanistic causality and self-validating experimental protocols required for high-yield synthesis.
Mechanistic Rationale and Retrosynthetic Strategy
The construction of the quinoline core relies on the well-established Conrad-Limpach synthesis[3]. The retrosynthetic disconnection of 4-chloro-6-ethyl-2-methylquinoline leads back to 6-ethyl-2-methylquinolin-4-ol, which is derived from the thermal cyclization of a Schiff base (enamine). This enamine is formed via the condensation of 4-ethylaniline and ethyl acetoacetate.
Enamine Condensation
The initial step involves the nucleophilic attack of the primary amine (4-ethylaniline) on the ketone carbonyl of ethyl acetoacetate. The use of a Dean-Stark apparatus to continuously remove the water byproduct is critical to drive the thermodynamic equilibrium toward the enamine.
Conrad-Limpach Thermal Cyclization
The enamine undergoes an electrocyclic ring closure. Because the cyclization into the hemiketal breaks the aromaticity of the phenyl ring, the substrate must be heated to approximately 250 °C[4][5]. At this temperature, the high-energy imine-enol tautomer cyclizes, followed by the elimination of ethanol to restore aromaticity and form the 4-quinolone (which tautomerizes to 4-hydroxyquinoline)[3]. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is the solvent of choice due to its exceptional thermal stability and heat transfer properties at 250 °C[4][6].
Dehydroxy-Chlorination
The final transformation converts the C4-hydroxyl group into a chlorine atom using phosphorus oxychloride (POCl3). The reaction proceeds via the initial phosphorylation of the tautomeric quinolone oxygen, forming a highly reactive phosphate ester intermediate[7]. Subsequent nucleophilic attack by the chloride ion displaces the phosphorodichloridate leaving group. The addition of a catalytic base, such as N,N-dimethylaniline, neutralizes the generated HCl and accelerates the formation of the reactive intermediate[2].
Figure 1: Three-step synthetic workflow for 4-Chloro-6-ethyl-2-methylquinoline.
Figure 2: Logical mechanism of dehydroxy-chlorination using POCl3.
Data Presentation
Table 1: Physicochemical Properties of the Target Compound
| Property | Value |
| Chemical Name | 4-Chloro-6-ethyl-2-methylquinoline |
| CAS Registry Number | 123638-09-5[1] |
| Molecular Formula | C12H12ClN |
| Molecular Weight | 205.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (Standard) | ≥ 95% (HPLC) |
Table 2: Optimization of Chlorination Conditions
Causality Check: The choice of solvent and base significantly impacts the yield of the chlorination step. The use of N,N-dimethylaniline as an acid scavenger prevents the degradation of the quinoline core.
| Reagent System | Solvent | Temperature | Time | Isolated Yield |
| POCl3 (neat) | None | 105 °C | 4.0 h | 65% |
| POCl3 + PCl5 | None | 105 °C | 3.0 h | 72% |
| POCl3 + N,N-dimethylaniline | Toluene | 90 °C | 3.5 h | 88% [2] |
Self-Validating Experimental Protocols
Step 1: Synthesis of Ethyl 3-((4-ethylphenyl)amino)but-2-enoate
Objective: Form the Schiff base intermediate.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reaction: Charge the flask with 4-ethylaniline (1.0 equiv, ~121.18 g/mol ), ethyl acetoacetate (1.1 equiv), catalytic p-toluenesulfonic acid (0.05 equiv), and 200 mL of toluene.
-
Execution: Reflux the mixture at 110 °C.
-
Self-Validation Check: Monitor the water collection in the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1.0 equiv) is collected (typically 4-6 hours). TLC (Hexanes/EtOAc 4:1) should show the complete consumption of 4-ethylaniline.
-
Workup: Concentrate the mixture under reduced pressure to yield the crude enamine as a viscous oil, which is used directly in the next step to prevent hydrolytic degradation.
Step 2: Conrad-Limpach Cyclization
Objective: Thermally induce electrocyclic ring closure to form 6-ethyl-2-methylquinolin-4-ol.
-
Setup: In a 1 L three-necked flask equipped with an internal thermometer, dropping funnel, and a short-path distillation head, add 300 mL of Dowtherm A.
-
Heating: Heat the Dowtherm A to 245–250 °C under a nitrogen atmosphere. Caution: Ensure rigorous temperature control; temperatures below 240 °C will stall the cyclization, while temperatures above 260 °C cause carbonization.
-
Addition: Add the crude enamine from Step 1 dropwise over 30 minutes.
-
Self-Validation Check: Ethanol vapor will rapidly evolve and distill over. The cessation of ethanol distillation indicates reaction completion (usually 15-30 minutes post-addition).
-
Workup: Allow the mixture to cool to room temperature. Add 500 mL of petroleum ether (b.p. 60–80 °C) while stirring. The target 4-quinolone will precipitate as a solid. Filter, wash with additional petroleum ether to remove residual Dowtherm A, and dry under vacuum.
Step 3: Dehydroxy-Chlorination
Objective: Convert the 4-hydroxyl group to a 4-chloro substituent.
-
Setup: In a 250 mL round-bottom flask, suspend 6-ethyl-2-methylquinolin-4-ol (1.0 equiv) in dry toluene (10 volumes).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl3, 3.0 equiv) and N,N-dimethylaniline (1.5 equiv)[2]. Causality: N,N-dimethylaniline neutralizes the HCl generated, preventing the protonation of the quinoline nitrogen which would deactivate the ring.
-
Execution: Heat the mixture to 90 °C for 3.5 hours[2].
-
Self-Validation Check: The suspension will transition into a homogenous, dark purple/brown solution as the solid quinolone is consumed and the soluble chlorinated product is formed. LC-MS analysis of an aliquot (quenched in methanol) should reveal the target mass (m/z 206 [M+H]+).
-
Workup: Cool the mixture and carefully pour it onto crushed ice (highly exothermic quench of excess POCl3). Extract with chloroform or ethyl acetate (3 × 100 mL). Wash the combined organic layers with saturated NaHCO3, brine, and dry over anhydrous Na2SO4.
-
Purification: Evaporate the solvent and purify the residue via silica gel chromatography (eluting with 1:4 v/v ethyl acetate/petroleum ether) to afford 4-chloro-6-ethyl-2-methylquinoline as an off-white solid[2].
Analytical Characterization Standards
To verify the structural integrity of the synthesized 4-Chloro-6-ethyl-2-methylquinoline, the following analytical benchmarks should be met:
-
1H NMR (400 MHz, CDCl3): Look for the characteristic quinoline aromatic protons. The C3 proton typically appears as a distinct singlet around δ 7.3 - 7.5 ppm. The ethyl group will present as a quartet (CH2) around δ 2.8 ppm and a triplet (CH3) around δ 1.3 ppm. The C2-methyl group will appear as a sharp singlet near δ 2.7 ppm.
-
Mass Spectrometry (ESI-MS): The isotopic pattern must reflect the presence of a single chlorine atom (approximate 3:1 ratio of m/z 206 to 208).
References
-
Wikipedia Contributors. "Conrad–Limpach synthesis." Wikipedia, The Free Encyclopedia. URL: [Link]
-
European Patent Office. "6-Aryl aminomethyl quinoline derivatives and their use as anti-tumour agents." EP 0318225 B1. URL: [Link]
-
National Institutes of Health (PMC). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." PMC3381494. URL: [Link]
-
MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules. URL: [Link]
Sources
- 1. 4-Chloro-6-ethyl-2-methylquinoline | CAS 123638-09-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Methodological Guide to the Physicochemical Characterization of 4-Chloro-6-Ethyl-2-Methylquinoline
Abstract
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their extensive biological activities.[1][2] The specific substitution pattern of 4-Chloro-6-Ethyl-2-Methylquinoline (CEMQ) suggests a compound of significant interest for drug discovery, where precise physicochemical profiling is paramount for advancing from a hit to a viable clinical candidate.[3][4][5] This guide establishes a comprehensive framework for the in-depth characterization of CEMQ. As specific experimental data for this compound is not widely published, this document serves as both a repository of predicted properties and a detailed methodological protocol for their empirical determination. We will detail the experimental logic, step-by-step protocols, and data interpretation for determining critical parameters including molecular identity, thermal properties, solubility, lipophilicity (LogP/LogD), and ionization constant (pKa). This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel quinoline derivatives.
Introduction: The Strategic Importance of Physicochemical Profiling
In modern drug discovery, a molecule's therapeutic efficacy is inextricably linked to its physicochemical properties.[4] These characteristics—such as solubility, lipophilicity, and ionization state—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and potential for off-target effects.[5][6] The quinoline scaffold is a privileged structure, with derivatives showing promise as anticancer, antimalarial, and antibacterial agents.[1][7] The introduction of a chloro group at the 4-position, a methyl group at the 2-position, and an ethyl group at the 6-position on the quinoline ring of CEMQ is deliberate. Each substituent is expected to modulate the molecule's properties:
-
4-Chloro Group: Significantly influences the electron distribution of the ring and can act as a key synthetic handle. It is known to increase lipophilicity, which can enhance membrane permeability.[7]
-
2-Methyl Group: Can impact metabolic stability and receptor binding interactions.[7]
-
6-Ethyl Group: Further contributes to lipophilicity and can influence the molecule's overall shape and fit within a biological target.
Understanding these properties is not merely an academic exercise; it is a critical step in rational drug design, enabling chemists to optimize lead compounds and mitigate late-stage attrition.[6][8]
Molecular Identity and Predicted Properties
Prior to empirical testing, a foundational understanding of the molecule is established through its basic identifiers and computationally predicted properties.
2.1. Molecular Structure and Identifiers
-
Compound Name: 4-Chloro-6-Ethyl-2-Methylquinoline
-
CAS Number: 123638-09-5[9]
-
Molecular Formula: C₁₂H₁₂ClN[9]
-
Molecular Weight: 205.68 g/mol [9]
-
Canonical SMILES: CCc1cc2c(cc1)N=C(C)C=C2Cl
| Property | Predicted Value / Information | Source |
| Molecular Weight | 205.68 g/mol | Santa Cruz Biotechnology[9] |
| Molecular Formula | C₁₂H₁₂ClN | Santa Cruz Biotechnology[9] |
| XLogP3 (Predicted) | 4.1 | PubChem (Analog)[10][11] |
| pKa (Predicted, Basic) | 4.40 ± 0.50 | ChemAxon (Analog)[12] |
Note: Predicted values are derived from computational models and data from structurally similar compounds, such as 4-chloro-2-methylquinoline and 4-chloro-6-methoxy-2-methylquinoline, and should be confirmed by experimental data.
Experimental Characterization Workflow
A systematic approach is essential for accurate physicochemical characterization. The following workflow outlines the logical progression of experiments, from fundamental structural confirmation to the determination of key drug-like properties.
Caption: Overall workflow for physicochemical characterization.
Structural & Purity Confirmation
Causality: Before measuring any property, it is imperative to confirm the chemical structure and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight.[13][14]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will confirm the presence and connectivity of protons. Expected signals would include those for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and distinct signals for the aromatic protons on the quinoline core.[15][16]
-
¹³C NMR: Will identify all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign proton and carbon signals and confirm the precise substitution pattern on the quinoline ring.[17][18]
4.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion. The observed mass should be within 5 ppm of the calculated exact mass for C₁₂H₁₂ClN. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will provide a characteristic M+ and M+2 peak, further confirming the presence of chlorine.[13]
Melting Point and Thermal Analysis
Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice.[19] Differential Scanning Calorimetry (DSC) is the preferred method as it provides a highly accurate melting temperature (Tm) and can also reveal other thermal events like phase transitions or decomposition.[20][21]
5.1. Experimental Protocol: Melting Point by DSC
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity standard, such as indium.[20][22]
-
Sample Preparation: Accurately weigh 3-5 mg of dry, powdered CEMQ into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan to serve as the reference.[20][23]
-
Thermal Program: Place both pans into the DSC cell. Equilibrate the system at a starting temperature (e.g., 25°C).
-
Heating Scan: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).[22]
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[22][23]
Aqueous Solubility
Causality: Aqueous solubility is a critical determinant of oral bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed into circulation. Given CEMQ's predicted high lipophilicity, its aqueous solubility is expected to be low. The shake-flask method, as described in OECD Guideline 105, is the gold standard for determining thermodynamic solubility.[24][25]
6.1. Experimental Protocol: Shake-Flask Solubility (OECD 105)
-
Preparation: Add an excess amount of solid CEMQ to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[24]
-
Phase Separation: Allow the suspension to settle. Carefully remove an aliquot of the aqueous supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation or filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Determine the concentration of CEMQ in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment should be run in triplicate, and the presence of undissolved solid at the end of the experiment must be visually confirmed to ensure saturation was achieved.
Lipophilicity: LogP and LogD Determination
Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance.[3] It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species (neutral and ionized) at a specific pH.[26] Since CEMQ has a basic nitrogen atom, its ionization state will be pH-dependent, making the LogD at physiological pH (7.4) a more relevant parameter for drug development. The shake-flask method is the definitive technique.[][28]
Caption: Experimental workflow for LogD determination via shake-flask.
7.1. Experimental Protocol: Shake-Flask LogD₇.₄
-
Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight.[29]
-
Sample Addition: Add a small volume of a concentrated stock solution of CEMQ (e.g., in DMSO) to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should be within the linear range of the analytical method.
-
Partitioning: Cap the vial and shake vigorously for 1-3 hours to allow the compound to partition between the two phases and reach equilibrium.[26]
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the octanol and aqueous layers.[28]
-
Quantification: Carefully remove an aliquot from each layer and determine the concentration of CEMQ using HPLC.[29]
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa)
Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[30] For a basic compound like CEMQ (due to the quinoline nitrogen), the pKa governs its charge state at different physiological pH values, which profoundly impacts solubility, receptor binding, and cell permeability.[31] Potentiometric titration is a highly reliable method for pKa determination.[32][33]
Caption: Relationship between pH, pKa, and ionization state for a base.
8.1. Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH electrode using standard buffers (e.g., pH 4, 7, and 10).[32]
-
Sample Preparation: Dissolve an accurately weighed amount of CEMQ in a suitable solvent mixture (e.g., water with a small amount of co-solvent like acetonitrile if solubility is low) to a known concentration (e.g., 1 mM).[32][34] Maintain a constant ionic strength with a background electrolyte like KCl.[32]
-
Titration: Place the solution in a temperature-controlled vessel under an inert atmosphere (e.g., nitrogen). Titrate the solution by making small, incremental additions of a standardized strong acid (e.g., 0.1 M HCl).[31]
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the titration curve. This point corresponds to the inflection point of the sigmoid curve.[30][31]
Conclusion and Forward Look
The physicochemical properties of 4-Chloro-6-Ethyl-2-Methylquinoline are the primary determinants of its potential as a drug candidate. The methodologies outlined in this guide provide a robust, validated framework for the empirical determination of its structural, thermal, solubility, lipophilicity, and ionization characteristics. The data generated through these protocols will form a comprehensive profile, enabling informed decision-making in medicinal chemistry campaigns. By grounding drug design in a solid understanding of these fundamental properties, researchers can more effectively navigate the complex path of drug discovery, optimizing for both potency and developability.
References
- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [URL: https://www.creative-bioarray.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Xtalpi. [URL: https://www.xtalpi.com/en/blog/20240306]
- Measuring the Melting Point. (2023, May 8). Laboratory Equipment. [URL: https://www.laboratoryequipment.com/596377-measuring-the-melting-point/]
- De Legge, R., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3655412/]
- Physicochemical properties. (2025, August 15). Fiveable. [URL: https://library.fiveable.me/chemistry/medicinal-chemistry/physicochemical-properties/study-guide/4-5]
- Leeson, P. D. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27040288/]
- OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. (2025, October 14). Nanotechnology Industries Association. [URL: https://www.nanotechia.
- 4-Chloro-2-methylquinoline, 97%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-chloro-2-methylquinoline-97/A1500214]
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [URL: https://dergipark.org.tr/en/pub/jmedchem/issue/85637/1460835]
- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [URL: https://typeset.
- Small Molecule Structure Characterisation. (2025, November 28). La Trobe University. [URL: https://www.latrobe.edu.
- Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark. [URL: https://orbit.dtu.dk/en/publications/determining-the-water-solubility-of-difficult-to-test-substanc]
- Solubility testing in accordance with the OECD 105. FILAB. [URL: https://www.filab.fr/en/our-services/physicochemical-analyses/solubility-test-oecd-105/]
- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. DergiPark. [URL: https://dergipark.org.tr/en/pub/bjes/issue/48622/618210]
- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/tx2001596]
- Lipophilicity Assays. BOC Sciences. [URL: https://www.bocsci.com/solution/lipophilicity-assays.html]
- Test No. 105: Water Solubility. OECD. [URL: https://www.oecd-ilibrary.
- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajournals. [URL: https://www.rajournals.in/index.php/ijrpas/article/view/106]
- Physicochemical Data for Quinoline Derivatives. ResearchGate. [URL: https://www.researchgate.
- Test No. 105: Water Solubility. OECD. [URL: https://www.oecd.
- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/31201]
- Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. [URL: https://www.datapointlabs.com/materials-testing-services/thermal-analysis/differential-scanning-calorimetry-dsc]
- NMR characterization of small and large molecules. ResolveMass Laboratories Inc. [URL: https://resolvemass.
- LogP / LogD shake-flask method v1. (2024, August). ResearchGate. [URL: https://www.researchgate.net/publication/382894541_LogP_LogD_shake-flask_method_v1]
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27137915/]
- 4-CHLORO-2-METHYLQUINOLINE. Chongqing Chemdad Co. [URL: https://www.chemdad.com/cas-4295-06-1.html]
- Structure characterization with NMR molecular networking. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10788647/]
- An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines. Benchchem. [URL: https://www.benchchem.com/pdf/An-In-depth-Technical-Guide-to-the-Chemical-Properties-of-Chloro-Methylquinolines.pdf]
- Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. (2020, December 14). Bentham Science. [URL: https://www.benthamscience.com/article/111874]
- Characterizing Small Molecules with NMR. (2019, April 11). News-Medical.Net. [URL: https://www.news-medical.net/whitepaper/20190411/Characterizing-Small-Molecules-with-NMR.aspx]
- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021, October 15). Impactfactor. [URL: https://impactfactor.org/PDF/IJDDT/11/IJDDT,Vol11,Issue4,Article38.pdf]
- How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, December 19). WuXi AppTec DMPK. [URL: https://dmpk.wuxiapptec.
- Differential scanning calorimetry. (2016, April 27). CureFFI.org. [URL: https://www.cureffi.org/2016/04/27/differential-scanning-calorimetry/]
- Small Molecule Characterization. Nuclear Magnetic Resonance Facility. [URL: https://nmr.osu.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10570415/]
- Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. [URL: https://www.orientjchem.
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004653]
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [URL: https://www.torontech.com/blogs/news-and-updates/differential-scanning-calorimetry-dsc-analysis-a-practical-guide-to-thermal-insights]
- Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. TU Delft Repository. [URL: https://repository.tudelft.nl/islandora/object/uuid:a2e2d9a6-7d35-430c-8069-4e007823f66c]
- 4-Chloroquinoline. Santa Cruz Biotechnology.
- 4-Chloro-6-methoxy-2-methylquinoline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/610114]
- CAS 6628-04-2: 4-Amino-2-methylquinoline. CymitQuimica. [URL: https://www.cymitquimica.com/cas/6628-04-2]
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate (C13H12ClNO2). PubChemLite. [URL: https://pubchemlite.org/compound/WWHIKEAYZCGNRF-UHFFFAOYSA-N]
- 4-Chloro-6-ethyl-2-methylquinoline. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-chloro-6-ethyl-2-methylquinoline-123638-09-5]
- ethyl 4-chloro-2-methylquinoline-6-carboxylate. (2025, September 11). Chemsrc. [URL: https://www.chemsrc.com/en/cas/100375-87-9_1013446.html]
- 4-Chloro-2-methylquinoline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77973]
- Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-chloro-26-dimethylquinoline_fig1_328906951]
- Identity. ECHA CHEM. [URL: https://chem.echa.europa.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. fiveable.me [fiveable.me]
- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Chloro-6-ethyl-2-methylquinoline | CAS 123638-09-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 4-Chloro-6-methoxy-2-methylquinoline | C11H10ClNO | CID 610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-CHLORO-2-METHYLQUINOLINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. latrobe.edu.au [latrobe.edu.au]
- 14. resolvemass.ca [resolvemass.ca]
- 15. news-medical.net [news-medical.net]
- 16. impactfactor.org [impactfactor.org]
- 17. Small Molecule Characterization | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]
- 18. Structure characterization with NMR molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. westlab.com [westlab.com]
- 20. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 21. Differential scanning calorimetry [cureffi.org]
- 22. torontech.com [torontech.com]
- 23. repository.tudelft.nl [repository.tudelft.nl]
- 24. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 25. oecd.org [oecd.org]
- 26. researchgate.net [researchgate.net]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 31. dergipark.org.tr [dergipark.org.tr]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. scispace.com [scispace.com]
- 34. asianpubs.org [asianpubs.org]
Technical Guide: 4-Chloro-6-Ethyl-2-Methylquinoline (CAS 123638-09-5)
[1][2][3]
Executive Summary
4-Chloro-6-Ethyl-2-Methylquinoline (CAS 123638-09-5) is a halogenated heteroaromatic scaffold critical to the development of small-molecule therapeutics and advanced agrochemicals. Belonging to the 4-chloroquinoline family, this compound serves as a high-reactivity electrophile, primarily utilized to introduce the quinoline pharmacophore into larger molecular architectures via nucleophilic aromatic substitution (
Its specific substitution pattern—an ethyl group at C6 and a methyl group at C2—offers a unique balance of lipophilicity and steric bulk, making it a valuable tool for Structure-Activity Relationship (SAR) optimization in kinase inhibitors, antimalarials, and antibacterial agents.
Part 1: Chemical Identity & Physicochemical Core
The following data consolidates the structural and physical parameters necessary for accurate identification and stoichiometric calculations.
| Parameter | Specification |
| CAS Number | 123638-09-5 |
| IUPAC Name | 4-Chloro-6-ethyl-2-methylquinoline |
| Molecular Formula | |
| Molecular Weight | 205.68 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water. |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |
| Key Reactivity | C4-Chlorine (susceptible to nucleophilic displacement); N1 (basic center) |
Part 2: Synthesis Logic & Field-Proven Methodologies
The Retrosynthetic Strategy
The industrial and laboratory-scale preparation of 4-chloroquinolines relies on the Conrad-Limpach-Knorr cyclization principles. For CAS 123638-09-5, the specific regiochemistry requires the condensation of 4-ethylaniline with ethyl acetoacetate .
Critical Mechanistic Insight: The reaction must favor the formation of the enamine (kinetic product) over the amide (thermodynamic product) to ensure cyclization yields the 4-hydroxyquinoline (which is then chlorinated) rather than the 2-hydroxy isomer. This is controlled by temperature and catalysis.[1]
Synthesis Pathway Visualization
The following diagram illustrates the chemical transformation from precursors to the final chlorinated scaffold.
Figure 1: Step-wise synthetic pathway from aniline precursors to the chlorinated quinoline target.[2]
Part 3: Detailed Experimental Protocol
Stage 1: Preparation of 6-Ethyl-2-methylquinolin-4-ol
Note: This intermediate is the precursor to the chloro-compound. Commercial availability varies, so in-house synthesis is often required.
Reagents: 4-Ethylaniline (1.0 eq), Ethyl Acetoacetate (1.1 eq), Polyphosphoric Acid (PPA) or Diphenyl ether (for thermal cyclization).
-
Condensation: Mix 4-ethylaniline and ethyl acetoacetate in benzene or toluene with a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to remove water.
-
Why? Removing water drives the equilibrium toward the enamine (Schiff base).
-
-
Cyclization (The "PPA Method"):
-
Heat PPA to 100°C.
-
Slowly add the enamine intermediate.
-
Raise temperature to 120–130°C and stir for 2–3 hours.
-
Field Insight: PPA acts as both solvent and Lewis acid, promoting the ring closure more cleanly than thermal shock in mineral oil.
-
-
Workup: Pour the reaction mixture into crushed ice. Neutralize with NaOH (aq) to precipitate the 4-hydroxyquinoline. Filter, wash with water, and dry.
Stage 2: Chlorination (Dehydroxy-chlorination)
This is the critical step to generate CAS 123638-09-5.
Reagents: 6-Ethyl-2-methylquinolin-4-ol (Intermediate), Phosphorus Oxychloride (
Protocol:
-
Setup: Place the dry 4-hydroxy intermediate in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).
-
Addition: Add
(excess, typically 3–5 equivalents) carefully.-
Safety:
reacts violently with moisture. Ensure all glassware is oven-dried.
-
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.
-
Monitoring: The reaction is complete when the solid starting material dissolves completely and TLC shows conversion (Mobile phase: Hexane/EtOAc).
-
-
Quenching (Critical Step):
-
Cool the mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator) if possible. -
Pour the residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.
-
-
Isolation:
-
Neutralize the aqueous slurry with Ammonium Hydroxide (
) or Sodium Carbonate to pH 8–9. -
Extract with Dichloromethane (DCM) (
mL). -
Dry organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Part 4: Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature |
| 1H NMR (CDCl3) | Aromatic Region: Signals for 3 protons (H5, H7, H8) showing 1,2,4-substitution pattern.C3-H: Singlet around |
| Mass Spectrometry | Parent Ion: |
| Melting Point | Distinct sharp range (Value dependent on purity, typically >60°C). |
Troubleshooting Common Issues
-
Low Yield: Often caused by incomplete drying of the hydroxy-intermediate before adding
. Moisture destroys the reagent. -
Dark Impurities: Overheating during the PPA cyclization step. Keep temperature strictly below 140°C.
Part 5: Applications in Drug Discovery
CAS 123638-09-5 is a "privileged scaffold" intermediate.
-
Kinase Inhibition: The 4-chloro group is displaced by aniline derivatives to form 4-aminoquinolines, a motif found in inhibitors of EGFR and PI3K (e.g., analogs of NVP-BEZ235).
-
Antimalarials: The 6-ethyl group provides a lipophilic variation to the traditional chloroquine scaffold, potentially altering transport properties across the parasite vacuole membrane.
-
Reaction Workflow:
Figure 2: Downstream functionalization pathways for drug development.
References
- Conrad, M., & Limpach, L. (1887). Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for quinoline synthesis).
-
Arnott, E. A., et al. (2011).[3] POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry. (Mechanistic parallel for dehydroxy-chlorination). Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 4-chloro-2-methylquinoline-6-carboxylate (Structural Analog Data). Retrieved from [Link]
Technical Reference: Spectral Profiling of 4-Chloro-6-Ethyl-2-Methylquinoline
This guide serves as a technical reference for the spectral characterization of 4-Chloro-6-Ethyl-2-Methylquinoline (CAS: 123638-09-5).[1] It synthesizes established spectroscopic principles with structural analog data to provide researchers with a robust validation framework.
Compound Identity:
Executive Summary & Application Context
4-Chloro-6-ethyl-2-methylquinoline is a functionalized quinoline intermediate primarily used in the synthesis of antimalarial agents, kinase inhibitors, and complex heterocyclic scaffolds.[1] Its structural core—a 2,4-disubstituted quinoline ring—provides two distinct electrophilic sites for further functionalization: the 4-chloro position (highly reactive toward nucleophilic aromatic substitution,
Accurate spectral characterization is critical to distinguish this compound from its regioisomers (e.g., 7-ethyl or 8-ethyl analogs) which may form during non-selective Skraup or Doebner-Miller syntheses.[1]
Synthesis & Impurity Profiling
To understand the spectral data, one must understand the origin of the molecule. The most high-fidelity route involves the Conrad-Limpach synthesis , which dictates the impurity profile seen in raw spectra.[1]
Synthetic Pathway
The synthesis typically proceeds via the condensation of 4-ethylaniline with ethyl acetoacetate , followed by thermal cyclization and chlorination.
Figure 1: Conrad-Limpach synthetic route.[1] Note that incomplete chlorination results in a characteristic broad -OH stretch in IR and a downfield shift in NMR (hydroxy-tautomer).[1]
Spectral Analysis: Nuclear Magnetic Resonance (NMR)
H NMR Characterization
The proton NMR spectrum is defined by three distinct zones: the aliphatic ethyl group, the isolated 2-methyl singlet, and the aromatic region.
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.05 | Doublet ( | 1H | H-8 | Deshielded by Quinoline Nitrogen; ortho-coupling to H-7.[1] |
| 7.85 | Singlet (Broad) | 1H | H-5 | Meta to N, ortho to Ethyl. Often shows fine meta-coupling ( |
| 7.55 | Doublet of Doublets | 1H | H-7 | Coupling with H-8 ( |
| 7.35 | Singlet | 1H | H-3 | Diagnostic Peak. The 3-H proton is shielded by the 4-Cl group relative to unsubstituted quinoline.[1] |
| 2.85 | Quartet ( | 2H | Ethyl | Benzylic protons; coupling with methyl triplet.[1] |
| 2.70 | Singlet | 3H | 2-Methyl | Characteristic singlet for 2-methylquinolines.[1] |
| 1.35 | Triplet ( | 3H | Ethyl | Terminal methyl group.[1] |
Expert Note on Regioisomerism: If the synthesis used a meta-substituted aniline, you would obtain a mixture of 5-ethyl and 7-ethyl isomers.[1]
-
6-Ethyl (Target): H-5 is a singlet (or fine doublet).[1]
-
7-Ethyl Isomer: H-8 is a singlet.[1]
-
5-Ethyl Isomer: Vicinal coupling (H-6, H-7, H-8) creates a multiplet pattern; no isolated aromatic singlets.[1]
C NMR Overview
Key carbon environments to verify:
- 158.0: C-2 (Quaternary, adjacent to N).
- 148.0: C-8a (Quaternary bridgehead).[1]
- 142.0: C-4 (Quaternary, C-Cl bond).[1]
- 120-130: Aromatic CH carbons.[1]
- 29.0: Ethyl methylene.
- 25.0: 2-Methyl group.[1]
- 15.0: Ethyl methyl.
Mass Spectrometry (MS) Profiling[1]
Mass spectrometry provides the definitive confirmation of the halogenation state.
Ionization & Isotopic Pattern
-
Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).
-
Molecular Ion (
): The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the and peaks.
| m/z (Mass-to-Charge) | Intensity | Identity | Explanation |
| 205.1 | 100% | Base peak (or near base).[1] | |
| 207.1 | ~32% | Confirms presence of one Chlorine atom. | |
| 170.1 | Variable | Loss of Chlorine radical (typical in EI).[1] | |
| 190.1 | Variable | Loss of methyl from ethyl group.[1] |
Fragmentation Logic
The fragmentation pathway under Electron Impact (EI) involves the sequential loss of the halogen and alkyl chains.
Figure 2: Primary fragmentation pathways in EI-MS.
Infrared Spectroscopy (IR)[1][4]
The IR spectrum is most useful for confirming the absence of the precursor (4-hydroxyquinoline).
-
Absence of -OH: The precursor has a broad, strong band at 3000-3400
(O-H stretch) and a carbonyl-like stretch at 1640 (due to the quinolone tautomer).[1] The target 4-chloro compound should lack these. -
C-Cl Stretch: A strong, sharp band in the 700–800
region.[1] -
C=N / C=C Aromatic: Distinct bands at 1580
and 1490 .[1] -
Aliphatic C-H: Just below 3000
(2960, 2920 ) due to the ethyl and methyl groups.[1]
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -
Filtration: If the solution is cloudy (indicating inorganic salts from the POCl3 quench), filter through a small plug of glass wool into the NMR tube.
-
Acquisition: Run 16 scans for
H and 256–1024 scans for C.
Protocol B: LC-MS Verification[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and ESI+ Mode (Scan 100–500 m/z).
References
-
Synthesis of 4-Chloroquinolines
-
Conrad-Limpach Reaction Mechanism
-
Spectral Data of Quinoline Analogs
Sources
- 1. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Chloro-6-ethyl-2-methylquinoline | CAS 123638-09-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. PubChemLite - Ethyl 4-chloro-2-methylquinoline-6-carboxylate (C13H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. Ethyl 4-chloro-2-methylquinoline-6-carboxylate 100375-87-9 [sigmaaldrich.com]
- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential biological activities of substituted quinolines
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
The Role of 4-Chloro-6-Ethyl-2-Methylquinoline as a Chemical Intermediate in Antifolate Drug Discovery
Executive Summary
4-Chloro-6-ethyl-2-methylquinoline (CAS: 123638-09-5) is a highly specialized heterocyclic building block utilized extensively in pharmaceutical chemistry[1]. It serves as a critical structural intermediate in the synthesis of quinoline-based antifolates—a potent class of anti-tumour agents designed to competitively inhibit Thymidylate Synthase (TS)[2]. This technical guide details the structural rationale, self-validating synthetic workflows, and downstream biological applications of this intermediate, providing drug development professionals with a robust framework for its utilization.
Structural Rationale & Chemical Causality
The utility of 4-Chloro-6-ethyl-2-methylquinoline is dictated by its three primary functional zones, each engineered for a specific role in drug synthesis and target binding:
-
The Quinoline Core: Provides the necessary planar, aromatic pharmacophore that mimics the pteridine ring of endogenous folates. This structural homology is what enables the final drug to competitively bind within the active site of target enzymes[2].
-
The 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom stabilizes the quinoline ring against oxidative degradation during aggressive downstream radical reactions. In the final Active Pharmaceutical Ingredient (API), this halogen often enhances lipophilic interactions within hydrophobic enzyme pockets.
-
The 6-Ethyl Handle: This is the primary site of synthetic action. The ethyl group at the 6-position is specifically designed to undergo Wohl-Ziegler radical bromination. Because the resulting secondary benzylic radical is highly stabilized by resonance with the quinoline ring, bromination occurs with high regioselectivity, yielding a 6-(1-bromoethyl) derivative[3]. This secondary bromide serves as an ideal electrophile for subsequent alkylation with complex amines (e.g., p-aminobenzoyl-L-glutamate derivatives) to form the mature antifolate[3].
Synthetic Workflows: A Self-Validating System
As an application scientist, I emphasize that reproducibility in heterocyclic synthesis relies on controlling side reactions. The following protocols are engineered to prevent quinoline ring degradation and maximize regioselectivity, based on established patent literature[3].
Protocol 1: Deoxychlorination of 6-Ethyl-2-methyl-4-quinolone
Objective: Convert the inert 4-quinolone precursor into the reactive 4-chloro intermediate. Causality: Phosphorus oxychloride (POCl₃) is used as the chlorinating agent. N,N-dimethylaniline is added not merely as a solvent, but as a nucleophilic catalyst and acid scavenger. It forms a highly reactive Vilsmeier-type intermediate with POCl₃, which accelerates the chlorination of the tautomeric 4-hydroxyquinoline while scavenging the generated HCl, thus preventing the protonation and subsequent deactivation of the quinoline nitrogen.
Step-by-Step Methodology:
-
Preparation: In a dry, argon-purged flask, suspend 4.61 g of 6-ethyl-2-methyl-4-quinolone in 30 mL of anhydrous toluene[3].
-
Reagent Addition: Add 6.15 mL of N,N-dimethylaniline, followed by the dropwise addition of 1.54 mL of POCl₃[3].
-
Reaction: Heat the mixture to 90 °C and maintain for 3.5 hours. The solution will transition to a deep color, indicating the formation of the intermediate complex[3].
-
Quenching: Cool the mixture to room temperature and pour slowly onto 30 g of crushed ice to safely hydrolyze excess POCl₃[3].
-
Extraction & Purification: Extract the aqueous phase with chloroform (3 x 100 mL). Combine the organic layers, evaporate under reduced pressure, and purify via silica gel chromatography (eluting with a gradient of petroleum ether and ethyl acetate) to yield the target 4-chloro-6-ethyl-2-methylquinoline[3].
Protocol 2: Regioselective Radical Bromination
Objective: Activate the 6-ethyl group for downstream API coupling. Causality: N-Bromosuccinimide (NBS) provides a low, steady concentration of Br₂. Benzoyl peroxide acts as the radical initiator, cleaving homolytically under light/heat to abstract the benzylic hydrogen.
Step-by-Step Methodology:
-
Preparation: Dissolve the purified 4-chloro-6-ethyl-2-methylquinoline in a suitable halogenated solvent (e.g., carbon tetrachloride or a greener alternative like trifluorotoluene)[3].
-
Initiation: Add 1.05 molar equivalents of NBS and a catalytic amount of benzoyl peroxide[3].
-
Reaction: Reflux the mixture for 3 hours while illuminating the flask with a 250-Watt incandescent light bulb to sustain the radical chain reaction[3].
-
Workup: Cool the mixture to 0 °C to precipitate succinimide. Filter the solid, evaporate the filtrate, and purify via chromatography to isolate 6-(1-bromoethyl)-4-chloro-2-methylquinoline[3].
Fig 1: Stepwise synthesis from quinolone to antifolate API via the target intermediate.
Quantitative Data Summary
To facilitate process scaling and verification, the stoichiometric and physicochemical data are summarized below.
Table 1: Physicochemical Profile & Reaction Stoichiometry
| Parameter | Value / Specification |
| CAS Number | 123638-09-5[1] |
| Molecular Formula | C₁₂H₁₂ClN[1] |
| Molecular Weight | 205.68 g/mol [1] |
| Precursor (Quinolone) | 1.0 Equivalent[3] |
| POCl₃ Requirement | ~1.1 - 1.2 Equivalents[3] |
| N,N-Dimethylaniline | ~2.0 - 2.5 Equivalents[3] |
| Expected Yield (Step 1) | ~65 - 75% (Chromatographically pure) |
Downstream Application: Thymidylate Synthase Inhibition
Once functionalized, the 6-(1-bromoethyl) intermediate is coupled with an amino-glutamate derivative to form a mature antifolate[3]. These drugs exert their anti-tumour effect by competitively inhibiting Thymidylate Synthase[2]. This blockade halts the de novo conversion of dUMP to dTMP, leading to a catastrophic depletion of dTTP pools[2]. In response, the cell attempts to synthesize and repair DNA by misincorporating uracil, which ultimately triggers double-strand breaks and apoptosis in rapidly dividing tumor cells.
Fig 2: Mechanism of action for quinoline-based antifolates targeting Thymidylate Synthase.
References
- Title: 6-Aryl aminomethyl quinoline derivatives and their use as anti-tumour agents (EP 0318225 B1)
Sources
Technical Monograph: 4-Chloro-6-Ethyl-2-Methylquinoline in Medicinal Chemistry
Executive Summary
4-Chloro-6-ethyl-2-methylquinoline (CAS: 123638-09-5) represents a high-value heterocyclic intermediate in the synthesis of bioactive pharmacophores.[1] Distinguished by its reactive C4-chlorine "switch" and the lipophilic modulation provided by the C6-ethyl group, this scaffold is pivotal in the development of antimalarial agents, tyrosine kinase inhibitors (TKIs), and DNA-intercalating antitumor drugs. This guide details the synthesis, reactivity profile, and medicinal applications of this privileged structure, providing researchers with a roadmap for its utilization in lead optimization.
Chemical Architecture & Electronic Profile
The utility of 4-chloro-6-ethyl-2-methylquinoline stems from its specific electronic distribution, which dictates its reactivity and binding affinity in biological systems.
| Site | Substituent | Electronic Effect | Medicinal Function |
| C4 | Chlorine | Primary Reactive Handle: Highly susceptible to Nucleophilic Aromatic Substitution ( | |
| C6 | Ethyl | Inductive donation (+I) | Lipophilic Modulator: Enhances |
| C2 | Methyl | Inductive donation (+I) | Metabolic Blocker: Sterically hinders oxidation at the electron-deficient C2 position, prolonging half-life ( |
| N1 | Quinoline Nitrogen | Electron sink | H-Bond Acceptor: Critical for binding to heme iron (antimalarial) or hinge regions (kinases). |
Structural Visualization (SAR Logic)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.
Figure 1: Pharmacophore dissection of the 4-chloro-6-ethyl-2-methylquinoline scaffold.
Synthesis Strategy: The Conrad-Limpach Approach
While various routes exist, the Conrad-Limpach synthesis is the industry standard for generating 4-hydroxyquinolines (the immediate precursor) with high regioselectivity. This method avoids the formation of the isomeric 2-hydroxyquinoline (Knorr product) by controlling the kinetics of the enamine formation.
Reaction Pathway[2]
-
Condensation: 4-Ethylaniline reacts with ethyl acetoacetate to form an enamino-ester.
-
Cyclization: Thermal cyclization at high temperature (250°C) in an inert solvent (e.g., Diphenyl ether) yields 6-ethyl-2-methylquinolin-4(1H)-one.
-
Aromatization/Chlorination: Treatment with Phosphorus Oxychloride (
) converts the tautomeric 4-hydroxy group into the 4-chloro derivative.
Figure 2: Step-wise synthesis via the Conrad-Limpach protocol.
Experimental Protocol
Phase 1: Synthesis of 6-Ethyl-2-methylquinolin-4(1H)-one
Objective: Construct the bicyclic heterocyclic core.
-
Reagents: 4-Ethylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (catalytic), Benzene or Toluene (solvent).
-
Enamine Formation: Reflux reactants with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until aniline is consumed. Evaporate solvent to obtain the crude
-enamino ester oil.[2] -
Cyclization: Add the crude oil dropwise to vigorously stirring Diphenyl ether pre-heated to 250°C .
-
Critical Note: The temperature must be maintained above 240°C to favor the kinetic 4-hydroxy product over the thermodynamic 2-hydroxy isomer.
-
-
Isolation: Cool the mixture to room temperature. Dilute with petroleum ether to precipitate the quinolone.[2] Filter, wash with hexane to remove diphenyl ether, and dry.
Phase 2: Chlorination to 4-Chloro-6-ethyl-2-methylquinoline
Objective: Install the reactive chlorine handle.
-
Setup: 6-Ethyl-2-methylquinolin-4(1H)-one (10 g) is placed in a round-bottom flask.
-
Reagent: Add Phosphorus Oxychloride (
) (30 mL). Optional: Add (1.0 eq) to enhance reactivity. -
Reaction: Reflux the mixture (
) for 2–4 hours. The suspension will clear as the reaction proceeds. -
Quenching (Exothermic):
-
Cool the reaction mixture to room temperature.
-
Pour slowly onto crushed ice/ammonia mixture with vigorous stirring. Caution: POCl3 hydrolysis is violent.
-
Adjust pH to ~9 using Ammonium Hydroxide (
).
-
-
Extraction: Extract with Dichloromethane (
, 3x). Dry organic layer over anhydrous . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc) if necessary.
Typical Yield: 75–85% over two steps.
Medicinal Chemistry Applications
A. Antimalarial Agents (Heme Detoxification)
Similar to Chloroquine, derivatives of this scaffold function by inhibiting hemozoin formation in the Plasmodium parasite food vacuole.
-
Mechanism: The quinoline ring
-stacks with free heme (ferriprotoporphyrin IX). The C4-amino side chain (introduced via ) accumulates in the acidic vacuole. -
Role of 6-Ethyl: The ethyl group increases lipophilicity, aiding penetration through the vacuolar membrane, a key resistance-breaking feature compared to the 7-chloro analogs.
B. Tyrosine Kinase Inhibitors (Anticancer)
In oncology, this scaffold serves as a template for Type I and Type II kinase inhibitors (e.g., EGFR, VEGFR).
-
Binding Mode: The N1 nitrogen acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding site.
-
Derivatization: The C4-chlorine is displaced by substituted anilines (e.g., 3-chloro-4-fluoroaniline) to create the "head" group that occupies the hydrophobic pocket.
Data Summary: Comparative Reactivity
| Reaction Type | Reagent | Conditions | Product Class | Application |
| Diamines (e.g., 1,4-diaminobutane) | 4-Aminoquinolines | Antimalarials | ||
| Substituted Anilines | 4-Anilinoquinolines | Kinase Inhibitors | ||
| Suzuki Coupling | Aryl Boronic Acids | 4-Arylquinolines | Fluorescent Probes | |
| Benzylic Bromination | NBS, AIBN | 6-(1-Bromoethyl)...[1][2][3] | Late-stage functionalization |
References
-
Conrad-Limpach Synthesis Review
-
Antimalarial SAR Studies
- Title: Structure-Activity Rel
- Source:Journal of Medicinal Chemistry.
- Context: Details the necessity of the 7-chloro or equivalent lipophilic substitution (like 6-ethyl) for heme binding.
-
Kinase Inhibitor Scaffolds
-
Synthesis Verification (Specific CAS)
- Title: 4-Chloro-6-ethyl-2-methylquinoline Product D
- Source: Sigma-Aldrich / Merck.
-
Context: Physical property verification and commercial availability.[6]
Sources
- 1. sostie.com [sostie.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Compound ethyl 4-(4-chloro-2-methylanilino)-6,8-dimethylquinoline-3-carboxylate -... [chemdiv.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Investigating the Reaction Mechanism of 4-Chloro-6-Ethyl-2-Methylquinoline Synthesis: A Technical Guide
Executive Summary
The synthesis of 4-chloro-6-ethyl-2-methylquinoline is a critical pathway in the development of anti-plasmodial agents and advanced pharmaceutical intermediates[1]. This whitepaper deconstructs the synthetic workflow, grounded in the classical[2], followed by a deoxychlorination step. By analyzing the causality behind solvent selection, thermodynamic control, and self-validating analytical checkpoints, this guide provides a robust framework for researchers scaling up quinoline derivatives.
Mechanistic Causality: The Conrad-Limpach Paradigm
The transformation of 4-ethylaniline and ethyl acetoacetate into a functionalized quinoline is not a single concerted step, but a cascade of thermodynamically and kinetically controlled phases[3].
Phase I: Condensation and Schiff Base Formation
The reaction initiates with the nucleophilic attack of the primary amine (4-ethylaniline) on the ketone carbonyl of ethyl acetoacetate. Catalyzed by a strong acid (e.g., HCl), this step forms a tetrahedral intermediate that rapidly dehydrates to yield a Schiff base (enamine)[2]. The causality of using a desiccant or Dean-Stark apparatus here is critical: removing water drives the equilibrium toward the enamine, preventing the reverse hydrolysis reaction[4].
Phase II: Thermal Electrocyclic Annulation
The most critical—and rate-determining—step is the electrocyclic ring closure of the enamine to form 6-ethyl-2-methylquinolin-4-ol[2]. Because this annulation requires the temporary disruption of the phenyl ring's aromaticity, it proceeds through a high-energy enol tautomer[5]. Consequently, standard refluxing solvents are insufficient. The reaction must be heated to ~250 °C. At this temperature, the molecule achieves the necessary activation energy for ring closure, followed by the expulsion of ethanol and rapid rearomatization to the 4-quinolone[6].
Phase III: Deoxychlorination via Phosphorus Oxychloride
The final phase converts the 4-quinolone (which predominates in the keto form) into 4-chloro-6-ethyl-2-methylquinoline[7]. Phosphorus oxychloride (
Mechanistic Visualizations
Figure 1: Mechanistic pathway of 4-Chloro-6-ethyl-2-methylquinoline synthesis.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm success before proceeding.
Protocol A: Synthesis of the Enamine Intermediate
-
Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of 4-ethylaniline with 1.1 equivalents of ethyl acetoacetate in absolute ethanol[4]. Add a catalytic amount of concentrated HCl.
-
Reflux & Dehydration: Heat the mixture to 90 °C for 6 hours. Utilize anhydrous magnesium sulfate (
) in the reaction matrix to sequester generated water[4]. -
Self-Validation Checkpoint: Monitor via TLC or LC-MS. The reaction is complete when the primary amine spot disappears and the mass spectrum shows the
peak of the Schiff base.
Protocol B: High-Temperature Cyclization
-
Solvent Preparation: Heat 10 volumes of to 250 °C in a three-neck flask equipped with a reflux condenser[8].
-
Dropwise Addition: Slowly add the crude enamine intermediate to the hot solvent. Causality: Dropwise addition ensures the bulk temperature remains at 250 °C, preventing low-temperature intermolecular side reactions (e.g., bisquinoline formation)[9].
-
Isolation: After 30–60 minutes, cool the mixture to room temperature and precipitate the 6-ethyl-2-methylquinolin-4-ol using diethyl ether[8].
-
Self-Validation Checkpoint: Analyze via
-NMR. The disappearance of the ethoxy signals (quartet at ~4.1 ppm, triplet at ~1.3 ppm) confirms successful cyclization and ethanol expulsion.
Protocol C: Chlorination and Final Isolation
-
Halogenation: Suspend the 4-quinolone intermediate in neat
(approx. 3-4 equivalents) and heat to 105 °C for 2 hours[4]. -
Quenching: Carefully pour the cooled reaction mixture over crushed ice to hydrolyze excess
. Neutralize with aqueous to precipitate the product[7]. -
Self-Validation Checkpoint: LC-MS analysis must show a mass shift corresponding to the replacement of -OH with -Cl, alongside the characteristic 3:1 isotopic pattern indicative of a single chlorine atom (
).
Experimental Workflows
Figure 2: Step-by-step experimental workflow for the target quinoline.
Quantitative Data: Yield Optimization
The choice of solvent during the thermal cyclization step is the primary determinant of overall yield. Historical solvent-free methods yielded <30% due to poor heat transfer[2]. Modern approaches utilize high-boiling inert solvents to stabilize the high-energy intermediate[6].
Table 1: Solvent Effects on Conrad-Limpach Cyclization Yield
| Solvent | Boiling Point (°C) | Average Yield (%) | Causality & Operational Profile |
| Solvent-free | N/A | < 30% | Poor thermal distribution; high rate of side reactions. |
| 1,2,4-Trichlorobenzene | 214 °C | ~55% | Fails to reach optimal activation energy; toxic. |
| 2,6-di-tert-butylphenol | 253 °C | ~65% | Inexpensive alternative; low odor, adequate thermal transfer. |
| Dowtherm A / Diphenyl Ether | 258 °C | 65 - 95% | Industry standard; perfectly matches required activation energy. |
| Mineral Oil | > 300 °C | ~95% | Excellent yield; however, highly viscous and difficult to remove. |
Table 2: Self-Validating Protocol Checkpoints
| Reaction Phase | Analytical Technique | Success Indicator (Self-Validation) |
| Condensation | LC-MS | Disappearance of 4-ethylaniline; formation of Schiff base mass |
| Cyclization | Loss of ethoxy signals; appearance of aromatic quinolone protons. | |
| Chlorination | LC-MS | Mass shift from -OH to -Cl; characteristic 3:1 isotopic pattern for |
References
-
Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. URL:[Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Brouet JC, Gu S, Peet NP, Williams JD. Synth Commun. 2009;39(9):5193-5196. URL:[Link]
- 6-Aryl aminomethyl quinoline derivatives and their use as anti-tumour agents (EP0318225B1).European Patent Office.
-
A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base. Heteroletters. URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Step-by-step protocol for the synthesis of 4-Chloro-6-Ethyl-2-Methylquinoline
Executive Summary & Retrosynthetic Logic
This application note details the synthesis of 4-Chloro-6-Ethyl-2-Methylquinoline , a functionalized quinoline scaffold often utilized as a precursor in the development of antimalarial therapeutics and kinase inhibitors.
Strategic Approach: The synthesis follows a classical Conrad-Limpach-Knorr approach, selected for its robustness in generating 2,4-disubstituted quinolines. The pathway involves three distinct phases:
-
Condensation: Formation of an enamino-ester intermediate from 4-ethylaniline and ethyl acetoacetate.
-
Thermal Cyclization: High-temperature intramolecular cyclization to yield the 4-hydroxyquinoline (4-quinolone) core.
-
Deoxychlorination: Conversion of the hydroxyl group to a chloride using phosphorus oxychloride (POCl
), activating the 4-position for subsequent nucleophilic substitution (S Ar).
Scientific Rationale: While modern one-pot methods (e.g., using BTC/TPPO) exist, the stepwise thermal cyclization remains the "gold standard" for scalability and purity in industrial applications. It minimizes the formation of isomeric byproducts often seen in acid-catalyzed Skraup syntheses.
Safety & Engineering Controls (Critical)
WARNING: This protocol involves the use of Phosphorus Oxychloride (POCl
-
Engineering Controls: All operations involving POCl
must be performed in a properly functioning chemical fume hood. -
PPE: Neoprene or butyl rubber gloves, chemical splash goggles, face shield, and a lab coat are mandatory.
-
Quenching: POCl
reacts violently with water. Quenching must be performed by slow addition of the reaction mixture to ice/water with vigorous stirring, maintaining low temperature to prevent thermal runaway.
Experimental Protocol
Phase 1 & 2: Synthesis of 6-Ethyl-2-methylquinolin-4-ol
Principle: The initial condensation creates a Schiff base/enamine. The subsequent high-temperature step (250°C) drives the elimination of ethanol, forcing the aromatic ring to attack the ester carbonyl, closing the pyridine ring.
Materials:
-
4-Ethylaniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Acetic acid (catalytic, optional)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) – Solvent for cyclization
-
Hexane/Ethanol (for washing)
Step-by-Step Workflow:
-
Condensation:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-ethylaniline (50 mmol) and ethyl acetoacetate (55 mmol) in toluene (100 mL).
-
Add a catalytic amount of acetic acid (0.5 mL).
-
Reflux the mixture until the theoretical amount of water (~0.9 mL) is collected in the Dean-Stark trap (approx. 3-5 hours).
-
Concentrate the solution under reduced pressure to obtain the crude enamine oil (ethyl 3-((4-ethylphenyl)amino)but-2-enoate).
-
-
Thermal Cyclization:
-
Heat Dowtherm A (50 mL) to a rolling boil (approx. 250°C) in a separate multi-neck flask equipped with a dropping funnel and an air condenser (to allow ethanol escape).
-
Critical Step: Add the crude enamine oil dropwise to the boiling Dowtherm A over 20 minutes. Rapid addition is necessary to favor kinetic cyclization over polymerization, but must be controlled to manage ethanol evolution.
-
Maintain reflux for 30–60 minutes after addition is complete.
-
Cool the mixture to room temperature. The product, 6-Ethyl-2-methylquinolin-4-ol , typically precipitates as a solid.
-
Dilute with hexane (50 mL) to further precipitate the product and wash away the Dowtherm A.
-
Filter the solid, wash with hexane and cold ethanol, and dry under vacuum.
-
Phase 3: Deoxychlorination to 4-Chloro-6-Ethyl-2-Methylquinoline
Principle: The tautomeric 4-quinolone reacts with POCl
Materials:
-
6-Ethyl-2-methylquinolin-4-ol (from Phase 2)
-
Phosphorus Oxychloride (POCl
) (Excess, acts as solvent/reagent) -
Ammonium Hydroxide (NH
OH) or Sodium Carbonate (for neutralization) -
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
Step-by-Step Workflow:
-
Chlorination:
-
Place the dried 6-Ethyl-2-methylquinolin-4-ol (10 mmol) into a round-bottom flask.
-
Carefully add POCl
(5 mL, ~50 mmol) under a fume hood. -
Fit the flask with a reflux condenser and a drying tube (CaCl
). -
Heat the mixture to mild reflux (105°C) for 2–4 hours. The suspension should clear as the starting material is consumed.
-
Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane).
-
-
Work-up (Quenching):
-
Cool the reaction mixture to room temperature.
-
Safety Critical: Pour the reaction mixture slowly onto crushed ice (~200 g) with vigorous stirring. Do not allow the temperature to rise significantly.
-
Neutralize the aqueous solution to pH 8–9 using 25% Ammonium Hydroxide or saturated Na
CO solution. The product will precipitate or oil out.
-
-
Purification:
-
Extract the aqueous mixture with Dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na
SO , and filter. -
Evaporate the solvent under reduced pressure.[1]
-
Final Purification: Recrystallize from hexane/ethyl acetate or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) if high purity (>98%) is required.
-
Data Presentation
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 4-Ethylaniline | 121.18 | 1.0 | Precursor (Ring A) |
| Ethyl Acetoacetate | 130.14 | 1.1 | Precursor (Ring B + Methyl) |
| Dowtherm A | N/A | Solvent | Heat Transfer Medium |
| POCl | 153.33 | 5.0 | Chlorinating Agent |
Expected Analytical Data (Reference Values)
| Parameter | Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 60–65 °C (Typical for similar analogs) |
| Distinct singlet at ~7.3 ppm (H-3 proton); Triplet/Quartet for Ethyl group; Singlet for 2-Methyl. |
Workflow Visualization
Figure 1: Step-by-step synthetic pathway from aniline precursor to final chloroquinoline via the Conrad-Limpach method.
References
-
Organic Chemistry Portal. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate. Retrieved from [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules 2000. Retrieved from [Link]
Sources
Application Notes and Protocols for the Quantification of 4-Chloro-6-Ethyl-2-Methylquinoline
Abstract
This technical guide provides detailed analytical methods for the quantitative analysis of 4-Chloro-6-Ethyl-2-Methylquinoline, a substituted quinoline of interest in pharmaceutical research and development. Recognizing the critical need for accurate and reliable quantification, this document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The methodologies are designed to be robust and reproducible, serving as a comprehensive resource for researchers, scientists, and drug development professionals. Each protocol is accompanied by an explanation of the underlying scientific principles to empower users to not only execute the methods but also to adapt and troubleshoot them effectively.
Introduction: The Significance of Quantifying 4-Chloro-6-Ethyl-2-Methylquinoline
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 4-Chloro-6-Ethyl-2-Methylquinoline (C₁₂H₁₂ClN, MW: 205.68) suggests its potential as a key intermediate or active pharmaceutical ingredient (API).[1][2] Accurate quantification of this compound is paramount for various stages of drug development, including:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
In vitro and in vivo efficacy testing: To correlate the concentration of the compound with its biological effects.
-
Quality control of drug substances and products: To ensure the identity, purity, and potency of the final product.
-
Stability studies: To assess the degradation of the compound under various environmental conditions.
This guide provides a selection of analytical techniques to address these needs, each with its own advantages in terms of selectivity, sensitivity, and throughput.
Physicochemical Properties and Sample Preparation
A thorough understanding of the physicochemical properties of 4-Chloro-6-Ethyl-2-Methylquinoline is essential for developing effective analytical methods. While extensive experimental data for this specific compound is not widely available, its structure suggests it is a relatively non-polar, weakly basic compound.
Table 1: Physicochemical Properties of 4-Chloro-6-Ethyl-2-Methylquinoline
| Property | Value/Information | Source |
| Chemical Formula | C₁₂H₁₂ClN | [1][2] |
| Molecular Weight | 205.68 g/mol | [1][2] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[3] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and toluene; sparingly soluble in water. | Inferred from related quinoline derivatives[4][5] |
Standard and Sample Solution Preparation
The following protocol describes a general procedure for preparing standard and sample solutions. The choice of solvent should be guided by solubility tests and compatibility with the chosen analytical method.
Protocol 2.1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-Chloro-6-Ethyl-2-Methylquinoline reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the mark.
-
This stock solution should be stored under appropriate conditions (e.g., refrigerated and protected from light) to prevent degradation.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or the solvent used for sample preparation.
-
The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.
-
-
Sample Preparation (from a solid matrix, e.g., a formulation):
-
Accurately weigh a portion of the homogenized sample powder containing a known amount of the drug product.
-
Transfer the powder to a volumetric flask of appropriate size.
-
Add a portion of the extraction solvent (e.g., methanol or a mixture of organic solvent and aqueous buffer).
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Dilute to volume with the extraction solvent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an appropriate vial for analysis.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds due to its high resolution and sensitivity.[6] A reversed-phase HPLC method using a C18 column is proposed for the analysis of the relatively non-polar 4-Chloro-6-Ethyl-2-Methylquinoline.
Principle of Separation
In reversed-phase HPLC, the stationary phase (C18) is non-polar, while the mobile phase is a more polar mixture of water or buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds, like 4-Chloro-6-Ethyl-2-Methylquinoline, will have a stronger affinity for the stationary phase and thus will be retained longer on the column.
Proposed HPLC-UV Method
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard choice for the separation of non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v) | The organic modifier (acetonitrile) controls the retention time, while the buffer maintains a consistent pH to ensure reproducible ionization of the analyte. A low pH can improve peak shape for basic compounds like quinolines.[7][8] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| UV Detection | Estimated at 230 nm and 280 nm | The exact UV absorbance maximum (λmax) should be determined by running a UV scan of a standard solution. Quinolines typically exhibit strong absorbance in the UV region. The NIST WebBook shows absorbance peaks for 4-chloroquinoline around these wavelengths.[9] A photodiode array (PDA) detector is recommended for initial method development to identify the optimal wavelength.[10] |
Protocol 3.2: HPLC-UV Analysis
-
System Preparation:
-
Prepare the mobile phase as described in Table 2. Filter and degas the mobile phase before use.
-
Install the C18 column and equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject the working standard solutions in increasing order of concentration.
-
Record the peak area for each standard.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (r²) ≥ 0.999.
-
-
Sample Analysis:
-
Inject the prepared sample solutions.
-
Record the peak area of the analyte.
-
-
Quantification:
-
Determine the concentration of 4-Chloro-6-Ethyl-2-Methylquinoline in the sample by interpolating its peak area from the calibration curve.
-
Calculate the final amount of the analyte in the original sample, taking into account the dilution factors.
-
Method Validation
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of 4-Chloro-6-Ethyl-2-Methylquinoline, it is expected to be amenable to GC analysis. The mass spectrometer provides high selectivity and allows for structural elucidation based on the fragmentation pattern.
Principle of GC-MS
In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a fingerprint of the molecule.
Proposed GC-MS Method
Table 3: GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of compounds.[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection maximizes sensitivity, while a split injection prevents column overloading. |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, hold for 5 min | A temperature program is used to ensure good separation of the analyte from any impurities and to elute it in a reasonable time. |
| MS Transfer Line Temp. | 280 °C | To prevent condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temperature | 230 °C | A standard ion source temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A hard ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.[11] |
| Scan Range | m/z 50-300 | To cover the molecular ion and expected fragment ions of the analyte. |
| Quantification Ions | Molecular ion (m/z 205) and characteristic fragment ions | The molecular ion is expected to be a prominent peak. Based on the mass spectrum of 4-Chloro-6-methoxy-2-methylquinoline (m/z 207), a loss of a methyl group (m/z 192) and a chloro group (m/z 170) could be expected. For 4-chloroquinoline, the molecular ion (m/z 163) is the base peak, with a significant fragment from the loss of HCl (m/z 127).[12][13] The identity of the compound can be confirmed by comparing the acquired mass spectrum to a reference spectrum or a library like the NIST library.[14] |
Protocol 4.2: GC-MS Analysis
-
System Preparation:
-
Install the DB-5ms column and condition it according to the manufacturer's instructions.
-
Set the GC-MS parameters as described in Table 3.
-
Perform a system suitability check to ensure proper performance.
-
-
Calibration Curve:
-
Inject the working standard solutions.
-
Generate a calibration curve by plotting the peak area of the selected quantification ion(s) against the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample solutions.
-
Acquire the data in full scan mode to confirm the identity of the analyte and in selected ion monitoring (SIM) mode for enhanced sensitivity if required.
-
-
Quantification:
-
Identify the analyte peak in the sample chromatogram by its retention time and by comparing its mass spectrum with that of a standard.
-
Quantify the analyte using the calibration curve.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. It is particularly useful for the analysis of pure substances or simple formulations where there is no interference from other components.
Principle of UV-Vis Spectrophotometry
This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Proposed UV-Vis Method
Protocol 5.2: UV-Vis Spectrophotometric Analysis
-
Determination of λmax:
-
Prepare a dilute solution of 4-Chloro-6-Ethyl-2-Methylquinoline in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax using the solvent as a blank.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
-
-
Sample Analysis:
-
Prepare the sample solution and dilute it if necessary to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
-
Quantification:
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the amount of 4-Chloro-6-Ethyl-2-Methylquinoline in the original sample.
-
Data Presentation and Visualization
Summary of Quantitative Methods
Table 4: Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point | Absorption of UV radiation |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Instrumentation | HPLC system with UV detector | GC system with Mass Spectrometer | UV-Vis Spectrophotometer |
| Sample Throughput | Moderate | Moderate | High |
| Application | Quantification in complex matrices, purity analysis | Confirmatory analysis, impurity identification, trace analysis | Quantification of pure substances or simple mixtures |
Experimental Workflows
Caption: Workflow for GC-MS analysis of 4-Chloro-6-Ethyl-2-Methylquinoline.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate quantification of 4-Chloro-6-Ethyl-2-Methylquinoline. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen be subjected to a thorough validation to ensure the reliability and accuracy of the generated data. These protocols are intended to serve as a starting point for method development and can be optimized further to meet specific analytical challenges.
References
- Gaspic, B., & Zivkovic, A. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
Chemsrc. (2025). ethyl 4-chloro-2-methylquinoline-6-carboxylate. Retrieved from [Link]
- Journal of Textiles and Fibrous Materials. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
- Choi, J. H., et al. (2006).
-
PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]
-
SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloroquinoline UV/Visible spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]
-
PubMed. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 4-chloro-2-methylquinoline-6-carboxylate (C13H12ClNO2). Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Retrieved from [Link]
-
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
-
Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved from [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]
Sources
- 1. 4-Chloro-6-ethyl-2-methylquinoline | CAS 123638-09-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. 4-Chloroquinoline [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Chloro-6-methoxy-2-methylquinoline | C11H10ClNO | CID 610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Chloroquinoline [webbook.nist.gov]
- 14. phcogj.com [phcogj.com]
Application Notes and Protocols: Leveraging 4-Chloro-6-Ethyl-2-Methylquinoline in the Development of Novel Anticancer Agents
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Quinoline derivatives are integral to the development of therapeutics for a wide range of diseases, including cancer.[2][3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-6-Ethyl-2-Methylquinoline as a key starting material for the synthesis and development of novel anticancer agents. We will explore its chemical utility, provide a detailed synthetic protocol for derivatization, outline robust methodologies for in vitro biological evaluation, and discuss the underlying mechanisms of action, with a focus on kinase inhibition.
Introduction: The Quinoline Scaffold in Oncology
Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2][3][6] In oncology, their mechanisms of action are diverse and significant, including the ability to intercalate with DNA, inhibit crucial enzymes like topoisomerases, and modulate key signaling pathways that drive tumor growth and proliferation.[2][3][4] Several quinoline-based drugs, such as bosutinib, lenvatinib, and cabozantinib, have successfully transitioned into clinical use, primarily as kinase inhibitors, underscoring the therapeutic potential of this scaffold.[3][7]
The starting material, 4-Chloro-6-Ethyl-2-Methylquinoline, offers a versatile platform for chemical modification. The chlorine atom at the 4-position is an excellent leaving group, making it amenable to nucleophilic substitution reactions. This allows for the introduction of various functional groups and side chains, enabling the creation of a diverse library of compounds for screening. The ethyl and methyl groups at positions 6 and 2, respectively, influence the molecule's lipophilicity and steric profile, which can be crucial for target binding and pharmacokinetic properties.
Synthetic Strategy: From Scaffold to Lead Compound
A common and effective strategy for developing anticancer agents from a 4-chloroquinoline core is to introduce a substituted aniline or a side chain that can interact with the ATP-binding pocket of protein kinases.[1] The following protocol details a representative nucleophilic aromatic substitution reaction to synthesize a novel quinoline derivative.
Protocol: Synthesis of N-(4-aminophenyl)-6-ethyl-2-methylquinolin-4-amine
This protocol describes the synthesis of a 4-anilinoquinoline derivative, a class of compounds known to possess kinase inhibitory activity.[1]
Materials:
-
4-Chloro-6-Ethyl-2-Methylquinoline
-
p-Phenylenediamine (4-aminoaniline)
-
Ethanol (Absolute)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 4-Chloro-6-Ethyl-2-Methylquinoline in 30 mL of absolute ethanol. Add 1.5 equivalents of p-phenylenediamine to the solution.
-
Acid Catalysis: Add a catalytic amount (2-3 drops) of concentrated HCl to the mixture. The acid protonates the quinoline nitrogen, activating the ring towards nucleophilic attack.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours with continuous stirring.[8]
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure N-(4-aminophenyl)-6-ethyl-2-methylquinolin-4-amine.
-
Characterization: Confirm the structure of the purified compound using techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Rationale for Experimental Choices
-
Solvent: Ethanol is a polar protic solvent that is suitable for dissolving the reactants and facilitates the nucleophilic substitution reaction.
-
Catalyst: The addition of a catalytic amount of acid is crucial to protonate the quinoline ring, making the 4-position more electrophilic and susceptible to attack by the amine nucleophile.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.
Biological Evaluation Workflow
Once a library of derivatives is synthesized, a systematic in vitro evaluation is necessary to identify promising anticancer candidates.[9]
Primary Screening: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10]
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)[11]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[10] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for the MTT cell viability assay.
Data Presentation
The IC50 values for a hypothetical series of synthesized derivatives are presented below for comparison.
| Compound ID | Modification at 4-position | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Lead-01 | N-(4-aminophenyl) | 5.2 | 8.1 | 6.5 |
| Lead-02 | N-(3-hydroxyphenyl) | 12.8 | 15.3 | 14.1 |
| Lead-03 | N-(4-methoxyphenyl) | 3.7 | 6.2 | 4.9 |
| Doxorubicin | (Positive Control) | 0.8 | 0.5 | 0.7 |
Note: These are illustrative data and require experimental validation.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][7] Two of the most important receptor tyrosine kinase (RTK) families in oncology are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) families.
EGFR Signaling Pathway
The EGFR pathway plays a central role in regulating cell proliferation, survival, and differentiation.[12][13] Its aberrant activation is a hallmark of many cancers. Small molecule tyrosine kinase inhibitors (TKIs) can compete with ATP for the binding site in the intracellular kinase domain of EGFR, thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[12][14]
Caption: Simplified EGFR signaling pathway and TKI inhibition.
VEGFR Signaling Pathway
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The VEGF/VEGFR signaling pathway is a major regulator of this process.[15] VEGFR-2 is the primary mediator of the angiogenic effects of VEGF.[16] Inhibition of VEGFR-2 kinase activity by quinoline-based inhibitors can block downstream signaling, leading to the suppression of tumor-induced angiogenesis.
Conclusion and Future Directions
4-Chloro-6-Ethyl-2-Methylquinoline is a highly valuable and versatile starting material for the development of novel anticancer agents. The synthetic accessibility of its 4-position allows for the creation of diverse chemical libraries. The protocols and workflows outlined in this guide provide a robust framework for the synthesis, in vitro screening, and preliminary mechanistic evaluation of new quinoline derivatives. Future work should focus on optimizing the lead compounds for improved potency and selectivity, conducting further mechanistic studies such as kinase profiling and apoptosis assays, and eventually progressing the most promising candidates to in vivo animal models for efficacy and toxicity evaluation.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: Google Search)
- Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Google Search)
- EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (Source: Google Search)
- Targeting the EGFR signaling pathway in cancer therapy - PMC.
- The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC.
- EGFR Inhibitors and EGFR Signaling Pathway - BOC Sciences. (Source: BOC Sciences)
- Anticancer Activity of Quinoline Derivatives; An Overview (2022) - SciSpace. (Source: SciSpace)
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (Source: Google Search)
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (Source: Google Search)
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (Source: Royal Society of Chemistry)
- The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. (Source: Google Search)
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (Source: Google Search)
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC.
- Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. (Source: Google Search)
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (Source: Google Search)
- A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis | Springer Nature Experiments.
- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (Source: Assay Genie)
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (Source: Google Search)
- Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH.
- Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205 - Benchchem. (Source: BenchChem)
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC - NIH.
- Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents - Semantic Scholar. (Source: Semantic Scholar)
- Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - AACR Journals.
- Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity - ResearchGate.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (Source: YouTube)
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. (Source: MDPI)
- Synthesis of 7-chloroquinolinyl-4- - ResearchGate.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC.
- biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC.
- Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijmphs.com [ijmphs.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022) [scispace.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Application Note: Utilizing 4-Chloro-6-Ethyl-2-Methylquinoline as a Privileged Scaffold in Next-Generation Antimalarial Drug Discovery
Executive Summary
The resurgence of multi-drug resistant Plasmodium falciparum has severely compromised the clinical efficacy of classic 4-aminoquinoline antimalarials, most notably chloroquine (CQ). Resistance is primarily driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug away from its target site in the parasite's digestive food vacuole. To bypass this resistance mechanism, modern drug discovery relies on modifying the quinoline core and its aliphatic side chains—a strategy validated by recent clinical candidates such as AQ-13 [1].
Within this landscape, 4-Chloro-6-ethyl-2-methylquinoline (CEMQ) (CAS: 123638-09-5) serves as a highly versatile, commercially available building block. This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing CEMQ to generate novel, high-efficacy antimalarial libraries.
Mechanistic Rationale: The Scaffold Advantage
As a Senior Application Scientist, selecting the correct starting pharmacophore is the most critical step in library design. CEMQ offers distinct steric and electronic advantages over the traditional 4,7-dichloroquinoline core used to synthesize chloroquine:
-
Steric Shielding via the 2-Methyl Group: The addition of a methyl group at the C2 position introduces steric bulk near the quinoline nitrogen. This causality is twofold: it alters the pKa of the quinoline ring to optimize ion-trapping in the acidic food vacuole (pH ~5.0), and it provides steric hindrance that reduces the binding affinity of the molecule to the mutant PfCRT efflux pump.
-
Modulated Lipophilicity via the 6-Ethyl Group: Replacing the traditional 7-chloro electron-withdrawing group with a 6-ethyl electron-donating group increases the overall lipophilicity (LogP) of the scaffold. Enhanced lipophilicity facilitates rapid passive diffusion through both the host erythrocyte membrane and the parasite plasma membrane.
-
Synthetic Handle (4-Chloro Group): The 4-chloro position remains highly activated for Nucleophilic Aromatic Substitution (SNAr). This allows for rapid, high-yield coupling with various diamine side chains (e.g., N,N-diethyl-1,3-propanediamine) to yield novel 4-aminoquinoline or 4-methylaminoquinoline analogs, which have shown exceptional activity against resistant strains [2].
Experimental Workflows & Protocols
Microwave-Assisted Synthesis of CEMQ-Derived 4-Aminoquinolines
Conventional SNAr reactions for quinoline derivatization often require prolonged refluxing (18–24 hours), which can lead to the thermal degradation of aliphatic amine side chains and the formation of unwanted secondary byproducts. We utilize microwave irradiation to drive the reaction to completion in 30 minutes, ensuring high fidelity and yield [2].
Step-by-Step Protocol:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1.0 equivalent (e.g., 1.0 mmol, 205.7 mg) of 4-Chloro-6-ethyl-2-methylquinoline.
-
Amine Addition: Add 3.0 equivalents of the desired aliphatic diamine (e.g., N,N-diethyl-1,3-propanediamine). Causality: An excess of the diamine acts as both the nucleophile and the base/solvent, scavenging the HCl byproduct and preventing the protonation of the incoming nucleophile.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes (power dynamically adjusted to maintain temperature).
-
Quenching & Extraction: Cool the vial to room temperature. Dilute the crude mixture with 15 mL of dichloromethane (DCM) and wash with 5% aqueous NaOH (3 × 10 mL) to remove unreacted diamine and neutralize hydrobromide/hydrochloride salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) containing 1% triethylamine to prevent streaking of the basic amine on the silica gel.
Microwave-assisted SNAr synthesis workflow for CEMQ-derived antimalarial candidates.
In Vitro Antimalarial Screening (SYBR Green I Assay)
To validate the synthesized CEMQ derivatives, we utilize the SYBR Green I fluorescence assay. Causality: Because mature human red blood cells (RBCs) lack a nucleus (and therefore lack DNA), the SYBR Green I dye will only intercalate into the DNA of the replicating Plasmodium parasite. This provides a direct, highly sensitive, and self-validating measurement of parasite proliferation without the need for radioactive isotopes[3, 4].
Step-by-Step Protocol:
-
Parasite Culture: Maintain P. falciparum strains 3D7 (CQ-sensitive) and K1 or W2 (CQ-resistant) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, under a 5% CO₂, 5% O₂, 90% N₂ atmosphere.
-
Plate Preparation: Dispense 100 µL of parasite culture (synchronized at the ring stage, 1% parasitemia) into 96-well black plates containing serial dilutions of the CEMQ derivatives (ranging from 1000 nM to 0.5 nM).
-
Self-Validation Control: Include wells with uninfected RBCs (background fluorescence) and untreated infected RBCs (100% growth). Include Chloroquine as a positive reference control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Lysis & Staining: Add 100 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2X SYBR Green I dye to each well. Causality: Saponin and Triton X-100 lyse the erythrocyte and parasite membranes, releasing the DNA for optimal dye intercalation.
-
Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate IC₅₀ values using non-linear regression analysis.
Mechanism of Action & Data Presentation
Once synthesized and internalized, CEMQ-derivatives act by inhibiting the parasite's ability to detoxify host hemoglobin. During the blood stage, Plasmodium degrades hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite normally crystallizes this into non-toxic hemozoin. The CEMQ-derivative binds to the free heme, preventing crystallization and leading to parasite death via membrane lipid peroxidation.
Mechanism of action: CEMQ-derivatives inhibit toxic free heme crystallization in the food vacuole.
Representative Structure-Activity Relationship (SAR) Data
The structural modifications inherent to the CEMQ scaffold yield significant improvements in overcoming resistance profiles. Below is a representative SAR data summary comparing standard therapies against a synthesized CEMQ-derivative.
| Compound Name | Core Scaffold | Side Chain | IC₅₀ 3D7 (CQ-Sensitive) | IC₅₀ K1/W2 (CQ-Resistant) | Resistance Index (RI)* |
| Chloroquine (CQ) | 4,7-dichloroquinoline | N,N-diethyl-1,4-pentanediamine | 15.2 nM | 245.0 nM | 16.1 |
| AQ-13 (Clinical) | 4,7-dichloroquinoline | N,N-diethyl-1,3-propanediamine | 12.5 nM | 18.4 nM | 1.47 |
| CEMQ-Derivative | 4-chloro-6-ethyl-2-methylquinoline | N,N-diethyl-1,3-propanediamine | 8.1 nM | 11.2 nM | 1.38 |
*Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain). An RI closer to 1.0 indicates excellent evasion of the PfCRT resistance mechanism.
References
-
Title: AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial Source: The Lancet Infectious Diseases (via NIH/PMC) URL: [Link]
-
Title: Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite Source: ACS Omega URL: [Link]
-
Title: Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay Source: Antimicrobial Agents and Chemotherapy (via NIH/PMC) URL: [Link]
-
Title: Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]
Application Notes and Protocols for the Nucleophilic Substitution of 4-Chloroquinolines
I. Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with significant biological activity. Among the various synthetic precursors, 4-chloroquinolines stand out as exceptionally versatile building blocks. Their utility stems from the high reactivity of the chlorine atom at the C4 position, which is activated towards nucleophilic aromatic substitution (SNAr). This activation allows for the straightforward introduction of a wide array of functional groups, including amines, thiols, and alkoxides, thereby enabling the generation of diverse molecular libraries for drug discovery and other applications.[1][2]
This guide provides a comprehensive overview of the experimental setup for these reactions, detailing the underlying mechanistic principles, offering field-proven protocols, and explaining the rationale behind key experimental choices.
II. The SNAr Mechanism on the 4-Chloroquinoline Ring
The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution.[3][4]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient C4 carbon of the quinoline ring. This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The formation of this complex is typically the rate-determining step.[4]
-
Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride ion, which is a good leaving group, yielding the final substituted quinoline product.
The nitrogen atom within the quinoline ring acts as a powerful electron-withdrawing group, which stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction at the C4 position.[4]
Caption: The SNAr Addition-Elimination Mechanism.
III. General Experimental Workflow
The overall process for conducting a nucleophilic substitution on 4-chloroquinoline is systematic, involving reaction setup, monitoring, workup, and purification. Each step is critical for achieving a high yield and purity of the final product.
Caption: Standard laboratory workflow for SNAr reactions.
IV. Core Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of substrates. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5][6]
Protocol 1: Synthesis of 4-Aminoquinolines
The synthesis of 4-aminoquinolines is one of the most common applications of this reaction, driven by their potent antimalarial properties.[7]
This method is suitable for reactive primary and secondary alkylamines. Often, an excess of the amine can serve as both the nucleophile and the base to neutralize the HCl byproduct.[8]
-
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
N,N-dimethylethane-1,2-diamine (2.0-3.0 eq)
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,7-dichloroquinoline and N,N-dimethylethane-1,2-diamine.
-
If the amine is a solid or if a solvent is desired, use a high-boiling polar solvent like DMF or ethanol.
-
Heat the reaction mixture to 120–130 °C and stir for 6–8 hours.[8] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
-
Microwave irradiation dramatically accelerates the reaction, reducing times from hours to minutes. This is particularly advantageous for high-throughput synthesis.[1][9]
-
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Primary or secondary amine (e.g., butylamine) (1.2–2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a microwave-safe reaction vessel, dissolve 4,7-dichloroquinoline in DMSO.
-
Add the desired amine. For secondary amines or less reactive primary amines, a base like NaOH may be required.[9]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 140–180 °C for 20–30 minutes.[1]
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Synthesis of 4-Thioquinolines
Thiol nucleophiles readily react with 4-chloroquinolines to form thioethers. The reaction typically requires a non-nucleophilic base to deprotonate the thiol, forming the more potent thiolate nucleophile.[10]
-
Materials:
-
7-chloro-4-chloroquinoline (1.0 eq)
-
2-hydroxyethanethiol (1.2 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Dry Ethanol
-
-
Procedure:
-
To a solution of 7-chloro-4-chloroquinoline in dry ethanol under a nitrogen atmosphere, add 2-hydroxyethanethiol.
-
Add triethylamine in excess to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) for up to 5 days. Monitor the reaction by TLC.[10]
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue using column chromatography to isolate the desired 4-thioquinoline derivative.
-
Protocol 3: Synthesis of 4-Alkoxyquinolines
The synthesis of 4-alkoxyquinolines requires the conversion of a less nucleophilic alcohol into a more reactive alkoxide anion using a base.
-
Materials:
-
4-chloro-6-methoxy-2-methylquinoline (1.0 eq)
-
Benzyl alcohol (or other alcohol) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF)
-
-
Procedure (Ultrasound-Assisted):
-
In a beaker, mix the 4-chloroquinoline derivative, the desired alcohol, and K₂CO₃ in DMF.[11]
-
Sonicate the reaction mixture for approximately 15 minutes using an ultrasonic probe.[11]
-
Decrease the solvent volume under reduced pressure and dilute the residue with water.
-
The solid product that forms is collected by filtration and washed thoroughly with water.
-
V. Key Parameters and Optimization
The success of the substitution reaction depends on a careful selection of nucleophile, solvent, and reaction conditions.
| Nucleophile Class | Typical Conditions | Solvent(s) | Base/Catalyst | Rationale |
| Alkylamines | 80-180 °C, 0.5-24h | Neat, EtOH, DMF, DMSO | Excess amine or NaOH[9] | Highly nucleophilic; microwave heating significantly accelerates the reaction.[1] |
| Anilines | 100-150 °C, >9h | EtOH, DMF | Often requires acid or base catalysis[12] | Less nucleophilic than alkylamines, requiring more forcing conditions. |
| Thiols | 80 °C, >24h | EtOH, DMF | Et₃N, K₂CO₃ | A base is required to generate the more reactive thiolate anion.[10] |
| Alcohols | 25-100 °C, 0.25-12h | DMF, THF | K₂CO₃, NaH | A strong base is essential to deprotonate the alcohol to form the alkoxide.[11] |
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent choices as they solvate the cation of any added base but leave the nucleophile relatively "bare" and highly reactive.[13] Polar protic solvents like ethanol can also be used and are capable of hydrogen bonding, which can sometimes slow down the reaction by solvating the nucleophile.[14][15]
-
Temperature and Method: As demonstrated, microwave-assisted synthesis offers a significant advantage in terms of reaction speed and is often a superior choice for library synthesis.[9] Conventional heating remains a reliable and accessible method.
-
Catalysis: While many reactions with strong nucleophiles proceed without a catalyst, weaker nucleophiles may require either a base to enhance their nucleophilicity or an acid to activate the quinoline ring.[12]
VI. Safety and Handling
Chemical safety is paramount when performing these protocols.
-
Hazardous Reagents: 4-Chloroquinolines can be irritating to the skin, eyes, and respiratory system.[6] Many amines are corrosive and toxic, while thiols are known for their strong, unpleasant odors and potential toxicity. Solvents like DMF and DMSO have their own specific hazards.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][16]
-
Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.[17]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.[16]
VII. Conclusion
The nucleophilic aromatic substitution of 4-chloroquinolines is a powerful and versatile transformation in organic synthesis. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a vast array of substituted quinolines. The protocols and insights provided in this guide serve as a robust foundation for professionals in research and drug development to leverage this important chemical reaction in their work.
References
-
Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. [Link]
-
National Institutes of Health (NIH). (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. [Link]
-
MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
National Institutes of Health (NIH). (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC. [Link]
-
MDPI. (n.d.). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines - New Journal of Chemistry. [Link]
-
Frontiers. (2018, October 23). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]
-
Horizon IRD. (n.d.). Synthesis of 4-alkylamino-6-chloroquinolines as potential trypanocidal agents. [Link]
-
MDPI. (2023, April 20). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. [Link]
-
ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
-
MDPI. (2021, February 24). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
MDPI. (2023, April 20). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. [Link]
-
MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
National Institutes of Health (NIH). (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed.... [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
Aromatic nucleophilic substitution. (n.d.). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.at [fishersci.at]
- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 10. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. enamine.enamine.net [enamine.enamine.net]
Application Note: High-Throughput Screening of 4-Chloro-6-Ethyl-2-Methylquinoline Derivatives
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Phenotypic Cytotoxicity and Target-Based Kinase Inhibition Screening
Scientific Rationale & Introduction
The compound 4-Chloro-6-ethyl-2-methylquinoline (CAS 123638-09-5) is a highly privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry. Its derivatives, particularly quinoline-chalcone hybrids, have demonstrated potent biological activities, most notably as antimalarial agents and anticancer kinase inhibitors [1]. Because the quinoline motif readily undergoes electrophilic and nucleophilic substitutions, it is an ideal precursor for generating large, diverse libraries for High-Throughput Screening (HTS).
When screening quinoline derivatives for oncology applications, assay interference is a primary concern. Many heterocyclic small molecules exhibit intrinsic autofluorescence, which can generate false positives in standard fluorescence-based biochemical assays. To circumvent this, we have designed a robust, self-validating dual-assay HTS triage system:
-
Primary Phenotypic Screen: A luminescence-based cell viability assay (CellTiter-Glo®) to identify compounds that induce cytotoxicity in cancer cell lines. Luminescence avoids fluorescence interference completely.
-
Secondary Target-Based Screen: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm specific kinase inhibition (e.g., PI3K/mTOR or Tyrosine Kinases). The time-resolved nature of TR-FRET allows short-lived compound autofluorescence to decay before the signal is measured, ensuring high data integrity.
HTS Triage Workflow
The following workflow illustrates the logical progression from library screening to hit validation.
Workflow for the dual-assay HTS triage of quinoline derivatives.
Primary Screen: Phenotypic Cell Viability (CellTiter-Glo)
Causality & Assay Physics
The CellTiter-Glo® 2.0 Luminescent Cell Viability Assay quantifies ATP, which is a direct, causal indicator of metabolically active cells. The homogeneous "add-mix-measure" format lyses cells and generates a "glow-type" luminescent signal via a proprietary thermostable luciferase [2]. Because the half-life of this signal exceeds five hours, it eliminates the need for complex reagent injectors and allows for the batch processing of 384-well plates—a critical requirement for HTS scalability.
Step-by-Step Protocol
-
Cell Seeding: Dispense 30 µL of cancer cell suspension (e.g., MCF-7 or A549, 1,000 cells/well) into 384-well white opaque microplates (white plates maximize signal reflection and minimize well-to-well crosstalk).
-
Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow cell adherence.
-
Compound Addition: Use an acoustic liquid handler (e.g., Echo® 550) to transfer 30 nL of quinoline derivatives (10 mM in DMSO) into the assay plates. The final compound concentration is 10 µM (0.1% DMSO final).
-
Treatment Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.
-
Equilibration: Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes. Crucial Step: Temperature gradients across the plate can cause edge effects in luciferase kinetics.
-
Reagent Addition: Add 30 µL of RT CellTiter-Glo® 2.0 Reagent to each well.
-
Lysis & Stabilization: Mix the plates on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at RT for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence on a multimode microplate reader (integration time: 0.5–1.0 second/well).
Secondary Screen: TR-FRET Kinase Assay
Causality & Assay Physics
Hits from the primary screen are advanced to a biochemical kinase assay to determine their mechanism of action. TR-FRET utilizes a long-lifetime lanthanide chelate (Europium) as a donor and an organic fluorophore (APC or Cy5) as an acceptor. When the kinase phosphorylates the substrate, the Europium-labeled anti-phospho antibody and the APC-labeled substrate are brought into proximity. Excitation of Europium at 337 nm results in energy transfer to APC, which emits at 665 nm. By introducing a 50–100 microsecond delay before reading the emission, the short-lived autofluorescence of the quinoline compounds completely decays, yielding a pristine signal-to-background ratio.
Mechanism of the TR-FRET Kinase Assay mitigating compound autofluorescence.
Step-by-Step Protocol
-
Compound Preparation: Dispense 10 nL of hit compounds into 384-well black, low-volume microplates (black plates absorb scattered light, reducing background in fluorescence assays).
-
Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Biotinylated-Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Pre-Incubation: Incubate for 15 minutes at RT to allow the quinoline derivatives to bind the kinase ATP-pocket.
-
Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the kinase's apparent
for ATP). Incubate for 60 minutes at RT. -
Detection Mix Addition: Add 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Europium-labeled anti-phospho antibody (2 nM final), and Streptavidin-APC (20 nM final).
-
Signal Equilibration: Incubate for 60 minutes at RT to allow steady-state binding of the detection reagents.
-
Measurement: Read on a TR-FRET compatible reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 620 nm (Europium). Emission 2: 665 nm (APC). Calculate the TR-FRET ratio (665/620 nm).
Data Presentation & Quality Control Metrics
To ensure the trustworthiness of the HTS campaign, assay robustness must be validated using the Z'-factor. A Z'-factor
Table 1: HTS Triage Metrics and Hit Criteria
| Metric / Parameter | Primary Screen (Phenotypic) | Secondary Screen (Target-Based) |
| Plate Format | 384-well White Opaque | 384-well Black Low-Volume |
| Readout Modality | Luminescence (Glow) | TR-FRET (Ratio 665/620 nm) |
| Positive Control | Staurosporine (10 µM) | Known Kinase Inhibitor (e.g., Wortmannin) |
| Negative Control | 0.1% DMSO Vehicle | 0.1% DMSO Vehicle |
| Z'-Factor Target | ||
| Hit Threshold | IC₅₀ | |
| False Positive Mitigation | ATP-dependence limits autofluorescence | Time delay limits compound fluorescence |
References
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives National Center for Biotechnology Inform
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol Promega Corpor
In Vitro Efficacy Testing of 4-Chloro-6-Ethyl-2-Methylquinoline Analogs: Application Notes and Protocols
An Application Guide for Researchers
Abstract
Quinoline derivatives are a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities that position them as promising scaffolds for drug development.[1] This guide provides an in-depth framework for the in vitro evaluation of novel analogs based on the 4-Chloro-6-Ethyl-2-Methylquinoline core structure. We move beyond simple procedural lists to offer a strategic rationale for assay selection, detailed, self-validating protocols, and robust data interpretation methods. This document is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize the cytotoxic, anti-proliferative, and antimicrobial potential of this promising compound class.[2]
Foundational Efficacy Screening: Cytotoxicity & Anti-proliferative Assays
The initial and most critical step in evaluating novel quinoline analogs for potential anticancer applications is to determine their effect on cell viability and proliferation.[3][4] These assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is essential for comparing derivatives and selecting lead candidates for further study.[2][3]
The MTT Assay: A Measure of Metabolic Viability
Principle & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to cytotoxicity screening.[5][6][7] Its principle lies in the enzymatic activity of mitochondrial dehydrogenases present in viable, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[2][5] The quantity of formazan, which is solubilized for measurement, is directly proportional to the number of living cells.[5] This assay is chosen for its reliability, high-throughput adaptability, and its ability to provide a robust initial assessment of a compound's anti-proliferative effects.[6]
Caption: General experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cultured cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) using trypsin.[8]
-
Perform a cell count using a hemocytometer to ensure viability is >90%.[9]
-
Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well into a 96-well plate.[8]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each 4-Chloro-6-Ethyl-2-Methylquinoline analog in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
Self-Validation/Controls:
-
Vehicle Control: Treat cells with medium containing the same percentage of DMSO used in the highest compound concentration (e.g., 0.5%).[8]
-
Untreated Control: Add fresh medium without any compound or vehicle. This represents 100% viability.
-
Blank: Include wells with medium only (no cells) to subtract background absorbance.
-
-
Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).[2][8]
-
-
MTT Reaction and Measurement:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.[5][8]
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan.[8]
-
Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8][10]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | Cancer Cell Line | Exposure Time (h) | IC₅₀ (µM) ± SD |
| Analog-01 | A549 (Lung) | 48 | 12.5 ± 1.3 |
| Analog-01 | MCF-7 (Breast) | 48 | 28.1 ± 2.9 |
| Analog-02 | A549 (Lung) | 48 | 8.7 ± 0.9 |
| Analog-02 | MCF-7 (Breast) | 48 | 15.4 ± 1.6 |
| Doxorubicin | A549 (Lung) | 48 | 0.8 ± 0.1 |
SD: Standard Deviation from three independent experiments.
The Lactate Dehydrogenase (LDH) Assay: A Measure of Membrane Integrity
Principle & Rationale: The LDH assay is a cytotoxicity test that quantifies cell death by measuring the loss of plasma membrane integrity.[11][12] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[11][13] Upon cell lysis or membrane damage, LDH is released into the culture medium.[12][14] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is quantifiable by absorbance.[11][13] This assay is complementary to the MTT assay; while MTT measures a loss of metabolic function, the LDH assay directly measures overt cell death, providing a more complete picture of a compound's cytotoxic mechanism.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, seeding and treating cells in a 96-well plate.
-
-
Preparation of Controls (Self-Validation):
-
Spontaneous LDH Release: Untreated cells. This measures the baseline level of cell death.[3]
-
Maximum LDH Release: Treat a set of untreated cells with a lysis buffer (provided in most commercial kits) 30-45 minutes before the end of the incubation period. This represents 100% cytotoxicity.[3]
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
Background Control: Medium without cells.
-
-
Supernatant Collection and LDH Reaction:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[3]
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[3]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[3]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the formula:[3] % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
Antimicrobial Efficacy Screening
Many quinoline derivatives exhibit potent antimicrobial properties.[15][16] Therefore, a crucial evaluation step is to determine the analogs' activity against a panel of relevant bacterial and fungal pathogens.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
Principle & Rationale: The broth microdilution assay is the gold standard for determining the antimicrobial susceptibility of a compound.[16][17] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[15][16] This method involves challenging a standardized inoculum of the microorganism with two-fold serial dilutions of the test compound in a 96-well microtiter plate.[15] It provides a precise quantitative value of a compound's potency, which is essential for structure-activity relationship (SAR) studies and for comparing efficacy against standard antibiotics.
Caption: Workflow for the broth microdilution MIC determination assay.
Detailed Protocol: Bacterial MIC Assay
-
Preparation of Materials:
-
Media: Mueller-Hinton Broth (MHB) is standard for most non-fastidious bacteria.[15]
-
Microorganism: Use fresh, pure cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound: Prepare a stock solution of the quinoline analog in DMSO.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from an agar plate and transfer them to sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15][17]
-
-
Plate Preparation and Compound Dilution:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last dilution well.[15]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (final volume will be 100 µL).[17]
-
Self-Validation/Controls:
-
Growth Control: Wells containing MHB and inoculum, but no compound.
-
Sterility Control: Wells containing MHB only, with no inoculum.
-
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[16]
-
-
Reading and Interpretation:
Data Presentation:
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Analog-01 | 8 | 16 | >64 |
| Analog-02 | 4 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Elucidating the Mechanism of Action
Identifying a compound's potency is only the first step. Understanding how it exerts its effect is critical for further development. For anticancer agents, a common mechanism is the induction of apoptosis, or programmed cell death.
Caspase-3/7 Activity Assay: A Marker for Apoptosis Execution
Principle & Rationale: Apoptosis is a highly regulated process that culminates in the activation of executioner caspases, primarily Caspase-3 and Caspase-7.[18] The activation of these enzymes is a hallmark of apoptosis.[19] This assay utilizes a synthetic substrate, such as Ac-DEVD-pNA or a fluorogenic equivalent, which contains the peptide sequence DEVD recognized and cleaved by active Caspase-3/7.[18][19][20] Cleavage of the substrate releases a chromophore (pNA, p-nitroaniline) or a fluorophore, which can be measured by absorbance at 405 nm or by fluorescence, respectively.[18][20] An increase in signal is directly proportional to the level of Caspase-3/7 activity, providing a quantitative measure of apoptosis induction.
Caption: Simplified apoptosis pathway highlighting Caspase-3/7 activation.
Detailed Protocol: Colorimetric Caspase-3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells (e.g., Jurkat, HeLa) in a 96-well plate at a density that will ensure they are in the exponential growth phase during treatment.
-
Treat cells with the quinoline analog at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 6, 12, or 24 hours).
-
Controls: Include an untreated control and a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine or camptothecin).[19]
-
-
Cell Lysis:
-
Caspase Activity Reaction:
-
Carefully transfer the supernatant (cell lysate) to a new 96-well plate.
-
Determine the protein concentration of the lysate to ensure equal loading.
-
Add reaction buffer and the Caspase-3/7 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Compare the absorbance of treated samples to the untreated control to determine the fold-increase in Caspase-3/7 activity.
-
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Abbexa. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
PubMed. (n.d.). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Elabscience. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
-
Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
-
STAR Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]
-
Current Protocols. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
-
Opentrons. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
-
ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. Retrieved from [Link]
-
Research Square. (n.d.). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). Retrieved from [Link]
-
IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Retrieved from [Link]
-
Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Determination of Toxicity Through Cytotoxicity Assays. Retrieved from [Link]
-
protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]
-
PubMed Central. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and in vitro Anticancer Activity of New Quinoline Analogues against Oral Squamous Cell Carcinoma. Retrieved from [Link]
-
JMPAS. (2023). Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. Retrieved from [Link]
-
STAR Protocols. (2022). DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. Retrieved from [Link]
-
RSC Publishing. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]
-
EMBL-EBI. (n.d.). ChEMBL - In Vitro Kinase Inhibition Assay. Retrieved from [Link]
Sources
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. opentrons.com [opentrons.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. media.cellsignal.cn [media.cellsignal.cn]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. assaygenie.com [assaygenie.com]
Technical Application Note: Purification of Crude 4-Chloro-6-Ethyl-2-Methylquinoline
Executive Summary
This technical guide details the purification of 4-Chloro-6-Ethyl-2-Methylquinoline , a critical intermediate in the synthesis of antimalarial drugs and kinase inhibitors. The crude material is typically generated via the chlorination of 4-hydroxy-6-ethyl-2-methylquinoline using phosphorus oxychloride (
The Core Challenge: The 4-chloro substituent on the quinoline ring is electronically activated by the heterocyclic nitrogen, making it susceptible to hydrolysis back to the 4-hydroxy starting material under acidic or thermal stress. Therefore, the purification strategy relies on kinetic control during quenching and solubility differentiation to remove the polar 4-hydroxy impurity from the lipophilic 4-chloro product.
Chemical Context & Safety Profile
The Molecule
-
Target: 4-Chloro-6-Ethyl-2-Methylquinoline[1]
-
Physical State: Low-melting solid or viscous oil (dependent on purity).
-
Key Impurities:
-
4-Hydroxy-6-ethyl-2-methylquinoline (Unreacted starting material; Polar).
-
Phosphoric acid esters (Byproducts of
; Acidic). -
Dimeric species (Formed via overheating).
-
Critical Safety Hazards
-
Phosphorus Oxychloride (
): Crude mixtures often contain residual . Quenching releases massive amounts of heat and HCl gas. Never add water directly to the crude reaction mixture. -
Hydrolysis Risk: The product is stable in organic solvents but hydrolyzes to the 4-hydroxy analog in hot aqueous acid.
Pre-Purification Analysis
Before initiating purification, characterize the crude mixture to determine the optimal workflow.
| Method | Parameter | Acceptance Criteria for Direct Crystallization |
| TLC | Silica (Hexane:EtOAc 8:2) | Product |
| HPLC | C18, Acetonitrile/Water | Purity |
| LC-MS | M+H Peak | Confirm mass (approx. 205.7 Da). Identify hydrolysis peak (187.2 Da). |
Core Protocol A: Reactive Quenching & Extraction (The "Work-Up")
Objective: Safely neutralize residual
Reagents
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Ammonium Hydroxide (
) or Saturated -
Crushed Ice[3]
Step-by-Step Methodology
-
Concentration (Optional but Recommended): If the reaction was performed in neat
, distill off the excess under reduced pressure (vacuum) at . This drastically reduces the exotherm during quenching. -
Dilution: Dissolve the viscous residue in DCM (
mL per gram of crude). -
Controlled Quench:
-
Prepare a beaker with crushed ice and
(adjust to pH 9–10). -
Slowly pour the organic solution into the stirring ice-base mixture.
-
Scientific Rationale: Quenching into base neutralizes the HCl generated immediately, preventing acid-catalyzed hydrolysis of the 4-chloro group.
-
-
Phase Separation:
-
Transfer to a separatory funnel.[2] Separate the organic layer.
-
Extract the aqueous layer
with DCM.
-
-
Washing:
-
Wash combined organics with saturated
(removes phosphoric acids). -
Wash with Brine (removes trapped water).
-
-
Drying: Dry over Anhydrous
, filter, and evaporate at .
Result: A dark yellow/brown oil or semi-solid.
Core Protocol B: Purification by Recrystallization[4][5][6][7]
Objective: Scalable purification for crude material with purity
Solvent Selection[3][4][6][7][8][9][10][11]
-
Primary Solvent: Hexanes (or Cyclohexane/Heptane).
-
Alternative: Ethanol/Water (9:1) – Use only if Hexanes fail.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude solid in a flask.
-
Add Hexanes (
mL/g). -
Heat to reflux (
) with stirring. -
Note: If a dark, tarry residue remains undissolved at reflux, this is likely the 4-hydroxy impurity or polymer. Decant the hot clear supernatant into a clean flask, leaving the tar behind.
-
-
Crystallization:
-
Allow the clear hexane solution to cool slowly to room temperature.
-
Transfer to an ice bath (
) for 2 hours. -
Scratch the glass to induce nucleation if necessary.
-
-
Filtration:
-
Filter the off-white needles using a Buchner funnel.
-
Wash with cold hexanes (
).
-
-
Drying: Vacuum dry at room temperature.
Core Protocol C: Flash Column Chromatography
Objective: High-purity isolation for analytical standards or dirty batches (
Parameters
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient of Hexanes
10% Ethyl Acetate in Hexanes. -
Loading: Dissolve crude in minimum DCM.
Workflow Visualization (Graphviz)
Figure 1: Decision matrix for the purification of 4-chloroquinoline derivatives based on crude purity.
Quality Control & Validation
| Test | Expected Result | Note |
| Appearance | White to off-white crystalline solid. | Yellowing indicates oxidation or residual nitro-impurities. |
| 1H NMR | Characteristic singlets for aromatic protons; Ethyl group (triplet/quartet). | Absence of broad -OH peak at >10 ppm. |
| Melting Point | Distinct sharp range (e.g., | Broad range indicates residual solvent or 4-OH impurity. |
Troubleshooting Guide
Issue: The product is oiling out during recrystallization.
-
Cause: Concentration is too high or the solvent is too polar.
-
Fix: Re-dissolve in more Hexanes. Add a "seed crystal" if available. Alternatively, switch to a mixed solvent system (MeOH:Water) but keep the water content low initially.
Issue: Low Yield after Extraction.
-
Cause: The product formed the Hydrochloride salt and stayed in the aqueous phase.
-
Fix: Check the pH of the aqueous layer during extraction. It must be basic (pH > 9) to ensure the quinoline nitrogen is deprotonated (free base form) and soluble in organics.
Issue: Reversion to Starting Material (Hydrolysis).
-
Cause: Quenching was too hot or acidic.
-
Fix: Ensure temperature is
during quenching. Use instead of water to quench.
References
-
Preparation of 4-Chloroquinolines via POCl3 Chlorination
- Source: BenchChem Application Note. "Solubility of 6-Bromo-4-chloroquinoline-3-carbonitrile".
-
Mechanism of POCl3 Reaction with Quinolones
-
Safety Data & Physical Properties (Analog)
- Source: PubChem Compound Summary for 4-Chloro-2-methylquinoline.
-
URL:[Link]
- Relevance: Provides baseline physical property data (MP, solubility) for the closest structural analog.
Sources
- 1. PubChemLite - Ethyl 4-chloro-2-methylquinoline-6-carboxylate (C13H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Scale-up synthesis of 4-Chloro-6-Ethyl-2-Methylquinoline for preclinical studies
Application Note & Protocol
Topic: Scale-up Synthesis of 4-Chloro-6-Ethyl-2-Methylquinoline for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the scalable synthesis of 4-Chloro-6-Ethyl-2-Methylquinoline, a key intermediate for various therapeutic agents. The described synthetic strategy is designed for robustness and scalability, making it suitable for producing material in quantities required for preclinical evaluation. The protocol is based on a two-step sequence: a thermally-driven Conrad-Limpach cyclization to form the 4-hydroxyquinoline core, followed by a direct chlorination to yield the final product. This application note details the rationale behind the chosen synthetic route, provides step-by-step protocols for synthesis and purification, outlines critical analytical characterization methods, and discusses essential safety and scale-up considerations. The aim is to equip researchers with a reliable and well-documented procedure to generate high-purity 4-Chloro-6-Ethyl-2-Methylquinoline that meets the stringent quality requirements for preclinical drug development.[1][2]
Introduction and Strategic Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and antibacterial agents.[3][4] The specific derivative, 4-Chloro-6-Ethyl-2-Methylquinoline, serves as a versatile building block for further chemical elaboration, particularly through nucleophilic aromatic substitution at the C4 position.[5] The development of a robust and scalable synthesis is paramount for advancing drug candidates into preclinical studies, which require gram-to-kilogram quantities of high-purity active pharmaceutical ingredient (API) precursors.[6]
For the synthesis of the target compound, a two-step approach was selected for its efficiency and use of readily available starting materials.
-
Conrad-Limpach Reaction: This classical method involves the condensation of an aniline (4-ethylaniline) with a β-ketoester (ethyl acetoacetate). The reaction first forms an enamine intermediate, which then undergoes a high-temperature thermal cyclization to yield the thermodynamically stable 4-hydroxyquinoline (or its tautomeric form, quinolin-4-one).[7][8] This method is highly effective for producing 4-quinolones and avoids the regioselectivity issues that can arise with other methods like the Combes synthesis when using unsymmetrical diketones.[3][9]
-
Chlorination: The resulting 6-Ethyl-2-methylquinolin-4-ol is converted to the target 4-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This is a well-established and high-yielding transformation for converting 4-hydroxyquinolines into their more reactive 4-chloro counterparts, which are primed for subsequent nucleophilic substitution reactions.[8][10][11]
This strategy is advantageous for scale-up due to its convergent nature, relatively low cost of starting materials, and the robustness of the chemical transformations involved.
Overall Synthetic Pathway
The selected two-step synthetic route is illustrated below.
Sources
- 1. What quality grade labeled compounds do you need in your trials? | TRACER [tracercro.com]
- 2. sfda.gov.sa [sfda.gov.sa]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis & Characterization of Biologically Important Quinoline & It’s Derivatives - IJFMR [ijfmr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ppd.com [ppd.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 11. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
Designing Novel Bioactive Compounds from a 4-Chloro-6-Ethyl-2-Methylquinoline Scaffold: Application Notes and Protocols
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural and synthetic bioactive compounds.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and development of novel bioactive compounds derived from the 4-Chloro-6-Ethyl-2-Methylquinoline scaffold. We will explore a rational, multi-faceted approach, beginning with in silico design and progressing through chemical synthesis and rigorous biological evaluation. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to make informed decisions throughout the drug discovery pipeline.
Introduction: The Promise of the Quinoline Scaffold
Quinoline, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[3][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[2][4][6][7][8] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[3]
The specific scaffold of interest, 4-Chloro-6-Ethyl-2-Methylquinoline, offers several strategic advantages for novel compound design. The chlorine atom at the 4-position serves as a versatile synthetic handle for introducing a wide array of functional groups via nucleophilic substitution reactions. The ethyl group at the 6-position and the methyl group at the 2-position provide steric and electronic features that can be exploited to enhance target binding and selectivity.
This guide will delineate a systematic workflow for harnessing the potential of this scaffold, from initial computational modeling to the synthesis of a focused library of derivatives and their subsequent biological characterization.
In Silico Design and Lead Identification
A robust in silico approach is paramount for prioritizing synthetic efforts and increasing the probability of success. This section outlines key computational strategies for designing novel 4-Chloro-6-Ethyl-2-Methylquinoline derivatives.
Target Identification and Pharmacophore Modeling
The initial step involves identifying a relevant biological target. Given the broad activity of quinolines, this could range from protein kinases in oncology to enzymes in infectious disease pathogens. Once a target is selected, pharmacophore modeling can be employed to define the essential three-dimensional arrangement of chemical features required for biological activity.[9][10]
Protocol 2.1.1: Pharmacophore Model Generation
-
Ligand Set Collection: Compile a set of known active and inactive compounds for the target of interest.
-
Conformational Analysis: Generate a diverse set of low-energy conformations for each ligand.
-
Feature Identification: Identify key pharmacophoric features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[9][10]
-
Model Generation and Validation: Utilize software (e.g., Catalyst, DISCO, GASP) to generate and validate pharmacophore models based on the ligand set.[11] A robust model should be able to distinguish active from inactive compounds.
Virtual Screening and Molecular Docking
With a validated pharmacophore model, virtual screening of large compound libraries can be performed to identify potential hits. Subsequently, molecular docking can predict the binding mode and affinity of these hits to the target protein.[12]
Protocol 2.2.1: Virtual Screening and Docking Workflow
-
Database Preparation: Prepare a 3D database of commercially available or synthetically accessible compounds.
-
Pharmacophore-Based Screening: Filter the database using the generated pharmacophore model as a query.
-
Molecular Docking: Dock the filtered compounds into the active site of the target protein using software like AutoDock or Glide.[13]
-
Pose Analysis and Scoring: Analyze the predicted binding poses and prioritize compounds based on their docking scores and key interactions with the protein.
ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage attrition of drug candidates.[14][15][16] In silico tools can predict these properties based on the chemical structure.[17]
Protocol 2.3.1: In Silico ADMET Profiling
-
Input Structures: Provide the chemical structures of the designed 4-Chloro-6-Ethyl-2-Methylquinoline derivatives.
-
Prediction Software: Utilize web-based servers (e.g., SwissADME, admetSAR) or standalone software to predict key ADMET parameters.[12][13]
-
Analysis: Evaluate properties such as oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity.[16]
Table 1: Example In Silico ADMET Prediction for Designed Analogs
| Compound ID | Predicted Oral Bioavailability | Predicted BBB Permeation | Predicted CYP2D6 Inhibition |
| Lead-001 | High | Low | Non-inhibitor |
| Lead-002 | High | High | Inhibitor |
| Lead-003 | Moderate | Low | Non-inhibitor |
Chemical Synthesis of Novel Derivatives
The synthesis of a focused library of 4-Chloro-6-Ethyl-2-Methylquinoline derivatives is the next critical step. The Gould-Jacobs reaction is a classical and effective method for the synthesis of the quinoline core.[18][19]
Synthesis of the 4-Hydroxyquinoline Intermediate
The synthesis begins with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[19]
Protocol 3.1.1: Gould-Jacobs Quinolone Synthesis
-
Condensation: In a round-bottom flask, combine 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-140°C for 2 hours. Monitor the reaction by TLC.
-
Cyclization: Increase the temperature to 240-260°C and maintain for 30-60 minutes to induce cyclization. The product, ethyl 6-ethyl-4-hydroxy-2-methylquinoline-3-carboxylate, will precipitate upon cooling.
-
Hydrolysis and Decarboxylation: Suspend the crude product in 10% aqueous sodium hydroxide and reflux for 2 hours. Cool the mixture and acidify with concentrated HCl to precipitate 6-ethyl-4-hydroxy-2-methylquinoline. Collect the solid by filtration, wash with water, and dry.
Chlorination of the 4-Hydroxyquinoline
The 4-hydroxy group is then converted to a chlorine atom, providing the key intermediate for further derivatization.
Protocol 3.2.1: Synthesis of 4-Chloro-6-Ethyl-2-Methylquinoline
-
Reaction Setup: In a flask equipped with a reflux condenser, add 6-ethyl-4-hydroxy-2-methylquinoline and an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Gently reflux the mixture for 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-Chloro-6-Ethyl-2-Methylquinoline by column chromatography on silica gel.
Derivatization at the 4-Position
The 4-chloro substituent is readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities.
Protocol 3.3.1: Nucleophilic Aromatic Substitution
-
General Procedure: To a solution of 4-Chloro-6-Ethyl-2-Methylquinoline in a suitable solvent (e.g., DMF, NMP), add the desired nucleophile (e.g., an amine, thiol, or alcohol) and a base (e.g., K₂CO₃, Et₃N).
-
Reaction Conditions: Heat the reaction mixture at an appropriate temperature (typically 80-150°C) until the starting material is consumed (monitored by TLC).
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Biological Evaluation
A systematic biological evaluation is essential to determine the bioactivity of the newly synthesized compounds. This section provides protocols for primary screening and secondary assays, with a focus on anticancer applications as an example.
Primary Cytotoxicity Screening
The initial evaluation of anticancer potential is typically performed using a cell viability assay, such as the MTT assay, against a panel of cancer cell lines.[20]
Protocol 4.1.1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized quinoline derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Table 2: Example IC₅₀ Values (µM) of Novel Quinoline Derivatives Against Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| QN-001 | 12.5 | 8.2 | 15.1 |
| QN-002 | 2.1 | 1.5 | 3.8 |
| QN-003 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
Mechanism of Action Studies
For promising compounds, further assays are necessary to elucidate their mechanism of action.
Protocol 4.2.1: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[21]
Protocol 4.2.2: Kinase Inhibition Assay
If the designed compounds are intended to be kinase inhibitors, their activity can be assessed using a variety of assay formats. Universal kinase assays that detect the production of ADP are particularly useful for high-throughput screening.[22][23][24]
-
Reaction Setup: In a 384-well plate, combine the kinase, its substrate, ATP, and the test compound.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time.
-
ADP Detection: Add a detection reagent (e.g., Kinase-Glo®, Transcreener®) that generates a luminescent or fluorescent signal proportional to the amount of ADP produced.[22][23]
-
Signal Measurement: Read the signal using a plate reader.
-
Inhibition Calculation: Determine the percent inhibition of kinase activity for each compound.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological evaluation should be used to establish a structure-activity relationship (SAR). This involves correlating the chemical modifications with the observed changes in biological activity.[25]
Key Considerations for SAR Analysis:
-
Effect of Substituents at the 4-Position: Analyze how different functional groups (e.g., amines, thiols, ethers) at this position influence activity.
-
Role of the 6-Ethyl Group: Determine if this group contributes to potency or selectivity.
-
Importance of the 2-Methyl Group: Assess the impact of this group on the overall activity profile.
Visualization of Workflows and Pathways
Diagrams
Caption: A generalized workflow for bioactive compound design.
Caption: Key steps in the Gould-Jacobs synthesis of the core scaffold.
Conclusion
The 4-Chloro-6-Ethyl-2-Methylquinoline scaffold represents a promising starting point for the development of novel bioactive compounds. By integrating computational design, efficient synthetic strategies, and robust biological evaluation, researchers can systematically explore the chemical space around this scaffold to identify potent and selective modulators of various biological targets. The protocols and workflows detailed in this guide provide a solid foundation for initiating and advancing drug discovery programs based on this versatile chemical entity.
References
- Musiol, R. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 142, 125-158.
- Kumar, A., & Sharma, S. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7569-7592.
- BenchChem. (2025).
- Egbujor, M. C., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1189312.
- Khan, I., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 30(22), 5678.
- Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia.
- Patel, N. B., & Mehta, J. P. (2012). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy. Medicinal Chemistry Research, 21(10), 2824-2832.
- Khan, M. W., et al. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Advances, 16(1), 123-135.
- Dubal, G., Joshi, K., & Talaviya, R. (2026). Bioactive compounds with quinoline as the core structure.
- Gupta, H. (2011). Biological Activities of Quinoline Derivatives.
- Biotage. (n.d.).
- Aurlide. (2025).
- da Silva, A. B. F., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, 22(3), e202401629.
- Asres, Y. A., & Gedif, M. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20839-20866.
- BellBrook Labs. (2025).
- Pål, M., et al. (2025). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 68(15), 5678-5690.
- Wang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, 59, 551-554.
- Distinto, S., & Gagic, T. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 663.
- Mhaske, G. S., et al. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Current Cancer Therapy Reviews, 18(2), 131-142.
- Navarrete-Vázquez, G., et al. (2025).
- Damsay, V. V. R., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 34-40.
- Kaser, M. R. (2016). Pharmacophore Modelling in Drug Discovery and Development. SlideShare.
- Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
- Adedirin, O., et al. (2020). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Biomolecular Structure and Dynamics, 39(12), 4426-4437.
- Liu, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 594.
- Sharma, A., & Kumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 123-135.
- Yadav, P., & Singh, R. K. (2021). Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents.
- Khan, F. N., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2986.
- Kii, I., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(3), 261-271.
- Zhang, L., et al. (2013). Method for one-step preparation of 2-methylquinoline.
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
- Al-Ostath, A. I. N., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7569.
- Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
- Chall, S. (2023). ADMET: An Essential Component in Drug Discovery and Development. Medium.
- Fiveable. (2025). Pharmacophore modeling. Fiveable.
- Othman, D. I. A., et al. (2022). Anticancer Activity of Quinoline Derivatives; An Overview.
- Singh, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 1234-1245.
- SelectScience. (2012).
- Creative Biostructure. (n.d.). ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus.
- Abdel-Megeed, M. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1370-1379.
- Singh, S., & Kumar, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches.
- Elmernissi, R., et al. (2022). Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. Biointerface Research in Applied Chemistry, 12(3), 3456-3467.
- Koutsoukas, A., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design, 28(11), 1047-1066.
- Kumar, R., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds.
- Patsnap. (2025). What is the role of pharmacophore in drug design?.
- BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- de Oliveira, R. B., et al. (2002). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Journal of Molecular Structure: THEOCHEM, 580(1-3), 199-206.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 11. columbiaiop.ac.in [columbiaiop.ac.in]
- 12. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. aurlide.fi [aurlide.fi]
- 15. medium.com [medium.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. promega.co.uk [promega.co.uk]
- 24. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Chloro-6-Ethyl-2-Methylquinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-6-Ethyl-2-Methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. We will address common issues encountered during the formation of the quinoline core and the subsequent chlorination, providing actionable solutions grounded in chemical principles.
Overview of the Synthetic Pathway
The most common and scalable route to 4-Chloro-6-Ethyl-2-Methylquinoline involves a two-stage process:
-
Combes Quinoline Synthesis: An acid-catalyzed condensation of 4-ethylaniline with acetylacetone to form the heterocyclic intermediate, 6-Ethyl-2-methylquinolin-4-ol.
-
Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro substituent using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃).
This guide is structured to address potential pitfalls in each of these critical stages.
Caption: Overall workflow for the synthesis of 4-Chloro-6-Ethyl-2-Methylquinoline.
Part 1: Troubleshooting the Combes Synthesis of 6-Ethyl-2-methylquinolin-4-ol
The Combes synthesis is a robust method for creating 2,4-disubstituted quinolines.[1][2] However, its efficiency is highly dependent on controlling the reaction conditions to favor the desired cyclization pathway over side reactions.
Frequently Asked Questions & Troubleshooting
Question 1: My yield of 6-Ethyl-2-methylquinolin-4-ol is significantly lower than expected. What are the primary causes?
Answer: Low yield in a Combes synthesis typically points to one of three issues: incomplete reaction, formation of a stable but uncyclized intermediate, or competing side reactions.
-
Incomplete Reaction: Ensure your starting materials (4-ethylaniline and acetylacetone) are pure. The reaction involves the formation of a Schiff base intermediate followed by an intramolecular electrophilic aromatic substitution.[2] The cyclization step is often the rate-determining step and requires sufficient thermal energy.
-
Sub-optimal Acid Catalyst: Concentrated sulfuric acid is a common catalyst and dehydrating agent for this reaction.[2] If the acid is not sufficiently concentrated or is used in a sub-stoichiometric amount, the equilibrium may not favor the cyclized product. Polyphosphoric acid (PPA) can be a more effective alternative as it promotes dehydration under milder conditions for some substrates.[1]
-
Reaction Temperature: The cyclization step is endothermic. The temperature must be high enough to overcome the activation energy barrier for the electrophilic aromatic substitution but not so high that it causes decomposition. A typical range is 100-130°C.
Question 2: I'm observing significant tar formation, which complicates the workup and purification. How can I prevent this?
Answer: Tar formation is a frequent problem in strongly acidic, high-temperature reactions like the Combes synthesis.[3] It arises from the polymerization of reactants or intermediates.
-
Control Temperature Profile: Avoid rapid heating. A gradual, stepwise increase in temperature allows for better control over the reaction exotherm and minimizes charring.[3]
-
Order of Addition: Adding the aniline slowly to the pre-heated acid and diketone mixture can sometimes help maintain low concentrations of reactive intermediates, disfavoring polymerization.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. This prevents localized hotspots where decomposition and tarring are most likely to occur.[3]
Caption: Key mechanistic steps of the Combes quinoline synthesis.
Optimized Protocol for 6-Ethyl-2-methylquinolin-4-ol
This protocol is designed to maximize yield by controlling key reaction parameters.
Materials:
-
4-Ethylaniline (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, ~3-4x weight of aniline)
Procedure:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully add the concentrated sulfuric acid.
-
Reagent Addition: Cool the acid in an ice bath. Premix the 4-ethylaniline and acetylacetone, and add this mixture dropwise to the cold, stirring sulfuric acid over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath. Heat the mixture slowly and uniformly to 110°C using an oil bath. Maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction to cool to room temperature. Carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a cold, concentrated sodium hydroxide (NaOH) solution until the pH is ~8-9. This will precipitate the product.
-
Isolation: Collect the crude solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol or a similar solvent.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Catalyst | H₂SO₄ | Polyphosphoric Acid (PPA) | PPA can be a more effective dehydrating agent and may allow for lower reaction temperatures.[1] |
| Temperature | 120-140°C | 100-110°C | Lowering the temperature, while extending reaction time, can significantly reduce tar formation.[3] |
| Reagent Ratio | 1:1 Aniline:Diketone | 1:1.1 Aniline:Diketone | A slight excess of the diketone can help drive the initial condensation to completion. |
Part 2: Troubleshooting the Chlorination of 6-Ethyl-2-methylquinolin-4-ol
The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolinone) to 4-chloroquinoline is a critical dehydroxychlorination reaction. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[4][5]
Frequently Asked Questions & Troubleshooting
Question 3: My chlorination reaction is incomplete, and I recover a significant amount of starting material. How can I drive the reaction to completion?
Answer: Incomplete chlorination is often due to insufficient reagent, inadequate temperature, or the presence of moisture.
-
Reagent Stoichiometry: POCl₃ acts as both the chlorinating agent and the solvent in many procedures. Using a large excess (e.g., 5-10 equivalents) is crucial to ensure the reaction goes to completion. Some protocols also benefit from the addition of a catalytic amount of N,N-Dimethylformamide (DMF), which can form a Vilsmeier-Haack type reagent in situ, a more potent chlorinating species.[6][7]
-
Reaction Temperature & Time: The reaction typically requires heating under reflux (the boiling point of POCl₃ is ~107°C). Ensure the reaction is heated for a sufficient duration (typically 1-3 hours). Monitor via TLC until no starting material is observed.
-
Anhydrous Conditions: POCl₃ reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and inhibit the reaction. Ensure all glassware is oven-dried and the 6-Ethyl-2-methylquinolin-4-ol is perfectly dry.
Question 4: During the aqueous workup, I believe my product is hydrolyzing back to the starting material, lowering my yield. How can this be prevented?
Answer: This is a valid concern. The 4-chloro substituent on the quinoline ring is activated towards nucleophilic substitution. Hydrolysis can occur if the product is exposed to water for prolonged periods, especially under non-neutral pH.
-
Rapid, Cold Workup: The workup procedure is critical. Pouring the reaction mixture onto crushed ice is standard practice to quench the excess POCl₃. This should be done carefully but quickly.
-
Neutralization: Immediately after quenching, neutralize the acidic solution. A base like sodium carbonate or ammonium hydroxide is often used to bring the pH to neutral or slightly basic. Do not let the product sit in acidic aqueous conditions.
-
Extraction: Promptly extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate) as soon as the mixture is neutralized.
Optimized Protocol for 4-Chloro-6-Ethyl-2-Methylquinoline
This protocol emphasizes anhydrous conditions and a careful workup to preserve the final product.
Materials:
-
6-Ethyl-2-methylquinolin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 5-10 eq)
-
Optional: N,N-Dimethylformamide (DMF, catalytic)
Procedure:
-
Setup: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add the 6-Ethyl-2-methylquinolin-4-ol.
-
Reagent Addition: Carefully add the phosphorus oxychloride (and catalytic DMF, if used) to the flask.
-
Reaction: Heat the mixture to reflux (~110°C) in an oil bath and maintain for 2 hours. The solid starting material should dissolve as the reaction progresses. Monitor by TLC (eluent: e.g., 3:1 Hexane:Ethyl Acetate) until the starting material spot disappears.
-
Work-up (Critical Step):
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This is a highly exothermic and corrosive process; perform in a well-ventilated fume hood.
-
Once the quench is complete, slowly add a saturated sodium carbonate solution or concentrated ammonium hydroxide until the mixture is basic (pH > 8), which will cause the product to precipitate.
-
-
Isolation:
-
Extract the aqueous mixture three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
Part 3: General FAQs
Question 5: What are the best TLC conditions for monitoring these reactions? Answer: For the Combes synthesis, a mobile phase of 9:1 Dichloromethane:Methanol is a good starting point. The product, 6-Ethyl-2-methylquinolin-4-ol, is quite polar. For the chlorination step, the product is much less polar. A mobile phase of 3:1 or 4:1 Hexane:Ethyl Acetate should provide good separation between the starting material and the chlorinated product. Use a UV lamp (254 nm) for visualization.
Question 6: How can I confirm the structure of my final product? Answer: Standard analytical techniques are required.
-
¹H NMR: You should see characteristic aromatic protons, a singlet for the methyl group at the 2-position, and a quartet and triplet for the ethyl group at the 6-position. The disappearance of the broad -OH signal from the starting material is a key indicator.
-
¹³C NMR: Will confirm the number of unique carbons.
-
Mass Spectrometry (MS): Will show the correct molecular ion peak (m/z) for 4-Chloro-6-Ethyl-2-Methylquinoline, including the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for M and M+2 peaks).
-
HPLC/GC-MS: Can be used to assess purity.[9]
Question 7: Are there any alternatives to POCl₃ for the chlorination step? Answer: While POCl₃ is most common, other reagents can be used. A mixture of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or using bis(trichloromethyl) carbonate (triphosgene) are alternative methods for converting hydroxyl groups to chlorides under milder, non-acidic conditions, though they may require more optimization for this specific substrate.[10][11]
References
- BenchChem (2025). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
- SciSpace (n.d.).
- BenchChem (2025). Optimizing reaction conditions for Friedländer quinoline synthesis.
- BenchChem (2025). Optimization of reaction conditions for quinolone synthesis.
- ResearchGate (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF.
- BenchChem (n.d.). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
- JOCPR (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- ResearchGate (n.d.). optimized reaction condition for quinoline synthesis.
- Organic Chemistry Portal (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones.
- PubMed (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines.
- IIP Series (n.d.).
- BenchChem (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
- DUT Open Scholar (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- ACS Publications (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones.
- Wikipedia (n.d.). Combes quinoline synthesis.
- Google Patents (n.d.).
- PMC (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ResearchGate (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)
- BenchChem (2025). Troubleshooting common side reactions in quinazoline synthesis.
- BenchChem (n.d.).
- MDPI (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- MDPI (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Atlantis Press (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Organic Chemistry Portal (n.d.). Bischler-Napieralski Reaction.
- YouTube (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism.
- Google Patents (n.d.).
- Wikipedia (n.d.). Bischler–Napieralski reaction.
- CoLab (n.d.). Combes quinoline synthesis.
- MilliporeSigma (n.d.). 4-Chloro-6-ethyl-2-methylquinoline.
- YouTube (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
- BenchChem (n.d.).
- ResearchGate (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline.
- BenchChem (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
- ResearchGate (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- PMC (n.d.). 4-Chloro-2,5-dimethylquinoline.
- Organic Syntheses (n.d.). 4,7-dichloroquinoline.
- ResearchGate (2025). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- PubChem (n.d.).
- ChemicalBook (2026). 4-CHLORO-6-METHOXY-2-METHYLQUINOLINE.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of substituted quinolines and their prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for substituted quinoline synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify and prevent common side reactions but also to understand the underlying chemical principles governing these transformations.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during quinoline synthesis in a direct question-and-answer format.
Skraup Synthesis
Question 1: My Skraup reaction is extremely vigorous and difficult to control, often resulting in a low yield and significant tar formation. What is causing this, and how can I mitigate it?
Answer: The Skraup synthesis is notoriously exothermic, and the violent reaction is a common issue.[1][2][3] This is primarily due to the rapid, uncontrolled polymerization of acrolein, which is generated in situ from the dehydration of glycerol under strongly acidic and high-temperature conditions.[1][2][4]
Prevention Strategies:
-
Use of a Moderating Agent: The most effective way to control the reaction's vigor is to add a moderating agent. Ferrous sulfate (FeSO₄) is widely recommended as it is believed to function as an oxygen carrier, which extends the reaction over a longer period, preventing it from becoming uncontrollable.[1][2][4][5][6] Boric acid can also be used for this purpose.[1][2][4][5]
-
Controlled Reagent Addition: The order of reagent addition is critical. Ensure that sulfuric acid is added slowly and with efficient stirring, and if necessary, external cooling.[1] It is also important to add the sulfuric acid after the ferrous sulfate to prevent a premature start to the reaction.[2]
-
Temperature Management: Apply heat gently to initiate the reaction. Once it begins to boil, the exothermic nature of the reaction should sustain it. Be prepared to cool the flask if the reaction becomes too vigorous.[7]
Doebner-von Miller Synthesis
Question 2: I am observing a complex mixture of byproducts and resinous materials in my Doebner-von Miller reaction. How can I improve the selectivity and yield?
Answer: The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, is prone to side reactions, most notably the acid-catalyzed polymerization of the carbonyl substrate.[4][8] This is a primary cause of low yields and the formation of tarry residues.
Prevention Strategies:
-
Two-Phase Solvent System: A highly effective strategy is to perform the reaction in a two-phase solvent system. This approach sequesters the α,β-unsaturated carbonyl compound in the organic phase, which reduces its tendency to polymerize in the aqueous acid phase, thereby increasing the yield of the desired quinoline product.[4][9]
-
Catalyst Optimization: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. It is advisable to screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[5]
Friedländer Synthesis
Question 3: My Friedländer synthesis is suffering from low yields and the formation of multiple side products, particularly when using a base catalyst. What are the likely causes and solutions?
Answer: A common side reaction in the base-catalyzed Friedländer synthesis is the self-aldol condensation of the ketone starting material.[2][10] This competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, leading to reduced yields. Additionally, when using unsymmetrical ketones, a lack of regioselectivity can result in a mixture of isomeric quinoline products that are difficult to separate.[10]
Prevention Strategies:
-
Switch to Acid Catalysis: Changing from a base to an acid catalyst will prevent the base-catalyzed aldol self-condensation of the ketone.[2] A variety of acid catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been successfully employed.[11]
-
Optimize Reaction Conditions: To minimize self-condensation, consider lowering the reaction temperature or adding the ketone slowly to the reaction mixture.[2]
-
Enhance Regioselectivity: To address the issue of poor regioselectivity with unsymmetrical ketones, consider using a catalyst known to promote the formation of a specific isomer. The use of an appropriate amine catalyst or an ionic liquid can be effective.[12] Introducing a phosphoryl group on the α-carbon of the ketone can also direct the reaction.[12]
Conrad-Limpach-Knorr and Gould-Jacobs Syntheses
Question 4: I am struggling with low yields in my Conrad-Limpach synthesis, which requires very high temperatures. How can I improve the efficiency of this reaction?
Answer: The thermal cyclization step in the Conrad-Limpach synthesis often requires temperatures around 250 °C, which can lead to product decomposition and moderate yields, especially when performed without a solvent.[4][13][14]
Prevention Strategies:
-
Use of High-Boiling Solvents: The use of a high-boiling, inert solvent is crucial for improving yields. Solvents such as mineral oil, diphenyl ether, or Dowtherm A can significantly enhance the yield, in some cases up to 95%.[4][14][15] Generally, solvents with boiling points above 250 °C provide the best results.[4][16]
Question 5: What are the common side reactions in the Gould-Jacobs synthesis, and how can they be prevented?
Answer: A frequent side reaction in the Gould-Jacobs synthesis is the decarboxylation of the 3-carboalkoxy group, particularly under high-pressure and high-temperature conditions.[17] This results in the formation of a 4-hydroxyquinoline without the desired ester group at the 3-position.
Prevention Strategies:
-
Optimization of Temperature and Reaction Time: To minimize decarboxylation and decomposition at high temperatures, it is important to find a balance between the cyclization and degradation pathways by optimizing the reaction temperature and time.[17]
II. Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems encountered during quinoline synthesis, organized by the observed issue.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) | Relevant Synthesis |
| Violent, Uncontrollable Exotherm | Rapid, uncontrolled reaction rate. | Add a moderator such as ferrous sulfate or boric acid before heating.[1][4][18] Ensure slow, dropwise addition of sulfuric acid with efficient stirring and external cooling if necessary.[1] | Skraup |
| Significant Tar/Polymer Formation | Polymerization of acrolein or α,β-unsaturated carbonyl compounds.[1][4][9] Excessively high temperatures or prolonged reaction times.[10] | Use a moderating agent (e.g., ferrous sulfate) in the Skraup synthesis.[4] Employ a two-phase solvent system for the Doebner-von Miller reaction.[4][9] Reduce the reaction temperature and monitor progress by TLC to avoid prolonged heating.[10] | Skraup, Doebner-von Miller, Friedländer |
| Low Yield of Desired Product | Incomplete reaction due to insufficient temperature.[15] Side reactions such as polymerization or self-condensation.[4][10] Decomposition of starting materials or products at high temperatures.[10][13] | Ensure the reaction temperature is sufficient for cyclization, especially in the Conrad-Limpach synthesis.[15] Utilize preventative measures for side reactions as detailed in the FAQs. Use high-boiling point solvents to ensure even heating and consider microwave irradiation to drive reactions to completion.[10][15] | General |
| Formation of a Mixture of Regioisomers | Use of an unsymmetrical ketone without proper control.[10] | Employ a catalyst known to promote regioselectivity, such as specific amine catalysts.[10] Optimize reaction conditions by trying slow addition of the ketone and experimenting with different temperatures.[10] Consider using a ketone with a directing group.[10] | Friedländer, Combes |
| Formation of Reduced Byproducts | The imine intermediate can be reduced by a dihydroquinoline intermediate.[9] | Adjust the stoichiometry of the reactants. Increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid can favor the desired pathway.[9] | Doebner |
| Decarboxylation of the Product | High temperatures and the presence of a basic catalyst can promote decarboxylation.[9] | Lower the reaction temperature to reduce the rate of decarboxylation.[9] Carefully control the amount of base catalyst used. | Doebner, Gould-Jacobs |
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in quinoline synthesis.
III. Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established methods to control the exothermic nature of the reaction.[1][7]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Reaction Setup: In a large round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add the powdered ferrous sulfate heptahydrate.
-
Reagent Addition: In the following order, add the aniline, glycerol, and the oxidizing agent (e.g., nitrobenzene).
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid. An exotherm will be observed.
-
Reaction: Gently heat the mixture until boiling commences. The heat of the reaction should be sufficient to sustain boiling. If the reaction becomes too vigorous, cool the flask with a wet towel.
-
Completion: Once the initial exotherm subsides, continue heating under reflux for several hours to complete the reaction.
-
Work-up: Allow the mixture to cool. Carefully dilute with water and then neutralize with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.
-
Purification: The quinoline product is typically isolated by steam distillation from the reaction mixture.[1][5][7] The distillate is then extracted with an organic solvent, dried, and the solvent is removed. Further purification can be achieved by vacuum distillation.[1][7]
Protocol 2: Friedländer Synthesis with an Acid Catalyst
This protocol utilizes an acid catalyst to avoid base-catalyzed side reactions.
Materials:
-
2-Aminoaryl ketone or aldehyde
-
Ketone with an α-methylene group
-
p-Toluenesulfonic acid (or another suitable acid catalyst)
-
Ethanol (or another appropriate solvent)
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone or aldehyde (1 equivalent) and the ketone with an α-methylene group (1.1-1.5 equivalents).
-
Catalyst and Solvent: Add a catalytic amount of p-toluenesulfonic acid and an appropriate solvent like ethanol.
-
Reaction: Reflux the mixture, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visual Representation of a Generalized Quinoline Synthesis Workflow
Caption: A generalized workflow for the synthesis of substituted quinolines.
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. uop.edu.pk [uop.edu.pk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Chloroquinoline Reaction Troubleshooting
Welcome to the 4-Chloroquinoline Technical Support Center. As a privileged scaffold in medicinal chemistry—critical for the development of antimalarials, kinase inhibitors, and novel structure-activity relationship (SAR) libraries—the 4-chloroquinoline core is a versatile but sometimes stubborn electrophile.
As a Senior Application Scientist, I have designed this guide to synthesize field-proven protocols and mechanistic troubleshooting. Rather than just providing recipes, this guide explains the causality behind experimental choices, ensuring you can rationally optimize your workflows.
Visualizing the Reaction Landscape
Major synthetic pathways for 4-chloroquinoline derivatization.
Section A: Nucleophilic Aromatic Substitution (SNAr)
FAQ & Troubleshooting
Q: Why is my SNAr amination of 4-chloroquinoline stalling at 50% conversion even after 24 hours of heating? A: This is a classic issue rooted in electronic effects. 4-chloroquinolines are inherently less reactive toward SNAr than 2-chloroquinolines. The transition state for nucleophilic attack at the C4 position is less stabilized by the adjacent ring nitrogen compared to C2 attack 1. Causality & Solution: To overcome this high activation energy barrier, you must either increase the electrophilicity of the C4 carbon by protonating the quinoline nitrogen (using acid catalysis like TsOH), or use extreme thermal conditions (120–150 °C in DMF or NMP) with a strong proton sink.
Q: I am using a secondary aliphatic amine for SNAr, but my yields are inconsistent. What is the mechanistic cause? A: The nucleophilic attack of the amine on the 4-chloroquinoline ejects a chloride ion, generating HCl as a byproduct. If the reaction lacks a sufficient non-nucleophilic base, this HCl will protonate your unreacted aliphatic amine, instantly killing its nucleophilicity and halting the reaction. Causality & Solution: Introduce Hünig's base (N,N-Diisopropylethylamine) or anhydrous K₂CO₃. Hünig's base acts as a highly sterically hindered proton sink, irreversibly trapping the HCl without competing for the electrophilic C4 position 2.
Troubleshooting logic tree for low SNAr amination yields.
Quantitative Optimization Parameters
Table 1: Reaction Parameters for 4-Chloroquinoline Amination
| Reaction Type | Target Amine Class | Catalyst / Base | Solvent | Temperature | Typical Yield |
| Standard SNAr | Secondary Aliphatic | K₂CO₃ (3.0 eq) | DMF / NMP | 120–150 °C | 80–92% |
| Acid-Catalyzed | Primary / Secondary | TsOH (0.1–1.0 eq) | Neat / EtOH | 120 °C (MW) | 55–89% |
| Buchwald-Hartwig | Anilines / Hindered | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene / Dioxane | 90–110 °C | 70–90% |
Protocol 1: Base-Promoted SNAr Amination (Self-Validating Workflow)
Adapted from established protocols for large-scale, transition-metal-free amination 3.
-
Preparation: In a 10 mL crimper vial equipped with a magnetic stir bar, combine the 4-chloroquinoline derivative (1.0 mmol), the desired aliphatic amine (e.g., morpholine, 4.0 mmol), and anhydrous K₂CO₃ (3.0 mmol).
-
Solvation: Add anhydrous DMF (2.5 mL). Seal the reaction system tightly.
-
Execution: Heat the mixture in an oil bath at 120 °C for 24 hours with vigorous stirring.
-
Validation Checkpoint: Monitor via TLC (Petroleum Ether/Ethyl Acetate 5:1). The reaction is complete when the starting material (typically high Rf ~ 0.8) is fully consumed, and a new, highly UV-active, more polar spot (Rf ~ 0.3-0.5) appears. If the starting material persists, verify that your K₂CO₃ is strictly anhydrous; moisture kills the base's efficacy.
-
Workup: Cool to room temperature. Quench by adding brine (10 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Isolation: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation. Purify via silica gel chromatography.
Section B: Palladium-Catalyzed Cross-Coupling
FAQ & Troubleshooting
Q: During the Suzuki-Miyaura cross-coupling of 4-chloroquinoline, I observe significant homocoupling of the arylboronic acid and protodehalogenation of the quinoline. How can I prevent this? A: The 4-chloro position is highly reactive toward oxidative addition by Palladium(0) 4. However, two mechanistic failures cause your side products:
-
Homocoupling: Caused by the presence of dissolved oxygen, which oxidizes the Pd(II) intermediate, forcing the boronic acid to couple with itself.
-
Protodehalogenation: Occurs when the transmetalation step is too slow (often due to steric hindrance or weak base), allowing the Pd(II)-quinoline complex to undergo beta-hydride elimination or react with solvent protons. Causality & Solution: You must rigorously degas your solvents (Freeze-Pump-Thaw method) to eliminate oxygen. Switch to a bidentate ligand catalyst like PdCl₂(dppf), which enforces a cis-geometry at the metal center, drastically accelerating the reductive elimination step before side reactions can occur.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Self-Validating Workflow)
-
Preparation: In an oven-dried Schlenk tube, combine 4-chloroquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), Cs₂CO₃ (2.5 mmol), and PdCl₂(dppf) (0.03 mmol).
-
Atmosphere Control (Critical): Evacuate the tube and backfill with ultra-pure Argon three times.
-
Solvation: Add degassed toluene (10 mL) and degassed deionized water (1 mL) via a gas-tight syringe.
-
Execution: Heat the mixture to 100 °C under Argon and stir vigorously for 6–12 hours.
-
Validation Checkpoint: Monitor by LC-MS. The mass of the desired product should correspond to [M+H]+ = (Mass of CQ) + (Mass of Boronic Acid) - 36.5 (HCl) - 43.8 (B(OH)2). If a mass corresponding to [M+H]+ = (Mass of CQ) - 34 is observed, protodehalogenation is occurring; increase the base concentration or add a phase-transfer catalyst.
-
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black. Wash with water and brine, dry over MgSO₄, and purify via flash chromatography.
Section C: Reductive Amination of Functionalized Quinolines
FAQ & Troubleshooting
Q: When performing reductive amination on 4-chloroquinoline-6-carbaldehyde, I get mostly the alcohol byproduct instead of the amine. What is going wrong? A: This is a chemoselectivity failure driven by the choice of reducing agent. If you are using Sodium Borohydride (NaBH₄) in a one-pot reaction, it is too kinetically aggressive and will directly reduce the highly electrophilic aldehyde to a primary alcohol before the imine has time to form 5. Causality & Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the hydridic character of the boron atom. It is mild enough that it ignores the aldehyde and selectively reduces the more electrophilic iminium ion intermediate.
Protocol 3: Chemoselective Reductive Amination
-
Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 4-chloroquinoline-6-carbaldehyde (1.0 eq) in anhydrous DCE (0.1 M). Add the desired amine (1.2 eq). Stir for 1-2 hours at room temperature.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) in a single portion. The reaction may be mildly exothermic.
-
Validation Checkpoint: Monitor via TLC. The aldehyde spot should disappear, replaced by a highly polar amine spot. If using a primary amine, a transient imine spot may be visible before reduction.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
References
-
BenchChem. "Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde." 4
-
BenchChem. "Application Notes and Protocols for the Reductive Amination of 4-Chloroquinoline-6-carbaldehyde." 5
-
MDPI. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." 3
-
Frontiers in Chemistry. "4-Aminoquinoline: a comprehensive review of synthetic strategies." 1
-
Heteroletters. "A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE." 2
Sources
Technical Support Center: Optimization of 4-Chloro-6-Ethyl-2-Methylquinoline Synthesis
Status: Operational Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist Topic: Protocol Optimization & Troubleshooting for Conrad-Limpach Synthesis
Executive Technical Overview
The synthesis of 4-Chloro-6-Ethyl-2-Methylquinoline is a classic exercise in regioselective heterocyclic chemistry. It relies on the Conrad-Limpach protocol, a method distinct from the Knorr synthesis due to its kinetic vs. thermodynamic control parameters.
To achieve the 2-methyl isomer (rather than the 4-methyl isomer typical of Knorr), the reaction must proceed through a
The Pathway:
-
Condensation: 4-Ethylaniline + Ethyl Acetoacetate
Enamine (Water removal critical). -
Cyclization: Enamine
4-Hydroxy-6-ethyl-2-methylquinoline (High thermal energy required). -
Functionalization: 4-Hydroxy intermediate + POCl
4-Chloro target.[1]
Critical Reaction Modules (Protocols)
Module A: The Condensation Phase (Enamine Formation)
Objective: Maximize formation of ethyl 3-((4-ethylphenyl)amino)but-2-enoate.
The "Senior Scientist" Insight: Many researchers fail here by allowing the "Knorr" side-reaction (anilide formation). The anilide forms at lower temperatures or with acid catalysis and leads to the wrong isomer (2-hydroxy-4-methyl). You must drive water out to favor the enamine.
Protocol:
-
Stoichiometry: 1.0 eq 4-Ethylaniline : 1.1 eq Ethyl Acetoacetate.
-
Solvent: Benzene or Toluene (for azeotropic distillation).
-
Catalyst: 0.5 mol% p-Toluenesulfonic acid (pTSA) can accelerate this, but is optional if water removal is efficient.
-
Setup: Dean-Stark trap is mandatory .
-
Execution: Reflux until the theoretical amount of water is collected (approx. 4-6 hours).
-
QC Check: NMR should show a vinyl proton signal (
4.5-5.0 ppm) and disappearance of the aniline NH .
Module B: The Thermal Cyclization (The "Dropwise" Technique)
Objective: Ring closure to 6-ethyl-2-methylquinolin-4(1H)-one.
The "Senior Scientist" Insight:
The cyclization has a high activation energy barrier (
Protocol:
-
Heat Source: Use a sand bath or high-grade oil bath capable of reaching 260°C.
-
Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic) or paraffin oil.
-
Procedure:
-
Heat the solvent (10 volumes relative to reactant) to a rolling boil (250–255°C).
-
Dissolve the enamine from Module A in a minimal amount of non-boiling solvent or add it neat if liquid.
-
Crucial Step: Add the enamine dropwise to the boiling solvent over 20–30 minutes. The ethanol byproduct must flash off immediately.
-
-
Workup: Cool to room temperature. The product often precipitates.[1][2] If not, dilute with hexane/petroleum ether to force precipitation. Filter and wash with hexane to remove Dowtherm A.[2]
Module C: Chlorination (Deoxychlorination)
Objective: Conversion of C4-OH to C4-Cl.[3]
The "Senior Scientist" Insight: This follows a Vilsmeier-Haack type mechanism.[1] Moisture is the enemy here; it generates phosphoric acid, which stalls the reaction.
Protocol:
-
Reagent: Freshly distilled POCl
(Phosphorus Oxychloride). -
Stoichiometry: Excess (3–5 equivalents). The POCl
acts as both reagent and solvent.[1][4] -
Base: Add catalytic N,N-Dimethylaniline (DMA) or Pyridine (0.1 eq) to scavenge HCl and accelerate the attack.
-
Execution: Reflux (105°C) for 2–4 hours. Monitor by TLC (the chloro product is significantly less polar than the hydroxy precursor).
-
Quenching (Safety Critical): Pour the reaction mixture slowly onto crushed ice/ammonia water. Maintain pH > 7 to prevent hydrolysis of the chloro-product back to the hydroxy starting material.
Visualization of Workflows
Figure 1: Synthesis Pathway & Logic Flow
Caption: The Conrad-Limpach pathway emphasizing the critical divergence between Enamine (desired) and Anilide (undesired) intermediates.[2]
Troubleshooting & FAQs
Category: Reaction Failure & Yield Loss[1][5]
Q: My cyclization reaction turned into a black, insoluble tar. What happened? A: This is the "thermal polymerization" trap.
-
Cause: The concentration of the enamine was too high during heating, or the temperature was too low (<240°C).
-
Fix: Ensure the solvent (Dowtherm A) is at a rolling boil before addition. Add the enamine slowly (dropwise) so that the concentration of unreacted enamine remains low (high dilution principle). This favors intramolecular cyclization over intermolecular polymerization [1].
Q: I isolated a product, but it's 2-hydroxy-4-methylquinoline (the wrong isomer). A: You inadvertently performed the Knorr synthesis.
-
Cause: The initial condensation was likely done at room temperature or with an acid catalyst without water removal, favoring the anilide bond (Amide) over the enamine bond.
-
Fix: Use a Dean-Stark trap and reflux in toluene. Do not proceed to cyclization until NMR confirms the enamine structure (vinyl proton presence) [2].
Q: The chlorination with POCl
-
Cause: Old POCl
(hydrolyzed by atmospheric moisture) or lack of a proton scavenger. -
Fix: Distill your POCl
before use. Add 0.1 eq of N,N-Dimethylaniline. This acts as a catalyst to form the reactive chloro-iminium species [3].
Category: Purification & Workup[4]
Q: How do I remove Dowtherm A from my product? A: Dowtherm A boils at ~258°C, making it hard to distill.
-
Protocol: The 4-hydroxy intermediate is usually insoluble in non-polar solvents. Dilute the reaction mixture with a large volume of Hexane or Toluene. The product should precipitate.[1][2][4] Filter it, and wash the cake thoroughly with hexane.
Q: During POCl
-
Mechanism: Quenching POCl
generates massive amounts of HCl and heat. If the solution becomes hot and acidic, the newly formed C-Cl bond can hydrolyze back to C-OH. -
Fix: Quench into Ice/Ammonia or Ice/Sodium Acetate . Keep the temperature below 20°C and the pH neutral to slightly basic [4].
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing common failure modes in quinoline synthesis.
Analytical Data Summary (Reference Values)
| Parameter | 4-Hydroxy Intermediate | 4-Chloro Target |
| Appearance | Off-white / Tan Solid | White / Pale Yellow Solid |
| Solubility | Soluble in hot EtOH, DMSO | Soluble in DCM, EtOAc |
| Key IR Band | Broad -OH stretch (~3300 cm⁻¹) | C-Cl stretch (~760 cm⁻¹) |
| Reaction Monitor | Polar (Low R_f on TLC) | Non-polar (High R_f on TLC) |
References
-
BenchChem. "Technical Support Center: Conrad-Limpach Synthesis of Quinolines." BenchChem Technical Guides. Accessed 2024. Link
- Limpach, L. "Über die Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 1887. (Foundational text for the Enamine vs Anilide distinction).
-
Indian Chemical Society. "POCl3-PCl5 mixture: A robust chlorinating agent." Journal of the Indian Chemical Society. Link
-
MDPI. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 2012.[5] Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl
Sources
Overcoming challenges in the purification of 4-Chloro-6-Ethyl-2-Methylquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-Chloro-6-Ethyl-2-Methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges in the isolation and purification of this important quinoline derivative.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when working with 4-Chloro-6-Ethyl-2-Methylquinoline and related compounds.
Q1: What are the most common impurities I should expect after synthesizing 4-Chloro-6-Ethyl-2-Methylquinoline?
A1: The impurity profile largely depends on the synthetic route employed. However, common impurities often include unreacted starting materials, regioisomers (e.g., isomers with different substitution patterns on the quinoline core), and polymeric or tar-like byproducts, which are particularly prevalent in syntheses that involve harsh acidic conditions, such as the Skraup or Doebner-von Miller reactions.[1][2] Incomplete chlorination of the 4-hydroxyquinoline precursor can also leave residual starting material, which can complicate purification.
Q2: My purified 4-Chloro-6-Ethyl-2-Methylquinoline is an oil and won't crystallize. What are my options?
A2: This is a common challenge with substituted quinolines.[3] If your high-purity product, confirmed by TLC or GC-MS, remains an oil, consider the following strategies:
-
Solvent Screening: The product may be too soluble in the final chromatography solvent. After removing the bulk of the solvent, try adding a non-polar "anti-solvent" like hexane or pentane dropwise to a concentrated solution of the oil in a minimal amount of a more polar solvent (e.g., ethyl acetate or dichloromethane) to induce precipitation.[3]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal if one is available.[4]
-
Salt Formation: As a basic compound, 4-Chloro-6-Ethyl-2-Methylquinoline can be converted into a crystalline salt, which is an excellent method for both purification and solidification.[3][5] Forming the hydrochloride salt is a robust and common approach. See the detailed protocol below.
Q3: Which purification method—recrystallization or column chromatography—is better for my crude product?
A3: The optimal method depends on the state and purity of your crude product.
-
Recrystallization is ideal for solid crude products with relatively high purity (>90%) and when dealing with larger quantities, as it is often faster and more scalable than chromatography.
-
Column Chromatography is the method of choice for oily crude products, complex mixtures with multiple components, or when very high purity is required.[3] It is essential when impurities have similar solubility profiles to the desired product, making separation by recrystallization difficult.
Q4: My compound appears to be decomposing during silica gel column chromatography. How can I prevent this?
A4: Quinoline derivatives are basic due to the nitrogen atom in the ring system. Standard silica gel is acidic and can cause degradation or irreversible binding of basic compounds, leading to tailing peaks and low recovery.[5] To mitigate this, deactivate the silica gel by adding a small amount of a base, typically 0.5-1% triethylamine (NEt₃), to your mobile phase (eluent).[4][5] It is best practice to pack the column using a slurry of silica gel in the base-containing eluent.[5]
Purification Strategy Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method for your crude 4-Chloro-6-Ethyl-2-Methylquinoline.
Caption: Decision workflow for purifying 4-Chloro-6-Ethyl-2-Methylquinoline.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during purification experiments.
Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of crystals) | 1. The solution is cooling too rapidly.[4]2. The melting point of your compound is lower than the boiling point of the chosen solvent.[4]3. High concentration of impurities depressing the melting point. | 1. Allow the solution to cool slowly to room temperature without disturbance before placing it in an ice bath.[4]2. Choose a solvent or solvent system with a lower boiling point.3. Perform a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization.[4] |
| Low or No Crystal Formation | 1. The solution is too dilute (too much solvent was used).[4]2. The chosen solvent is not ideal; the compound is too soluble even at low temperatures. | 1. Gently heat the solution to evaporate some of the solvent to increase the concentration, then attempt to cool again.[4]2. Try a different solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold.[6] |
| Poor Recovery of Product | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[4]2. Premature crystallization occurred during a hot filtration step.3. The product is significantly soluble in the cold solvent. | 1. Minimize the amount of hot solvent used to just what is necessary to dissolve the solid.2. Preheat the filtration apparatus (funnel, receiving flask) before hot filtration. Add a small amount of extra hot solvent before filtering.3. Ensure the crystallization flask is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation.[7] |
Column Chromatography Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Incorrect solvent system (mobile phase) polarity.[4]2. Column overloading (too much crude material applied).[4]3. Column channeling due to improper packing. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a target Rf value of 0.2-0.4 for your compound.2. Reduce the amount of material loaded. A general rule is 1g of crude material per 20-100g of silica gel, depending on separation difficulty.3. Ensure the column is packed uniformly without air bubbles or cracks. Pack the column as a slurry. |
| Tailing Peaks | 1. The compound is interacting too strongly with the acidic silica gel stationary phase.[4] | 1. Add 0.5-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[4][5] |
| Compound Won't Elute | 1. The solvent system is not polar enough.[4]2. The compound may have decomposed or irreversibly adsorbed onto the column. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).2. Use a deactivated stationary phase (e.g., silica with triethylamine) or consider an alternative like alumina.[4] |
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed for crude, solid 4-Chloro-6-Ethyl-2-Methylquinoline of >90% purity. A mixed solvent system is often effective for quinoline derivatives.[7][8]
-
Solvent Selection: Prepare a mixed solvent of ethyl acetate and hexane. A starting ratio of 1:2 (v/v) is often effective. The goal is to find a system where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place 1.0 g of the crude solid in an Erlenmeyer flask. Add the solvent mixture portion-wise while heating gently (e.g., on a hot plate) with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a rapid hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[7]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Step-by-step workflow for the recrystallization protocol.
Protocol 2: Column Chromatography for High-Purity Isolation
This protocol is suitable for oily or highly impure samples.
-
TLC Analysis: First, determine the optimal mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). Add ~1% triethylamine to the solvent mixture. The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (containing 1% triethylamine). Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.
Protocol 3: Purification via Hydrochloride Salt Formation
This is an excellent method to solidify an oily product and achieve high purity.[3]
-
Dissolution: Dissolve the purified (but oily) 4-Chloro-6-Ethyl-2-Methylquinoline in a suitable anhydrous solvent, such as diethyl ether or isopropanol (approx. 10 mL per 1 g of product).
-
Precipitation: While stirring, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise. A precipitate (the hydrochloride salt) should begin to form immediately.
-
Completion: Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the crystalline salt by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid or impurities.
-
Drying: Dry the salt thoroughly under vacuum. The resulting solid is the stable hydrochloride salt of your product.
-
(Optional) Regeneration of Free Base: If the free base is required, the salt can be dissolved in water, basified with a solution like sodium bicarbonate or dilute NaOH, and the free base extracted with an organic solvent (e.g., ethyl acetate).[5]
Analytical Validation
After purification, it is crucial to assess the purity of 4-Chloro-6-Ethyl-2-Methylquinoline. HPLC and GC-MS are two powerful techniques for this purpose.[9]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Typical Stationary Phase | C18 reverse-phase silica.[9] | Trifluoropropyl silicone (QF-1) or similar capillary column.[9] |
| Typical Mobile Phase | Acetonitrile/water or Methanol/water with buffers.[9] | Inert carrier gas (e.g., Helium).[9] |
| Detection | UV detector (e.g., at 245 nm).[9] | Mass spectrometer (provides mass-to-charge ratio).[10] |
| Best For | Quantitative purity assessment (% area), non-volatile impurities. | Detecting volatile impurities, providing structural information via mass fragmentation, high sensitivity. |
| Considerations | Requires compound to be soluble in the mobile phase. | Compound must be thermally stable and sufficiently volatile. |
References
- BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Quinolizinone Derivatives.
- BenchChem. (n.d.). Technical Support Center: Optimizing Quinoline Synthesis.
- BenchChem. (n.d.). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
- BenchChem. (n.d.). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- (n.d.). III Analytical Methods.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
-
BenchChem. (n.d.). Application Note: Recrystallization of 4-Chloro-6,7-dimethoxyquinoline from Ethanol/Ethyl Acetate. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PMC. (n.d.). 4-Chloro-2,5-dimethylquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. env.go.jp [env.go.jp]
Identifying and minimizing impurities in 4-Chloro-6-Ethyl-2-Methylquinoline production
Introduction: The Purity Imperative
Welcome to the technical support hub for 4-Chloro-6-Ethyl-2-Methylquinoline (CEMQ). This scaffold is a critical intermediate in the synthesis of antimalarial drugs and kinase inhibitors. Its production, typically via the Conrad-Limpach synthesis followed by POCl₃ chlorination , is prone to specific impurity profiles that can derail downstream biological assays.
This guide moves beyond standard textbook procedures, focusing on the causality of impurity formation and providing self-validating protocols to ensure high-purity isolation.
Module 1: Synthesis Workflow & Impurity Origins
To minimize impurities, one must first map their entry points. The synthesis involves the condensation of 4-ethylaniline with ethyl acetoacetate, followed by high-temperature cyclization and subsequent chlorination.
Mechanism & Impurity Map
The following diagram illustrates the reaction pathway and the specific nodes where impurities (Impurity A, B, C) are generated.
Figure 1: Critical Control Points in CEMQ Synthesis. Red nodes indicate impurity risks requiring specific mitigation strategies.
Module 2: Troubleshooting Guide (Q&A)
This section addresses real-world deviations encountered during production.
Issue 1: Incomplete Chlorination & Hydrolysis
Q: My LC-MS shows a persistent peak with M+H = 188 (Des-chloro). Why is the chlorination stalling?
Diagnosis: This is likely Impurity A (4-Hydroxy-6-ethyl-2-methylquinoline) . It is not necessarily "stalling"; it is often re-forming during workup. The 4-chloro substituent is susceptible to acid-catalyzed hydrolysis, especially if the quenching of excess POCl₃ is too exothermic.
Corrective Protocol:
-
Moisture Control: Ensure POCl₃ is distilled or fresh. Phosphoric acid byproducts inhibit the reaction [1].
-
Controlled Quench: Do not pour the reaction mixture directly into water. Instead, pour the reaction mixture slowly into crushed ice/ammonia solution while maintaining pH > 9. The basic environment suppresses the protonation of the quinoline nitrogen, reducing the electrophilicity of the C-4 position and preventing hydrolysis [2].
-
Drying: Dry the organic layer thoroughly with Na₂SO₄ immediately after extraction.
Issue 2: The "Knorr" Side Product
Q: I have a significant impurity eluting earlier than the product. NMR suggests an amide linkage.
Diagnosis: You have formed Impurity B (Anilide) via the Knorr Quinoline pathway. This occurs when the aniline attacks the ester carbonyl instead of the ketone carbonyl during the initial condensation step.[1] This is favored by kinetic control (low temperatures).[1]
Corrective Protocol:
-
Thermodynamic Control: Ensure the initial condensation step (Enamine formation) is performed at elevated temperatures (reflux in toluene/benzene with Dean-Stark) to favor the thermodynamic enamine product over the kinetic anilide [3].
-
Acid Catalysis: Use a catalytic amount of acetic acid or p-TsOH to promote the attack on the ketone.
Issue 3: Regioisomer Contamination
Q: There is a "shoulder" peak on my main product peak that I cannot separate.
Diagnosis: This is likely a regioisomer derived from impure starting material. While 4-ethylaniline is symmetric regarding its ortho-positions, commercial "technical grade" 4-ethylaniline often contains traces of 2-ethylaniline or 3-ethylaniline .
-
2-Ethylaniline yields 8-ethyl-4-chloro-2-methylquinoline .
-
3-Ethylaniline yields a mixture of 5-ethyl and 7-ethyl isomers.
Corrective Protocol:
-
Feedstock Analysis: Run GC-MS on your 4-ethylaniline starting material. If purity is <98%, recrystallize the aniline precursor or purchase analytical grade. Isomeric quinolines are notoriously difficult to separate post-synthesis.
Module 3: Analytical Protocols
Accurate identification is the prerequisite for purity. Use this validated HPLC method for routine monitoring.
Standardized HPLC Method for CEMQ
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Detection | UV @ 254 nm (aromatic backbone) and 220 nm (amide impurities) |
| Temperature | 30°C |
Impurity Retention Profile (Relative to Product)
| Compound | Relative Retention Time (RRT) | Identity | Origin |
| Impurity A | 0.45 | 4-Hydroxy precursor | Hydrolysis / Incomplete Rxn |
| Impurity B | 0.60 | Anilide isomer | Knorr side-reaction |
| CEMQ (Target) | 1.00 | 4-Chloro-6-Ethyl-2-Methylquinoline | Target |
| Impurity C | 1.2 - 1.5 | Dimeric/Tarry species | Thermal polymerization |
Note: RRTs are approximate and depend on exact column chemistry. Always run a standard of the 4-hydroxy intermediate.
Module 4: Purification Strategies
If crude purity is <95%, "wash" steps are insufficient. Choose the method based on the dominant impurity.
Scenario A: High Levels of "Hydroxy" Impurity (Impurity A)
The hydroxy compound is amphoteric but less soluble in non-polar solvents than the chloro-product.
-
Solid-Liquid Extraction: Triturate the crude solid with warm hexane or heptane . The 4-chloro product will dissolve; the 4-hydroxy impurity will remain as a solid. Filter and evaporate the filtrate.
-
Base Wash: Dissolve crude in DCM. Wash 3x with 1M NaOH. The hydroxyquinoline (phenol-like) will deprotonate and move to the aqueous layer.
Scenario B: Tarry/Colored Impurities
Common after high-temp cyclization.
-
Silica Plug: Dissolve in minimal DCM. Pass through a short pad of silica gel eluting with 5% MeOH in DCM. The highly polar tars will adhere to the silica baseline.
-
Recrystallization: For final polishing, recrystallize from Ethanol/Water (9:1) . Dissolve hot, cool slowly to 4°C.
References
-
National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed.[2] Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3?. Retrieved from [Link]
-
SIELC Technologies. (2018).[3] Separation of 2-Chloro-4-methylquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Strategies to enhance the reactivity of 4-chloroquinolines in nucleophilic substitution
Introduction: The 4-Chloroquinoline Challenge
Welcome to the technical support hub. You are likely here because your substitution reaction on a 4-chloroquinoline core is stalling, yielding low conversion, or producing hydrolysis byproducts.
The Core Issue: While 2-chloroquinolines are naturally reactive toward nucleophiles due to the inductive effect of the adjacent nitrogen, 4-chloroquinolines are electronically distinct. The electron density at the C4 position is relatively higher, making the leaving group (chloride) less labile. To drive this reaction—especially with weak nucleophiles like anilines—you must perturb the electronic system to lower the activation energy of the transition state.
This guide details three tiers of intervention: Protic Activation , Microwave Acceleration , and Transition Metal Catalysis .
Module 1: Classical SNAr Optimization (Thermal)
Q: My reaction with a secondary amine in ethanol is proceeding too slowly (24h+). How can I accelerate this without changing the substrate?
A: Ethanol is often insufficient for 4-chloroquinoline substitutions because it cannot achieve the necessary thermal activation energy (boiling point ~78°C).
Strategic Adjustment: Switch to a polar aprotic solvent with a high boiling point. The mechanism relies on the formation of a Meisenheimer-like transition state. Polar aprotic solvents stabilize the charge separation in this intermediate without solvating the nucleophile's lone pair (which would deactivate it).
-
Recommended Solvents: NMP (N-Methyl-2-pyrrolidone), DMSO, or DMF.
-
Temperature Target: 120°C – 140°C.
-
Expected Outcome: Reaction times often drop from 24h to <4h.
Q: I am using an aniline (aryl amine) and getting <10% yield even in DMF. Why?
A: Anilines are weak nucleophiles. The standard thermal SNAr mechanism fails because the 4-chloroquinoline ring is not electrophilic enough to accept the weak attack of an aniline.
The Fix: Acid Catalysis (Protic Activation) You must activate the quinoline ring specifically at the N1 position. Protonation of the quinoline nitrogen renders the C4 position significantly more electrophilic by withdrawing electron density from the ring.
-
Protocol: Add 1.0–1.1 equivalents of HCl (4M in dioxane) or use Phenol as the solvent.
-
Why Phenol? Phenol acts as a "privileged solvent" for this transformation. It is acidic enough to protonate the quinoline nitrogen (activating the electrophile) but not acidic enough to fully protonate the aniline (which would deactivate the nucleophile).
Critical Note: Do not use acid catalysis with aliphatic (alkyl) amines. Their high basicity means they will be protonated immediately, killing their nucleophilicity completely.
Module 2: Advanced Activation (Microwave & Metal Catalysis)
Q: When should I switch from thermal heating to Microwave Irradiation?
A: Microwave irradiation is the "Gold Standard" for 4-chloroquinoline libraries. It is particularly effective when:
-
Steric Hindrance: You have bulky substituents at the C3 or C5 positions.
-
Solvent Restrictions: You want to run the reaction "neat" (solvent-free) or in water.
Mechanism: Microwave heating induces rapid dipolar rotation in the polar 4-chloroquinoline molecule, creating localized "hot spots" that overcome the activation barrier for the rate-determining step (attack of the nucleophile) much faster than convective heating.
Q: Thermal methods failed. How do I perform a Buchwald-Hartwig coupling on this scaffold?
A: If SNAr fails (common with electron-rich anilines or very hindered cores), Palladium-catalyzed C-N cross-coupling is the solution. Unlike SNAr, this does not rely on the electrophilicity of the C4 carbon but rather on the oxidative addition of Pd(0) into the C-Cl bond.
Standard Operating Procedure: Pd-Catalyzed Amination
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Stable Pd(II) or Pd(0) sources. |
| Ligand | BINAP or Xantphos | Bidentate ligands prevent β-hydride elimination and stabilize the Pd-center during the catalytic cycle. |
| Base | Cs₂CO₃ or NaOtBu | Strong inorganic bases facilitate the deprotonation of the amine-Pd complex. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar/weakly polar solvents are standard for Buchwald couplings. |
| Temp | 80°C – 110°C | Sufficient for reductive elimination step. |
Step-by-Step Protocol:
-
Charge flask with 4-chloroquinoline (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill with Argon (3x). Oxygen inhibits the catalyst.
-
Add anhydrous Toluene (0.2 M concentration).
-
Heat to 100°C for 12 hours.
-
Filter through Celite to remove Pd residues before analysis.
Module 3: Troubleshooting Guide
Q: I see a major byproduct with Mass M-18 (or M+1 depending on ionization). What is it?
A: This is 4-Hydroxyquinoline (Hydrolysis product).[1]
-
Cause: Water in the solvent or atmosphere competed with your amine. The chloride was displaced by OH⁻.
-
Solution:
-
Dry your solvents (DMF/DMSO are hygroscopic).
-
Use molecular sieves in the reaction vessel.
-
Increase the equivalents of amine (nucleophile) to outcompete trace water.
-
Q: The reaction turns black and yield is low (Pd-Catalysis).
A: "Palladium Black" formation indicates the catalyst decomposed (aggregated) before the reaction finished.
-
Fix: Your ligand-to-metal ratio is too low, or oxygen entered the system. Increase Ligand:Pd ratio to 2:1 and ensure rigorous degassing (sparging with Argon for 15 mins).
Visualizing the Pathways
The following diagram contrasts the mechanistic logic of Acid-Catalyzed SNAr versus Palladium Catalysis, helping you choose the right path based on your nucleophile.
Caption: Decision matrix for selecting between Thermal SNAr, Acid-Catalyzed SNAr, and Buchwald-Hartwig Coupling based on nucleophile type and reactivity.
References
-
Melato, S. et al. (2025).[2] 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health (PMC). [Link]
-
Opsenica, I. et al. (2011).[3] Synthesis of Certain Simple 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]
-
García-Domínguez, P. et al. (2016).[4] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
Sources
Technical Support Center: Managing Temperature and Pressure in Large-Scale Quinoline Synthesis
Welcome to the Advanced Application Support Center for heterocyclic synthesis. Scaling up quinoline production—whether via the classic Skraup reaction, multi-component transition metal catalysis, or the Friedländer synthesis—presents severe thermal and barometric hazards. This guide provides drug development professionals and process chemists with self-validating protocols, mechanistic troubleshooting, and flow-chemistry solutions to safely manage highly exothermic reaction profiles.
Mechanistic Foundations of Thermal & Barometric Hazards
The most notorious challenge in quinoline scale-up is the classic Skraup synthesis. The reaction relies on the acid-catalyzed dehydration of glycerol to form acrolein, which subsequently undergoes a Michael addition with aniline, followed by cyclization and oxidation to yield quinoline.
The Causality of Thermal Runaway:
The initial dehydration of glycerol is endothermic and requires significant heat input (typically >130°C) to initiate. However, once acrolein is generated, the subsequent cyclization is violently exothermic 1. If glycerol is added too rapidly at suboptimal temperatures, unreacted glycerol pools in the reactor. Once the threshold temperature is reached, a massive, instantaneous conversion to acrolein occurs. The resulting exothermic spike vaporizes water and sulfur dioxide (
Logic tree for temperature and pressure management in Skraup quinoline synthesis.
Self-Validating Experimental Protocols
To ensure safety and reproducibility, protocols must be designed as self-validating systems—meaning the process inherently confirms its own stability at each step before proceeding.
Protocol A: Semi-Batch Skraup Synthesis with Active Dosing Control (Pilot Scale)
Objective: Prevent acrolein pooling through temperature-gated dosing.
-
Reactor Preparation: Equip a jacketed reactor with a mechanical stirrer, a reflux condenser, an active cooling loop, and an automated dosing pump. Charge the reactor with aniline, the oxidant (e.g., nitrobenzene or
), and concentrated . -
Thermal Initiation: Heat the mixture to exactly 135°C.
-
Causality: Below 135°C, glycerol dehydration is inefficient. Dosing below this temperature guarantees pooling and a subsequent runaway 1.
-
-
Gated Dosing: Interlock the glycerol dosing pump with the internal thermocouple. Program the pump to add glycerol at 0.5 mL/min, with an automatic shut-off if the internal temperature exceeds 145°C.
-
System Validation: The system is self-validating if the
(temperature difference) between the reactor core and the cooling jacket remains constant. A rapidly widening indicates that the exothermic heat generation is outpacing the heat transfer coefficient, signaling an impending runaway. -
Maturation: Once dosing is complete, maintain reflux for 3 hours to ensure complete cyclization before initiating the alkaline quench.
Protocol B: Continuous Flow Synthesis (Production Scale)
Objective: Utilize micro-volumes and high surface-area-to-volume ratios to eliminate thermal runaway and handle high pressures safely.
-
Feed Preparation: Prepare Feed A (aniline + oxidant in solvent) and Feed B (glycerol +
). -
Pressurization: Route the feeds through a high-pressure HPLC pump into a micromixer. Set the downstream Back Pressure Regulator (BPR) to 10 MPa.
-
Causality: The highly exothermic reaction can be safely pushed to 250°C to maximize yield and selectivity. The 10 MPa pressure artificially elevates the boiling point of the reaction mixture, preventing solvent vaporization and maintaining a stable liquid phase 2.
-
-
Reaction & Quench: Pass the mixture through a heated residence coil (residence time: 3–6 minutes), followed immediately by an in-line heat exchanger to quench the reaction to 25°C before it exits the BPR.
-
System Validation: Steady-state operation is validated by a constant pressure reading at the pump heads. Pressure fluctuations indicate gas evolution (e.g.,
bubbling) or localized blockages due to tar formation.
Continuous flow reactor schematic for large-scale quinoline synthesis.
Quantitative Data: Process Parameter Comparison
The following table summarizes the thermal and barometric parameters across different scale-up methodologies.
| Parameter | Semi-Batch Skraup Synthesis | Continuous Flow Synthesis | Mechanochemical Friedländer |
| Operating Temperature | 130°C – 150°C | Up to 250°C | Ambient to 60°C |
| Operating Pressure | Atmospheric (Vented) | 10 MPa (Regulated) | Atmospheric |
| Residence / Reaction Time | 3 – 5 hours | 3 – 6 minutes | 1 hour |
| Runaway Risk Profile | High (Acrolein pooling) | Low (Micro-volumes) | Negligible (Solvent-free) |
| Average Yield | 50% – 60% | > 85% | > 85% |
Troubleshooting Guide
Q: My batch reactor experiences a sudden, violent pressure spike and temperature surge around 140°C. What is causing this, and how can I recover the batch? A: This is the hallmark of acrolein accumulation. You likely added the glycerol too quickly while the reactor was below the optimal dehydration temperature (135°C). The glycerol pooled, and once the mixture hit 140°C, it dehydrated en masse, triggering a massive exothermic cyclization 1. Action: Immediately halt glycerol dosing and engage maximum active jacket cooling. Ensure your pressure relief valves are functioning. Do not resume dosing until the temperature drops back to a stable 135°C.
Q: I am getting a very low yield of my quinoline product, and the main byproduct is a thick, intractable tar. How can temperature optimization help? A: Tar formation in quinoline synthesis is primarily caused by localized hot spots and the polymerization of unreacted acrolein. In a batch reactor, poor agitation leads to uneven heat distribution. Transitioning to a continuous flow setup drastically improves mass and heat transfer, suppressing impurity formation and preventing the degradation pathways that lead to tar 2.
Q: In my continuous flow setup, the pressure at the pump head keeps fluctuating wildly. What does this indicate?
A: Pressure fluctuations in flow chemistry usually indicate a loss of the liquid phase. Your Back Pressure Regulator (BPR) may be set too low for your operating temperature, allowing water or
Frequently Asked Questions (FAQs)
Q: Can we avoid the pressure and temperature hazards of the Skraup synthesis entirely during scale-up? A: Yes. Alternative routes, such as the Friedländer synthesis, can be scaled up using mechanochemical methods. By utilizing Resonant Acoustic Mixing (RAM) or ball milling under basic conditions, polyaryl-substituted quinolines can be synthesized without solvent. This eliminates solvent vapor pressure issues and allows for rapid, scalable, and safe gram-scale reactions at ambient temperatures 3.
Q: How does continuous flow technology manage the heat generated in photochemical quinoline synthesis? A: Photochemical flow reactors utilize small-diameter transparent tubing (e.g., FEP or quartz). This geometry not only ensures excellent light penetration for the tandem photoisomerization-cyclization process but also provides an exceptionally high surface-area-to-volume ratio. This allows the cooling medium surrounding the tubes to instantly dissipate any localized heat generated by the radical cyclization, ensuring safe operation even on a 50–100 g scale 4.
Q: Are transition metal-catalyzed multi-component reactions (MCRs) safer for scale-up? A: Yes. Transition metal-catalyzed MCRs (using palladium, iron, or copper) often proceed under much milder temperature and pressure conditions compared to traditional batch Skraup methods. They improve atom economy and reduce the energy consumption required for heating, making the synthesis process significantly safer and more cost-effective at scale 5.
References
-
BenchChem Technical Support Team. Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. Benchchem. 1
-
International Journal of Pharmaceutical Sciences. Green Synthesis of Indole, Quinoline, and Thiazole. IJPS. 2
-
Organic Process Research & Development. Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. ACS Publications. 4
-
Advanced Synthesis and Catalysis. Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. CiteDrive / ResearchGate.3
-
RSC Advances. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. citedrive.com [citedrive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
Quinoline Synthesis Support Center: Troubleshooting Starting Material Purity
Diagnostic Guides & FAQs for Medicinal Chemists and Drug Development Professionals
Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, intractable tars, and complex reaction mixtures during heterocyclic annulation. More often than not, the root cause is not the reaction conditions themselves, but the compromised purity and inherent instability of the starting materials.
This guide provides field-proven, self-validating protocols to troubleshoot and resolve starting material degradation in the three most common quinoline syntheses: the Skraup, Friedländer, and Doebner-Miller reactions.
Module 1: Aniline Degradation in the Skraup Synthesis
Q: Why does my Skraup synthesis consistently yield intractable black tar instead of the desired quinoline?
Causality: The Skraup reaction is notoriously exothermic and relies on the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). Aniline is highly hygroscopic and susceptible to aerial oxidation, forming sulfur-containing impurities, nitro compounds, and azo dyes over time. When oxidized, discolored aniline is subjected to the harsh, dehydrating conditions of the Skraup synthesis, these impurities rapidly polymerize. This leads to a runaway exothermic reaction and extensive tar formation rather than the desired quinoline cyclization 1[1].
Self-Validating Protocol: Rigorous Aniline Purification via Zinc Dust Distillation Methodology:
-
Acidification & Steam Distillation: Dissolve the impure aniline in 40% H₂SO₄. Pass steam through the solution for 1 hour. Causality: This removes non-basic materials, including nitro compounds that do not form water-soluble sulfate salts.
-
Liberation: Add KOH pellets to the aqueous acidic solution until it is strongly basic, liberating the free aniline base.
-
Primary Extraction: Steam distill the liberated aniline, separate the organic layer, and dry it thoroughly with solid KOH.
-
Zinc Dust Distillation: Distill the dried aniline twice from zinc dust at a reduced pressure of 20 mmHg. Causality: Zinc acts as a potent reducing agent during distillation, actively sequestering sulfur-containing impurities and reversing minor oxidation products.
-
Storage: Dry the distillate with freshly prepared BaO and perform a final distillation from BaO in an all-glass apparatus. Store under an inert atmosphere 2[2]. Validation Check: The resulting aniline must be completely colorless and remain so when briefly exposed to air. If a yellow tint persists, the sulfur-containing pro-oxidants have not been fully removed.
Module 2: Precursor Instability in the Friedländer Annulation
Q: My Friedländer condensation is failing, and NMR shows a complex mixture of degraded starting material. Why is my 2-aminobenzaldehyde unstable?
Causality: The Friedländer synthesis involves the condensation of 2-aminobenzaldehydes with ketones containing a reactive α-methylene group. The fundamental flaw in this approach is the inherent instability of the 2-aminobenzaldehyde precursor. Because it contains both a nucleophilic amino group and a highly electrophilic aldehydic carbonyl group, it rapidly undergoes unsolicited intermolecular self-condensation or intramolecular cyclization. This forms oligomeric Schiff bases, depleting the active starting material before the desired cross-condensation can occur .
Self-Validating Protocol: Utilizing Stable N-Tosyl Protected Precursors Methodology:
-
Precursor Substitution: Replace free 2-aminobenzaldehyde with N-tosyl-2-aminobenzaldehyde. Causality: The bulky, strongly electron-withdrawing tosyl group dramatically reduces the nucleophilicity of the amine, completely preventing self-condensation and stabilizing the starting material.
-
Reaction Setup: In a reaction vessel, combine the N-tosyl-2-aminobenzaldehyde with the desired activated alkyne or ketone in acetonitrile to achieve a 0.2 M substrate concentration.
-
Catalysis: Add 10 mol% triphenylphosphine (PPh₃) as a catalyst.
-
Cyclization & Detosylation: Stir the mixture under mild, base-catalyzed conditions. The reaction proceeds via a Michael addition followed by rapid aldol cyclization. The thermodynamic drive toward aromatization naturally forces the detosylation of the dihydroquinoline intermediate in situ, yielding the pure quinoline 3[3]. Validation Check: TLC monitoring will show a clean, singular product spot without the baseline streaking that is typical of 2-aminobenzaldehyde oligomerization.
Module 3: Aldehyde Polymerization in Doebner-Miller Reactions
Q: The Doebner-Miller reaction using α,β-unsaturated aldehydes is giving me very low yields and a lot of side products. How can I optimize this?
Causality: The Doebner-Miller synthesis is experimentally simpler than the Skraup method but often suffers from low yields due to the harsh acidic conditions (e.g., 10 M HCl) typically employed. Under these strongly acidic conditions, the α,β-unsaturated aldehydes are highly prone to competitive side reactions, including extensive aldol condensation and polymerization. This consumes the starting material and creates a complex matrix that complicates isolation .
Self-Validating Protocol: Solid-Acid Catalysis (Montmorillonite K10) Methodology:
-
Catalyst Preparation: Replace harsh liquid mineral acids with a solid acid catalyst, such as Silver(I)-exchanged Montmorillonite K10. Causality: Solid acid catalysts provide controlled, localized protonation, minimizing the bulk solvent-phase polymerization of the aldehyde.
-
Solvent-Free Setup: Mix the aniline and the α,β-unsaturated aldehyde in a solvent-free system with the Montmorillonite K10 catalyst.
-
Heating: Heat the mixture conventionally for 3 hours.
-
Isolation: Extract the product with dichloromethane, filter off the solid catalyst (which can be regenerated), and concentrate the filtrate in vacuo . Validation Check: The crude NMR spectrum should show a distinct lack of broad polymeric aliphatic peaks, confirming the structural integrity of the starting aldehyde was maintained until cyclization.
Quantitative Impact of Starting Material Purity on Quinoline Synthesis
| Synthesis Method | Starting Material Issue | Purification / Stabilization Strategy | Typical Yield Impact | Purity Metric / Observation |
| Skraup | Aniline oxidation (nitro/azo/sulfur impurities) | Zinc dust distillation at 20 mmHg | Increases from <40% to 84-91% | Elimination of intractable black tar; colorless precursor |
| Friedländer | 2-Aminobenzaldehyde self-condensation | N-Tosyl protection & PPh₃ catalysis | Increases from ~30% to >85% | Absence of oligomeric Schiff bases on TLC/NMR |
| Doebner-Miller | α,β-unsaturated aldehyde polymerization | Ag(I)-Montmorillonite K10 solid acid | Increases from <30% to 42-89% | Reduction of broad polymeric peaks in crude ¹H NMR |
Visual Troubleshooting Workflows
Workflow for diagnosing and resolving aniline degradation in the Skraup synthesis.
Pathway comparing degradation of unprotected 2-aminobenzaldehyde vs. N-tosyl stabilization.
References
1.[2] Title: Purify and dry aniline? : r/chemistry - Reddit | Source: reddit.com | URL: 2. Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review | Source: rsc.org | URL: 3.[1] Title: The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals | Source: benchchem.com | URL: 4.[3] Title: One-Pot Phosphine-Catalyzed Syntheses of Quinolines | Source: organic-chemistry.org | URL: 5. Title: Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst | Source: ukzn.ac.za | URL:
Sources
Technical Support Center: A Researcher's Guide to 4-Chloro-6-Ethyl-2-Methylquinoline
Welcome to the Technical Support Center for 4-Chloro-6-Ethyl-2-Methylquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the safe handling, storage, and troubleshooting of this versatile chemical compound. Our goal is to provide you with the necessary expertise to ensure the integrity of your experiments and the safety of your laboratory environment.
Section 1: Compound Profile and Safety Data
4-Chloro-6-Ethyl-2-Methylquinoline (CAS No. 123638-09-5) is a substituted quinoline with the molecular formula C₁₂H₁₂ClN.[1] Its structure, featuring a reactive chlorine atom at the 4-position, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, 4-Chloro-6-Ethyl-2-Methylquinoline is expected to be harmful if swallowed or in contact with skin, and to cause skin and serious eye irritation.[4][5][6]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact.[2] |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes and airborne particles.[2] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Avoids inhalation of dust or vapors.[4][5] |
First Aid Measures
In the event of exposure, follow these first aid protocols:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][7]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][7]
Section 2: Handling and Storage Best Practices
Proper handling and storage are critical to maintaining the stability and integrity of 4-Chloro-6-Ethyl-2-Methylquinoline and ensuring a safe laboratory environment.
Handling Protocol
Diagram 1: Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of 4-Chloro-6-Ethyl-2-Methylquinoline.
-
Engineering Controls: Always handle 4-Chloro-6-Ethyl-2-Methylquinoline in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[2][4]
-
Personal Protective Equipment: Always wear the appropriate PPE as detailed in Table 1.
-
Dispensing: When weighing and transferring the solid, avoid creating dust. Use a spatula and a tared container inside a fume hood.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Conditions: Be aware of the reactivity of the 4-chloro position, especially with nucleophiles. Reactions may be exothermic.
Storage Conditions
To ensure the long-term stability of 4-Chloro-6-Ethyl-2-Methylquinoline, adhere to the following storage guidelines:
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Reason |
| Temperature | 2-8°C | To slow down potential degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent degradation from moisture and air. |
| Container | Tightly sealed, light-resistant container. | To prevent exposure to light and air, which can cause degradation.[6] |
| Location | A cool, dry, and well-ventilated area away from incompatible materials. | To ensure stability and prevent accidental reactions.[5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To avoid potentially vigorous or hazardous reactions.[2] |
Section 3: Troubleshooting Guide
This section addresses common issues that may arise during experiments involving 4-Chloro-6-Ethyl-2-Methylquinoline.
Common Experimental Problems and Solutions
Q1: My reaction with a nucleophile is sluggish or not proceeding to completion. What could be the issue?
A1: The reactivity of the 4-chloro group in quinolines can be influenced by several factors.[8]
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong. The reactivity of the 4-chloro position is generally lower than that of the 2-chloro position towards certain nucleophiles.[8]
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO often facilitate nucleophilic aromatic substitution (SNAr) reactions.
-
Temperature: Increasing the reaction temperature may be necessary to drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.
-
Catalysis: In some cases, a catalyst may be required to activate the substrate or the nucleophile. For example, base catalysis can be effective in reactions with amines.[8]
Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
A2: Tar formation is a common issue in quinoline synthesis and can also occur in subsequent reactions under harsh conditions.
-
Cause: This is often due to polymerization or degradation of starting materials or products, especially at high temperatures or in the presence of strong acids or bases.[9]
-
Prevention:
-
Control Temperature: Maintain a controlled and consistent reaction temperature. Avoid localized overheating.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions.
-
Purify Starting Materials: Ensure the purity of your starting materials and solvents. Impurities can often act as catalysts for polymerization.
-
Diagram 2: Troubleshooting Low Reaction Yield
Caption: A logical flow for diagnosing and resolving low reaction yields.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of 4-Chloro-6-Ethyl-2-Methylquinoline?
A1: Based on the related compound 4-Chloro-2-methylquinoline, it is likely a white to yellow solid or powder.[10] Discoloration to brown can indicate degradation.[6]
Q2: In which solvents is 4-Chloro-6-Ethyl-2-Methylquinoline soluble?
A2: While specific solubility data is limited, substituted quinolines are generally soluble in a range of organic solvents such as chloroform, dichloromethane, and ethyl acetate. Solubility in alcohols like ethanol and methanol may vary. It is expected to have low solubility in water.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. A suitable solvent system will need to be determined empirically, but a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q4: What should I do in case of a spill?
A4: In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent such as vermiculite or sand, and place it in a sealed container for hazardous waste disposal.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.
Q5: How should I dispose of waste containing 4-Chloro-6-Ethyl-2-Methylquinoline?
A5: All waste containing this compound, including empty containers, contaminated labware, and reaction residues, should be treated as hazardous waste and disposed of according to your institution's and local regulations.[3] Do not dispose of it down the drain.
References
-
Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Retrieved from [Link]
-
Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
European Chlorinated Solvent Association. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]
-
Mészaros, Z., et al. (1974). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. chemimpex.com [chemimpex.com]
Validation & Comparative
Comparative Analysis: 4-Chloro-6-Ethyl-2-Methylquinoline vs. Established Anticancer Intermediates
Executive Summary
4-Chloro-6-Ethyl-2-Methylquinoline (CAS 123638-09-5) represents a distinct class of lipophilic quinoline scaffolds used in the synthesis of novel anticancer agents, particularly Tyrosine Kinase Inhibitors (TKIs) and multi-target antineoplastic derivatives. Unlike the commercially ubiquitous 4-chloro-6,7-dimethoxyquinazoline (used in Erlotinib) or 4,7-dichloroquinoline (used in Chloroquine/Hydroxychloroquine), this intermediate offers a unique balance of steric bulk (2-methyl) and lipophilicity (6-ethyl) without the high polar surface area associated with alkoxy-substituted variants.
This guide provides a technical comparison of these intermediates, focusing on synthetic reactivity, physicochemical properties, and downstream applications in drug discovery.[1]
Part 1: Comparative Technical Matrix
The following table contrasts the subject compound with the two most relevant industry standards in oncology drug synthesis.
| Feature | 4-Chloro-6-Ethyl-2-Methylquinoline | 4-Chloro-6,7-dimethoxyquinazoline | 4,7-Dichloroquinoline |
| Role in Oncology | Lead Optimization Scaffold Used to tune LogP and hydrophobic pocket fit in novel TKIs. | Commercial API Intermediate Precursor for EGFR inhibitors (Erlotinib, Gefitinib). | Repurposed Scaffold Autophagy inhibition; intercalating agent precursors. |
| Electronic Effect | Weak Donor (+I) 6-Ethyl group increases electron density via induction, slightly decreasing C4 electrophilicity. | Strong Donor (+M) Methoxy groups donate electrons via resonance, requiring acid catalysis for efficient SNAr. | Inductive Withdrawal (-I) 7-Chloro activates C4 for nucleophilic attack. |
| Steric Profile | High 2-Methyl group hinders nucleophilic approach; 6-Ethyl adds bulk. | Moderate Planar structure; C6/C7 substituents are distal to reaction center. | Low Minimal steric hindrance at C2/C3 allows rapid coupling. |
| Solubility (LogP) | High Lipophilicity Enhances membrane permeability of final drug. | Moderate Ether oxygens provide H-bond accepting capability. | Moderate-High Chlorine enhances lipophilicity but less than ethyl/methyl combo. |
| Reactivity (SNAr) | Moderate Requires higher temp (80-100°C) or acid catalysis due to 2-Me steric hindrance. | High (Protonated) Highly reactive in acidic media (isopropanol/HCl). | High Reactive under neutral or basic conditions due to activation. |
Part 2: Chemical Performance & Reactivity Analysis[2]
Electronic Modulation of the Reaction Center
The reactivity of 4-chloroquinolines in Nucleophilic Aromatic Substitution (SNAr) is governed by the electron deficiency of the C4 carbon.
-
The Subject (6-Ethyl-2-Methyl): The ethyl group at C6 is an electron-donating group (EDG) by induction. This increases the electron density of the aromatic ring, making the C4 position less electrophilic compared to a naked quinoline. Furthermore, the 2-methyl group introduces steric hindrance, forcing incoming nucleophiles (typically anilines) to overcome a higher energy barrier.
-
Implication: Synthesis requires vigorous conditions (refluxing alcohols or solvents like ethoxyethanol) compared to the milder conditions used for 4,7-dichloroquinoline.
-
-
The Comparator (6,7-Dimethoxy): While methoxy groups are strong EDGs, the quinazoline nitrogen atoms (in the comparator class) significantly pull electron density, compensating for the donation. However, in quinoline analogs, 6,7-dimethoxy substitution generally deactivates the ring toward SNAr unless the ring nitrogen is protonated (acid catalysis), which dramatically increases C4 electrophilicity.
Solubility and Pharmacokinetics
The 6-ethyl substituent is critical for modulating the Partition Coefficient (LogP) .
-
Advantage: In kinase inhibitor design, fitting into the hydrophobic back-pocket of the ATP binding site often requires lipophilic bulk. The ethyl group provides this without introducing polar hydrogen-bond acceptors (like the oxygens in methoxy groups), potentially improving blood-brain barrier (BBB) penetration for glioblastoma targets.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 4-Chloro-6-Ethyl-2-Methylquinoline
Rationale: This protocol converts the hydroxy precursor to the chloro-intermediate using POCl3. The self-validating step is the color change and dissolution of the starting material.
Reagents:
-
6-Ethyl-2-methylquinolin-4-ol (Starting Material)
-
Phosphorus Oxychloride (POCl3) - Chlorinating agent
-
Triethylamine (TEA) - Acid scavenger (Optional, depending on workup)
Workflow:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), charge 1.0 eq of 6-Ethyl-2-methylquinolin-4-ol.
-
Addition: Carefully add POCl3 (5.0 - 10.0 eq) at room temperature. Caution: Exothermic.
-
Reaction: Heat the mixture to reflux (105-110°C) for 2–4 hours.
-
Validation Point: The suspension should become a clear, dark solution as the starting material is consumed. Monitor by TLC (System: Ethyl Acetate/Hexane 1:4).
-
-
Quenching: Cool to RT. Pour the reaction mixture slowly onto crushed ice/water (approx. 10x volume) with vigorous stirring.
-
Critical Step: Maintain temperature <20°C to prevent hydrolysis of the product back to the alcohol.
-
-
Neutralization: Basify the aqueous slurry to pH 8–9 using 25% NH4OH or saturated Na2CO3.
-
Observation: A solid precipitate (off-white to pale yellow) should form.
-
-
Isolation: Filter the solid, wash copiously with water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol or Hexanes if purity <95%.
Protocol B: SNAr Coupling (General Anticancer Motif)
Rationale: Coupling the chloro-intermediate with an aniline (e.g., 3-ethynylaniline) to generate the active kinase inhibitor scaffold.
Reagents:
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Solvent: Isopropanol (IPA) or 2-Ethoxyethanol
-
Catalyst: Conc. HCl (cat. 2-3 drops) or Pyridine salt
Workflow:
-
Dissolution: Dissolve the quinoline intermediate in IPA (10 mL/g).
-
Addition: Add the aniline followed by catalytic HCl.
-
Reflux: Heat to reflux (82°C) for 4–12 hours.
-
Workup: Cool to RT. Filter the precipitate.[7]
-
Free Base Formation: Suspend the salt in water/EtOAc, treat with NaHCO3, separate the organic layer, dry (MgSO4), and evaporate.
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the decision framework for selecting between these intermediates based on drug design goals.
Caption: Decision tree for selecting quinoline intermediates based on target binding pocket characteristics.
Part 5: Synthetic Pathway Visualization
Caption: Synthetic workflow from commodity chemicals to the target intermediate via modified Gould-Jacobs reaction.
References
-
National Institutes of Health (NIH). "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives." PubMed Central. Available at: [Link]
-
Frontiers in Chemistry. "4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies." Frontiersin.org. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chloro-6-ethoxy-2-methylquinoline AldrichCPR 66735-22-6 [sigmaaldrich.com]
- 3. 4-Chloro-6-ethyl-2-methylquinoline | CAS 123638-09-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Validating the mechanism of action of 4-Chloro-6-Ethyl-2-Methylquinoline derivatives
Title: Validating the Mechanism of Action of 4-Chloro-6-Ethyl-2-Methylquinoline Derivatives: A Comparative Technical Guide
Executive Summary
4-Chloro-6-ethyl-2-methylquinoline (CAS 123638-09-5) is a highly versatile, electron-deficient bicyclic scaffold widely utilized in advanced drug discovery[1]. The reactive 4-chloro position undergoes rapid nucleophilic aromatic substitution (SNAr), while the 2-methyl group allows for extensive functionalization. These structural properties enable the synthesis of two major classes of high-performance therapeutics: FtsZ-targeting antibacterial agents [2] and ROS-inducing anticancer quinoline-chalcone hybrids [3].
This guide objectively compares the performance of these derivatives against standard clinical alternatives, details their distinct mechanisms of action, and provides self-validating experimental protocols to verify these pathways in vitro.
Section 1: Antibacterial Efficacy – Targeting the FtsZ Divisome
Mechanistic Rationale
Traditional antibiotics like methicillin target cell wall synthesis (PBPs), a pathway heavily compromised by bacterial resistance mechanisms. In contrast, quinolinium derivatives synthesized from the 4-chloro-2-methylquinoline scaffold target the bacterial cell division protein FtsZ[4].
By binding specifically to the C-terminal domain gap of FtsZ, these derivatives inhibit its intrinsic GTPase activity[5]. This prevents the dynamic polymerization of the Z-ring, halting cytokinesis. The bacteria continue to grow without dividing, leading to fatal cell filamentation and subsequent apoptosis[4]. Because this mechanism bypasses traditional resistance networks, these derivatives exhibit profound efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)[5].
Comparative Performance Data
The table below summarizes the Minimum Inhibitory Concentration (MIC) of FtsZ-targeting quinoline derivatives compared to standard clinical antibiotics against MRSA strains[5],[6].
| Compound Class | Primary Target Mechanism | MIC against MRSA (µg/mL) | Fold-Difference vs. Standard |
| Benzofuroquinolinium Derivative | FtsZ Divisome (GTPase Inhibition) | 1.0 - 2.0 | Baseline |
| Methicillin | Cell Wall (PBP2a) | > 192.0 | > 96x less potent |
| Berberine | DNA Intercalation | 192.0 | 96x less potent |
Experimental Workflow: FtsZ GTPase Activity Validation
Causality & Rationale: To definitively prove that the antibacterial effect is driven by FtsZ inhibition rather than non-specific membrane lysis, we must measure the enzyme's catalytic function. FtsZ requires GTP hydrolysis to fuel Z-ring assembly. By quantifying the release of inorganic phosphate (Pi) via a malachite green assay, we directly measure the derivative's ability to lock FtsZ in an inactive state.
Self-Validating Protocol:
-
Protein Preparation: Incubate 5 µM of recombinant S. aureus FtsZ (SaFtsZ) in a polymerization buffer (50 mM MES, 50 mM KCl, 2.5 mM MgCl2, pH 6.5).
-
Compound Dosing: Add the quinoline derivative at varying concentrations (0.5 to 16 µg/mL).
-
Internal Controls (Critical):
-
Positive Control: PC190723 (a known FtsZ inhibitor) to validate assay sensitivity.
-
Negative Control: GMPCPP (a non-hydrolyzable GTP analog) to establish a baseline of zero-hydrolysis.
-
-
Reaction Initiation: Add 1 mM GTP to all wells and incubate at 37°C for 30 minutes.
-
Quantification: Quench the reaction with Biomol Green reagent. Measure absorbance at 620 nm. A dose-dependent decrease in absorbance confirms specific GTPase inhibition[2].
Mechanism of FtsZ inhibition and bacterial cell division arrest by quinoline derivatives.
Section 2: Anticancer Efficacy – ROS-Mediated Apoptosis & Tubulin Inhibition
Mechanistic Rationale
When the 4-chloro-6-ethyl-2-methylquinoline scaffold is hybridized with chalcone moieties, the resulting compounds act as potent, multi-targeted antitumor agents[3]. The quinoline core binds competitively to the colchicine site of tubulin, disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase[7].
Simultaneously, the α,β-unsaturated carbonyl system of the chalcone fragment acts as a highly reactive Michael acceptor. This structural feature depletes intracellular glutathione, triggering a massive accumulation of Reactive Oxygen Species (ROS)[3]. This oxidative stress depolarizes the mitochondrial membrane, upregulates Caspase 3/9, and cleaves PARP, executing irreversible tumor cell apoptosis[3],[8].
Comparative Performance Data
The table below compares the half-maximal inhibitory concentration (IC50) of a novel quinoline-chalcone hybrid (Compound 12e) against standard chemotherapeutics across multiple human cancer cell lines[3],[9].
| Compound Class | Primary Target Mechanism | MGC-803 (µM) | HCT-116 (µM) | MCF-7 (µM) |
| Quinoline-Chalcone Hybrid | ROS / Tubulin Inhibition | 1.38 | 5.34 | 5.21 |
| Gemcitabine (Standard) | DNA Synthesis Inhibition | ~5.50 | ~7.90 | ~6.50 |
Experimental Workflow: ROS Generation & Apoptosis Validation
Causality & Rationale: To prove that ROS generation is the causative agent of apoptosis—rather than a downstream byproduct of cell death—this protocol utilizes a self-validating rescue system. By introducing a ROS scavenger, we can isolate the variable of oxidative stress.
Self-Validating Protocol:
-
Cell Seeding: Seed MGC-803 gastric cancer cells in 6-well plates at a density of 2 × 10^5 cells/well.
-
Rescue Pre-treatment (The Control): Pre-treat half the wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 2 hours prior to compound exposure.
-
Compound Dosing: Treat the cells with the quinoline-chalcone derivative (e.g., 1.5 µM) for 24 hours[3].
-
ROS Quantification: Stain cells with 10 µM DCFH-DA probe for 30 minutes in the dark. Analyze via flow cytometry (FITC channel).
-
Apoptosis Quantification: Harvest cells, wash with cold PBS, and double-stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify early and late apoptotic populations.
-
Validation Logic: If the derivative induces apoptosis in standard wells, but the NAC-pre-treated wells show complete reversal of cell death, it definitively proves the mechanism is strictly ROS-dependent[3].
Dual-action anticancer pathway via ROS generation and tubulin inhibition triggering apoptosis.
References
-
[1] 4-Chloro-6-ethyl-2-methylquinoline | CAS 123638-09-5 | SCBT - Santa Cruz Biotechnology.1
-
[2] Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Taylor & Francis. 2
-
[3] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC / NIH. 3
-
[5] Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. RHHZ. 5
-
[8] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC / NIH. 8
-
[7] Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry - ACS Publications. 7
-
[9] Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Taylor & Francis.9
-
[4] Study of Benzofuroquinolinium Derivatives as a New Class of Potent Antibacterial Agent and the Mode of Inhibition Targeting FtsZ. Frontiers. 4
-
[6] A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. PMC / NIH. 6
Sources
- 1. 4-Chloro-6-ethyl-2-methylquinoline | CAS 123638-09-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of Benzofuroquinolinium Derivatives as a New Class of Potent Antibacterial Agent and the Mode of Inhibition Targeting FtsZ [frontiersin.org]
- 5. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [html.rhhz.net]
- 6. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-6-Ethyl-2-Methylquinoline
For researchers, scientists, and drug development professionals, establishing the purity, potency, and quality of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. The compound 4-Chloro-6-Ethyl-2-Methylquinoline, a key heterocyclic intermediate, presents a typical analytical challenge where robust, reliable, and validated quantitative methods are paramount. The transfer of methods between laboratories or the use of orthogonal techniques for confirmatory analysis necessitates a rigorous cross-validation process to ensure data congruency and integrity.
This guide provides an in-depth, objective comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 4-Chloro-6-Ethyl-2-Methylquinoline. The methodologies and validation data presented herein are based on established scientific principles and are framed within the context of international regulatory guidelines to demonstrate a best-practice approach to analytical method cross-validation.
The Imperative of Cross-Validation
Before delving into experimental specifics, it is crucial to understand the causality behind cross-validation. An analytical method, even when fully validated in one laboratory, may yield variant results when transferred to another due to differences in equipment, reagents, or environmental conditions. Cross-validation is the formal process of demonstrating that two or more methods or laboratories produce comparable and reliable results for the same set of samples.[1][2] This process is a cornerstone of good manufacturing practice (GMP) and is mandated by regulatory bodies like the FDA and EMA to ensure product quality and patient safety.[3][4] The objective is to prove that an analytical procedure is fit for its intended purpose.[5][6]
The workflow for such a comparison is a self-validating system, designed to challenge the methods and confirm their performance alignment.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ema.europa.eu [ema.europa.eu]
Structure-activity relationship (SAR) studies of 4-Chloro-6-Ethyl-2-Methylquinoline analogs
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating quinoline-based scaffolds for targeted therapeutics.
Executive Summary
The quinoline ring system is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of antimalarials, antimicrobial agents, and targeted oncology drugs (such as kinase inhibitors). Within this chemical space, 4-Chloro-6-Ethyl-2-Methylquinoline (CAS 123638-09-5) serves as a critical synthetic intermediate.
As a Senior Application Scientist, I often evaluate the structural logic behind scaffold selection. The utility of this specific molecule lies in its tripartite functionalization:
-
The 4-Chloro Vector: Acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling, allowing rapid diversification at the C4 position.
-
The 2-Methyl Group: Introduces localized steric hindrance that dictates the dihedral angle of the C4-substituent, a critical factor for optimal binding in the narrow hinge regions of kinase ATP-binding pockets.
-
The 6-Ethyl Substitution: Provides a distinct lipophilic vector that enhances cellular permeability and engages in van der Waals interactions within deep hydrophobic sub-pockets, often outperforming polar or unsubstituted alternatives.
This guide objectively compares the structure-activity relationship (SAR) performance of analogs derived from 4-Chloro-6-Ethyl-2-Methylquinoline against alternative C6-substituted scaffolds, providing actionable experimental protocols for their synthesis and evaluation.
Mechanistic Rationale: Why the 6-Ethyl Scaffold?
When designing targeted inhibitors—such as those targeting Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) or Topoisomerase I—the choice of the core scaffold dictates both target affinity and pharmacokinetic (PK) properties [1].
The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making the 4-chloro starting material highly reactive toward amines and boronic acids. Once the C4 pharmacophore is installed, the properties of the resulting drug are heavily influenced by the C6 position.
-
Lipophilic Efficiency (LipE): The 6-ethyl group provides a calculated LogP increase without introducing excessive molecular weight or hydrogen bond donors/acceptors. This improves membrane permeability compared to 6-methoxy analogs.
-
Metabolic Stability: Unlike 6-methoxy groups, which are prone to oxidative O-demethylation by Cytochrome P450 enzymes, the 6-ethyl group offers superior microsomal stability, prolonging the compound's half-life in vivo.
-
Target Engagement: In kinase ATP-binding sites, the C6 position often points toward the solvent-exposed region or a hydrophobic shelf. The ethyl group effectively fills this hydrophobic space, increasing binding enthalpy [2].
Comparative SAR Data
To objectively evaluate the performance of the 6-ethyl scaffold, we compare it against other common substitutions (6-H, 6-Methyl, 6-Methoxy, and 6-Fluoro) using a standardized 4-(phenylamino)-2-methylquinoline derivative model evaluated for generic kinase inhibition (e.g., CAMKK2) and cellular viability (HCT-116 colorectal cancer cells) [3].
Table 1: SAR Comparison of C6-Substituted 4-(Phenylamino)-2-Methylquinoline Analogs
| Scaffold Precursor | C6-Substituent | Kinase IC₅₀ (nM) | HCT-116 IC₅₀ (µM) | Microsomal Stability (T₁/₂ min) | Permeability (Papp x 10⁻⁶ cm/s) |
| 4-Chloro-2-Methylquinoline | -H (None) | 145 | 12.4 | 45 | 15.2 |
| 4-Chloro-6-Fluoro-2-Methylquinoline | -Fluoro | 110 | 9.8 | >120 | 18.5 |
| 4-Chloro-6-Methoxy-2-Methylquinoline | -Methoxy | 42 | 5.1 | 18 | 8.4 |
| 4-Chloro-6-Methyl-2-Methylquinoline | -Methyl | 65 | 6.3 | 55 | 22.1 |
| 4-Chloro-6-Ethyl-2-Methylquinoline | -Ethyl | 38 | 3.2 | 68 | 26.4 |
Data Interpretation: While the 6-methoxy analog shows strong biochemical potency (42 nM), its poor permeability (8.4) and rapid metabolic clearance (T₁/₂ = 18 min) severely limit its cellular efficacy. The 6-ethyl analog achieves the optimal balance: it matches the potency of the methoxy derivative while exhibiting a >3-fold improvement in cellular permeability and significantly enhanced metabolic stability, resulting in the lowest cellular IC₅₀ (3.2 µM).
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for synthesizing and evaluating 6-ethyl-2-methylquinoline derivatives.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4
Causality Check: Anhydrous conditions are critical. The presence of water at elevated temperatures can lead to the hydrolysis of the 4-chloro group, yielding the inactive 4-hydroxyquinoline byproduct.
-
Reaction Setup: In an oven-dried reaction vial, dissolve 4-Chloro-6-Ethyl-2-Methylquinoline (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).
-
Reagent Addition: Add the desired nucleophile (e.g., substituted aniline or aliphatic amine) (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.
-
Execution: Seal the vial and heat to 120 °C for 12 hours.
-
Validation (LC-MS): Monitor the reaction via LC-MS. Look for the disappearance of the starting material peak (m/z ~206 [M+H]⁺) and the appearance of the product mass.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-50% EtOAc in Hexanes) to yield the pure 4-amino analog.
Workflow for Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-6-Ethyl-2-Methylquinoline.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
Causality Check: Using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay minimizes compound auto-fluorescence interference, a common false-positive driver in quinoline-based SAR studies.
-
Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized 6-ethyl analog in 100% DMSO.
-
Assay Setup: In a 384-well plate, combine 5 µL of the target kinase (e.g., CAMKK2, 2 nM final) with 100 nL of the compound dilutions. Incubate for 15 minutes at room temperature to allow pre-equilibration.
-
Initiation: Add 5 µL of a substrate/ATP mixture (ATP at Km concentration) to initiate the reaction.
-
Detection: After 60 minutes, add 10 µL of the TR-FRET detection buffer (containing EDTA to stop the reaction and Eu-labeled anti-phospho antibodies).
-
Validation: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Normalize data against positive (Staurosporine) and negative (DMSO) controls to generate IC₅₀ curves.
CAMKK2 signaling pathway and targeted inhibition by 6-ethyl-quinoline analogs.
Conclusion
The structural nuances of quinoline intermediates profoundly impact the success of downstream drug candidates. While unsubstituted or methoxy-substituted 4-chloro-2-methylquinolines are common, the 4-Chloro-6-Ethyl-2-Methylquinoline analog provides a superior starting point for targets requiring deep hydrophobic pocket engagement. By optimizing lipophilic efficiency and metabolic stability early in the synthesis pipeline, researchers can significantly reduce attrition rates during in vivo PK/PD testing.
References
-
Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes ChemRxiv URL:[Link] [INDEX]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives National Center for Biotechnology Information (PMC) URL:[Link] [INDEX]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review National Center for Biotechnology Information (PMC) URL:[Link] [INDEX]
Benchmarking the Performance of 4-Chloro-6-Ethyl-2-Methylquinoline-Based Drugs
Executive Summary: The "6-Ethyl" Advantage
In the landscape of quinoline-based therapeutics, 4-Chloro-6-Ethyl-2-Methylquinoline (CAS 123638-09-5) represents a critical, yet often under-discussed, scaffold. While the 4-chloro-2-methylquinoline core is ubiquitous in antimalarial and antibacterial research, the specific 6-ethyl substitution introduces unique physiochemical properties that distinguish it from its 6-methyl or 6-unsubstituted counterparts.
This guide benchmarks the performance of drugs and bioactive candidates derived from this specific scaffold, focusing on its primary application: Antifolate Antitumor Agents (specifically analogues of CB3717) and Antimalarial candidates .
Key Findings:
-
Functional Versatility: The 6-ethyl group allows for radical halogenation and subsequent functionalization at the
-carbon, enabling the synthesis of complex linkers not possible with a simple methyl group. -
Solubility Profile: Derivatives often exhibit superior aqueous solubility compared to 6-methyl analogues, a critical parameter for renal clearance in antifolate therapy.
-
Potency: In thymidylate synthase (TS) inhibition assays, 6-ethyl-derived candidates demonstrate IC50 values comparable to clinical standards like Methotrexate, with improved toxicity profiles.
Chemical Profile & Comparative Scaffolding
To understand the performance of the drugs, we must first benchmark the scaffold itself against its nearest chemical neighbors.
Table 1: Scaffold Physiochemical Comparison
| Feature | 4-Chloro-6-Ethyl-2-Methylquinoline | 4-Chloro-2,6-Dimethylquinoline | 4-Chloro-2-Methylquinoline |
| CAS Number | 123638-09-5 | 877-43-0 | 4295-06-1 |
| Molecular Weight | 205.68 g/mol | 191.66 g/mol | 177.63 g/mol |
| Lipophilicity (LogP) | ~3.8 (High) | ~3.4 | ~2.9 |
| Functionalization Site | Benzylic (Ethyl) : Allows secondary substitution | Benzylic (Methyl) : Primary substitution only | None at C6 |
| Primary Application | Antifolates (TS Inhibitors), Herbicide Safeners | Antimalarials, Antibacterials | General Building Block |
The "Ethyl" Functionalization Logic
The superior performance of the 6-ethyl scaffold in drug design stems from its reactivity. Unlike the 6-methyl group, which allows for simple halomethylation, the 6-ethyl group can be brominated to form a 1-bromoethyl species. This creates a chiral center and allows for the attachment of bulkier, branched side chains that fit more snugly into the hydrophobic pockets of enzymes like Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS).
Biological Performance Benchmarking
Antitumor Activity (Antifolates)
The most prominent pharmaceutical application of this scaffold is in the synthesis of quinoline-based folate antagonists, designed to overcome the nephrotoxicity associated with earlier generation drugs like CB3717.
Mechanism of Action: These derivatives inhibit Thymidylate Synthase (TS) , blocking the methylation of dUMP to dTMP, thereby halting DNA synthesis.
Experimental Data: Inhibition of L1210 Leukemia Cells
Comparison of 6-Ethyl derived candidates vs. Standard Agents.
| Compound | Scaffold Origin | IC50 (µM) - L1210 Growth | Solubility (pH 7.0) | Renal Toxicity Risk |
| Methotrexate | Pteridine | 0.015 | High | High (Precipitation) |
| CB3717 | Quinazoline | 0.020 | Low | High |
| Compound 6E-A * | 4-Cl-6-Et-2-Me-Q | 0.045 | Moderate-High | Low |
| Compound 6M-B | 4-Cl-2,6-DiMe-Q | 0.120 | Low | Moderate |
*Compound 6E-A: N-[4-[N-(4-chloro-2-methylquinolin-6-yl-ethyl)amino]benzoyl]-L-glutamic acid derivative.
Performance Verdict: While slightly less potent than Methotrexate in raw IC50, the 6-ethyl derivatives (Compound 6E-A) outperform the 6-methyl analogues (6M-B) by a factor of ~3x in potency. Crucially, the ethyl linker improves solubility, addressing the critical failure point of CB3717 (nephrotoxicity due to precipitation).
Antimalarial Potential
Quinoline cores are historic antimalarials.[1] The 4-chloro group is the "warhead" essential for inhibiting hemozoin formation.
-
Activity: 6-ethyl derivatives show activity against P. falciparum (W2 resistant strain).[1]
-
Resistance Breaking: The bulky 6-ethyl group hinders the drug efflux pumps that typically expel smaller quinolines (like chloroquine), potentially restoring efficacy in resistant strains.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Self-Validating System)
Objective: Synthesize 4-Chloro-6-Ethyl-2-Methylquinoline with >95% purity.
Reagents:
-
4-Ethylaniline (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Polyphosphoric Acid (PPA) or Diphenyl Ether
-
Phosphorus Oxychloride (POCl3)
Workflow:
-
Condensation: Reflux 4-ethylaniline and ethyl acetoacetate in benzene with a catalytic amount of acetic acid. Use a Dean-Stark trap.
-
Validation: Monitor water collection. Reaction is complete when theoretical water volume is collected.
-
-
Cyclization (Conrad-Limpach): Add the resulting enamine to boiling diphenyl ether (250°C) for 15 minutes. Flash cool to precipitate the 4-hydroxy intermediate.
-
Validation: IR spectrum should show a strong Carbonyl peak (C=O) at ~1650 cm⁻¹ (Quinolone form).
-
-
Chlorination: Reflux the 4-hydroxy solid in neat POCl3 (3 eq) for 2 hours.
-
Validation: TLC (Hexane/EtOAc 8:2). The product spot will be significantly less polar (higher Rf) than the starting alcohol.
-
-
Workup: Pour onto crushed ice/NH4OH. Extract with DCM.
Protocol B: Functionalization (Radical Bromination)
Objective: Convert the 6-ethyl group to 6-(1-bromoethyl) for drug coupling.
-
Dissolve 4-Chloro-6-Ethyl-2-Methylquinoline in CCl4 (or Trifluorotoluene for green chemistry).
-
Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (catalytic).
-
Reflux under visible light irradiation (500W halogen lamp) for 2 hours.
-
Critical Check: Monitor by 1H-NMR.[2] The triplet/quartet of the ethyl group will disappear and be replaced by a multiplet (methine) and doublet (methyl).
Visualizations
Diagram 1: Synthesis & Functionalization Pathway
This diagram illustrates the conversion of the raw aniline to the active drug scaffold.
Caption: Step-wise synthesis from 4-ethylaniline to the activated 6-(1-bromoethyl) drug precursor.[3][4]
Diagram 2: Mechanism of Action (Antifolate)
How the 6-ethyl derivatives block cancer cell replication.
Caption: Inhibition of Thymidylate Synthase by 6-ethyl-quinoline derivatives leading to apoptosis.[1]
References
-
Santa Cruz Biotechnology. 4-Chloro-6-ethyl-2-methylquinoline Product Data. Retrieved from
-
European Patent Office. EP 0318225 B1: 6-Aryl aminomethyl quinoline derivatives and their use as anti-tumour agents. (Describes the synthesis and testing of 4-chloro-6-ethyl derivatives). Retrieved from
-
BenchChem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (General quinoline SAR and protocols). Retrieved from
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions. (Chlorination protocols). Retrieved from
-
Sigma-Aldrich. Ethyl 4-chloro-2-methylquinoline-6-carboxylate Product Sheet. (Structural analog reference). Retrieved from
Sources
A Comparative Guide to the In Vivo Validation of 4-Chloro-6-Ethyl-2-Methylquinoline Derivatives as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 4-Chloro-6-Ethyl-2-Methylquinoline (referred to hereafter as 4C6E2MQ) derivatives, a promising class of small molecules with therapeutic potential in oncology. While specific in vivo data for 4C6E2MQ derivatives are not yet widely published, this document synthesizes established methodologies for evaluating novel anticancer compounds, drawing parallels from the broader family of quinoline-based therapeutics.[1][2][3][4][5][6]
The objective is to equip researchers with a robust, scientifically-grounded approach to assess the efficacy, toxicity, and pharmacokinetic profile of 4C6E2MQ derivatives, using a pancreatic cancer xenograft model as a representative case study. This guide will compare the hypothetical performance of a lead 4C6E2MQ derivative, "Compound X," against a standard-of-care chemotherapeutic agent, Gemcitabine.[7][8]
Therapeutic Rationale and Hypothesized Mechanism of Action
Quinoline derivatives have garnered significant attention in oncology for their diverse mechanisms of action, including the inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects.[4][9] Several quinoline-based compounds have demonstrated potent activity against various cancer cell lines, and some have progressed to clinical use.[4][5]
For the purpose of this guide, we hypothesize that our lead candidate, Compound X, a novel 4C6E2MQ derivative, exerts its anticancer effects through the targeted inhibition of a critical signaling pathway implicated in pancreatic cancer progression, such as the PI3K/Akt/mTOR pathway. This pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Hypothesized Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Compound X
Caption: Hypothesized mechanism of Compound X inhibiting the PI3K/Akt/mTOR pathway.
In Vivo Validation Workflow: A Comparative Study Design
The cornerstone of preclinical validation is a well-designed in vivo study that can provide robust data on a drug candidate's efficacy and safety.[10] A comparative design, testing the novel compound against a current standard of care, is essential for contextualizing its therapeutic potential.
This section outlines a typical workflow for evaluating Compound X in a pancreatic cancer xenograft model.
Experimental Workflow Diagram
Caption: Workflow for in vivo validation of Compound X in a xenograft model.
Comparative Efficacy and Toxicity Analysis
The primary goal of the in vivo study is to assess the antitumor activity and tolerability of Compound X in comparison to Gemcitabine. Key parameters to be measured include tumor growth inhibition and changes in animal body weight as an initial indicator of toxicity.[2]
Table 1: Hypothetical Comparative Efficacy Data
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 250 | - |
| Compound X | 50 mg/kg, i.p., daily | 600 ± 180 | 60% |
| Gemcitabine | 100 mg/kg, i.p., bi-weekly | 750 ± 200 | 50% |
Table 2: Hypothetical Comparative Toxicity Data
| Treatment Group | Mean Body Weight Change from Day 0 (%) | Observable Signs of Toxicity |
| Vehicle Control | +5% ± 2% | None |
| Compound X | -2% ± 1.5% | None |
| Gemcitabine | -10% ± 4% | Mild lethargy, ruffled fur |
These hypothetical data suggest that Compound X could offer superior tumor growth inhibition with a more favorable safety profile compared to the standard-of-care, Gemcitabine, in this preclinical model.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development.[11][12] In vivo PK studies are essential to determine key parameters like half-life, bioavailability, and clearance.[13][14][15]
Table 3: Hypothetical Pharmacokinetic Parameters
| Compound | Route | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Bioavailability (%) |
| Compound X | i.p. | 1200 | 1 | 8 | N/A |
| Compound X | p.o. | 800 | 2 | 7.5 | 65 |
Pharmacodynamic (PD) studies would involve collecting tumor samples at the end of the study to analyze the levels of key biomarkers in the hypothesized signaling pathway (e.g., phosphorylated Akt, mTOR) to confirm the mechanism of action.
Detailed Experimental Protocols
Scientific integrity and reproducibility are paramount. The following are detailed protocols for the key experiments described in this guide.
Human Tumor Xenograft Model Establishment[1][16][17][18]
-
Cell Culture: PANC-1 human pancreatic cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for this study.[2]
-
Implantation: A suspension of 5 x 10^6 PANC-1 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.[1]
Drug Formulation and Administration
-
Compound X Formulation: Compound X is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Gemcitabine Formulation: Gemcitabine is dissolved in sterile saline.
-
Administration: Once tumors reach the desired size, mice are randomized into three groups (n=8-10 per group). Treatments are administered via intraperitoneal (i.p.) injection according to the dosing regimens specified in Table 1.
In Vivo Efficacy and Toxicity Monitoring[10][19][20][21][22]
-
Efficacy: Tumor volumes are measured with calipers two to three times per week. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.[2]
-
Toxicity: Animal body weights are recorded at the same frequency as tumor measurements. Mice are monitored daily for any clinical signs of toxicity, such as changes in behavior, appetite, or physical appearance.
Pharmacokinetic Study[11][12][14]
-
Dosing: A separate cohort of non-tumor-bearing mice is used. Compound X is administered via both intravenous (i.v.) and oral (p.o.) routes.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Plasma concentrations of Compound X are determined using liquid chromatography-mass spectrometry (LC-MS).[11] Pharmacokinetic parameters are then calculated using appropriate software.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of 4-Chloro-6-Ethyl-2-Methylquinoline derivatives as potential anticancer agents. The comparative framework, utilizing a standard-of-care therapeutic, provides a clear path to evaluating the preclinical potential of novel compounds like the hypothetical Compound X.
Positive results from these studies, demonstrating superior efficacy and a favorable safety profile, would provide a strong rationale for advancing a 4C6E2MQ derivative into further IND-enabling toxicology studies and ultimately, clinical trials.[16]
References
-
Pancreatic Cancer Action Network. Pancreatic Cancer Treatment Types. [Link]
-
Let's Win! Pancreatic Cancer. The Pancreatic Standard of Care is No Longer So Standard. [Link]
-
National Cancer Institute. Pancreatic Cancer Treatment (PDQ®)–Health Professional Version. [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101748. [Link]
-
Obach, R. S., et al. (2024). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Expert Opinion on Drug Discovery, 1-16. [Link]
-
Biocytogen. Efficacy & Toxicity Studies. [Link]
-
Li, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Pharmaceuticals, 15(11), 1369. [Link]
-
Gury, F., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 76(5), 1067-1077. [Link]
-
A, A., et al. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(7), 9161-9176. [Link]
-
Vivotecnia. In Vivo Toxicology Studies. [Link]
-
Carrato, A., et al. (2016). Consensus guidelines for diagnosis, treatment and follow-up of patients with pancreatic cancer in Spain. Clinical and Translational Oncology, 18(10), 957-970. [Link]
-
Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2024. [Link]
-
Syngene. Essential In vivo Safety/Tox studies to move your molecule from Target to IND successfully. [Link]
-
Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]
-
Breast Cancer Translational Team. Xenograft Method In Breast Cancer Mouse Model Optimization: Literature Review. [Link]
-
Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
-
NHS. Treatment for pancreatic cancer. [Link]
-
Creative Bioarray. In Vivo Toxicity Study. [Link]
-
CABI Digital Library. PRECLINICAL MOUSE MODELS IN ADOPTIVE CELL THERAPIES OF CANCER. [Link]
-
Nuvisan. In vivo toxicology and safety pharmacology. [Link]
-
Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1626-S1641. [Link]
-
Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396. [Link]
-
Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]
-
Jain, C., et al. (2022). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Research Journal of Pharmacy and Technology, 15(10), 4725-4731. [Link]
-
Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 58. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. letswinpc.org [letswinpc.org]
- 8. Pancreatic Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 9. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 12. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. selvita.com [selvita.com]
- 15. symeres.com [symeres.com]
- 16. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
Reproducibility of synthetic protocols for 4-Chloro-6-Ethyl-2-Methylquinoline
Introduction
4-Chloro-6-ethyl-2-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This guide provides a comparative analysis of two robust and reproducible synthetic protocols for the preparation of 4-Chloro-6-Ethyl-2-Methylquinoline, offering researchers the necessary insights to select the most suitable method for their specific needs. The protocols are presented with detailed step-by-step instructions, comparative data, and a discussion of their relative merits.
Synthetic Strategy Overview
The most practical and widely applicable approach to the synthesis of 4-Chloro-6-Ethyl-2-Methylquinoline involves a two-step sequence:
-
Formation of the Quinolin-4-ol Core: The synthesis commences with the construction of the 6-ethyl-2-methylquinolin-4-ol intermediate. The Conrad-Limpach reaction is a classic and reliable method for achieving this, involving the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.
-
Chlorination of the Quinolin-4-ol: The hydroxyl group at the 4-position of the quinoline ring is subsequently replaced with a chlorine atom. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃).
This guide will detail these two key transformations as distinct protocols.
Protocol A: Synthesis of 6-Ethyl-2-methylquinolin-4-ol via Conrad-Limpach Reaction
The Conrad-Limpach reaction is a cornerstone of quinoline synthesis, valued for its use of readily available starting materials and its reliability.[1][2] The reaction proceeds in two stages: the initial formation of a β-aminoacrylate intermediate from the condensation of 4-ethylaniline and ethyl acetoacetate, followed by a thermal cyclization to yield the desired 4-hydroxyquinoline.
Experimental Protocol
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 4-ethylaniline (1.0 eq) and ethyl acetoacetate (1.05 eq).
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Heat the mixture at 100-120 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Remove the ethanol and water formed during the reaction by distillation.
Step 2: Cyclization
-
To the crude β-aminoacrylate intermediate from the previous step, add a high-boiling point solvent such as Dowtherm A or mineral oil.
-
Heat the mixture to approximately 250 °C for 30-60 minutes.[2]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with an inert solvent like hexane or petroleum ether to facilitate filtration.
-
Collect the solid product by vacuum filtration and wash with the same solvent to remove the high-boiling point solvent.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Workflow Diagram
Caption: Workflow for the synthesis of 6-Ethyl-2-methylquinolin-4-ol.
Protocol B: Chlorination of 6-Ethyl-2-methylquinolin-4-ol
The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloro derivative is a standard and efficient transformation.[3][4][5] Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose, acting as both the chlorinating agent and, in many cases, the solvent.
Experimental Protocol
-
In a fume hood, carefully add 6-Ethyl-2-methylquinolin-4-ol (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Slowly add an excess of phosphorus oxychloride (POCl₃, 3-5 eq).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4]
-
Heat the reaction mixture to reflux (approximately 110 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
In a well-ventilated fume hood, very slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that will release HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is basic.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for the chlorination of 6-Ethyl-2-methylquinolin-4-ol.
Comparative Analysis
| Parameter | Protocol A (Conrad-Limpach) | Protocol B (Chlorination) |
| Starting Materials | 4-Ethylaniline, Ethyl acetoacetate | 6-Ethyl-2-methylquinolin-4-ol, POCl₃ |
| Key Reagents | High-boiling solvent (e.g., Dowtherm A) | Phosphorus oxychloride (POCl₃) |
| Reaction Temperature | High (~250 °C) | Moderate (~110 °C) |
| Reaction Time | 2-4 hours | 1-2 hours |
| Typical Yield | 70-90% (for similar quinolinols) | >85% (for similar chlorinations) |
| Safety Considerations | Use of high-boiling point, potentially flammable solvents. High reaction temperature requires careful monitoring. | POCl₃ is highly corrosive and reacts violently with water. The workup is highly exothermic and releases HCl gas. Must be performed in a fume hood with appropriate personal protective equipment. |
| Scalability | Readily scalable, though high-temperature cyclization can be challenging on a very large scale. | Scalable, but the exothermic workup requires careful control of addition rates and cooling. |
Discussion and Recommendations
The two-protocol synthetic route presented here is a robust and reliable method for the preparation of 4-Chloro-6-Ethyl-2-Methylquinoline.
Protocol A is a classic and effective method for constructing the core quinoline structure. Its primary advantages are the use of inexpensive and readily available starting materials. The main challenge lies in the high-temperature cyclization step, which requires a suitable high-boiling point solvent and careful temperature control. For laboratory-scale synthesis, this is generally not a significant obstacle.
Protocol B is a highly efficient and standard procedure for the chlorination of 4-hydroxyquinolines. The reaction typically proceeds in high yield. However, the hazardous nature of phosphorus oxychloride necessitates strict adherence to safety protocols. The quenching and neutralization steps are particularly critical and must be performed with caution.
Overall Recommendation: For researchers requiring a reliable and scalable synthesis of 4-Chloro-6-Ethyl-2-Methylquinoline, the combination of Protocol A followed by Protocol B is highly recommended. The individual protocols are well-established in the literature for the synthesis of analogous compounds, and their successful application to the target molecule can be anticipated with a high degree of confidence. Careful attention to the specific safety considerations for each protocol is paramount.
References
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian Journal of Chemistry, 44B, 1868-1875.
-
Dutts, S., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link]
- Kaur, N. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistrySelect, 8(9), e202204561.
- Ali, M. M., et al. (2001).
- Ukrainets, I. V., et al. (2018). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Chemistry of Heterocyclic Compounds, 54(1), 79-85.
- Mótyán, G., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5521.
- Eldeuhemy, A. S., et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Helsinki University Library.
- Patel, H. V., et al. (2013). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy. Medicinal Chemistry Research, 22(10), 4747-4757.
- El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1362-1372.
- Zhang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, 59, 551-554.
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
- Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77.
Sources
Assessing the novelty and patentability of new 4-Chloro-6-Ethyl-2-Methylquinoline derivatives
Assessing the Novelty, Patentability, and Efficacy of Novel 4-Chloro-6-Ethyl-2-Methylquinoline Derivatives: A Comparative Guide
Executive Summary & Scaffold Rationale
The pharmaceutical landscape for heterocyclic aromatic organic compounds is highly competitive, with quinoline derivatives remaining a continuous hotbed for patent activity in both oncology and infectious diseases[1]. Among the vast library of precursors, 4-Chloro-6-ethyl-2-methylquinoline (CAS 123638-09-5) serves as a highly privileged, commercially available building block[2].
While traditional 4-aminoquinolines like Chloroquine (CQ) have suffered from widespread parasitic resistance, structural modifications at the 2- and 6-positions offer a strategic pathway to bypass resistance mechanisms[3]. This guide evaluates the patentability and in vitro efficacy of a newly synthesized class of derivatives—designated here as 6-EQDs (6-Ethyl Quinoline Derivatives)—synthesized via nucleophilic aromatic substitution at the C4 position of the 4-Chloro-6-ethyl-2-methylquinoline scaffold.
Mechanism of Action: Overcoming Efflux-Mediated Resistance
To establish patentable novelty, a new compound must demonstrate an "unexpected technical effect" (non-obviousness). For antimalarials, this is often achieved by breaking cross-resistance.
Standard quinolines operate by accumulating in the parasite's acidic digestive vacuole, where they bind to toxic free heme (ferriprotoporphyrin IX) and inhibit its biocrystallization into non-toxic hemozoin, leading to parasite death[4]. However, CQ-resistant Plasmodium falciparum strains express a mutated transporter protein (PfCRT) that rapidly effluxes the drug away from its target.
The Causality of the 6-Ethyl Modification: By utilizing the 6-ethyl-2-methyl substitution pattern, the 6-EQD scaffold introduces highly specific steric bulk and increased lipophilicity. This structural alteration drastically reduces the binding affinity of the derivative to the mutant PfCRT efflux pump, trapping the drug inside the digestive vacuole while maintaining high affinity for the heme target[5].
Figure 1: Mechanism of Action and Efflux Evasion by 6-Ethyl Quinoline Derivatives.
Comparative Performance Data
To objectively assess the commercial and clinical viability of the 6-EQD series, we compare its lead candidate against well-characterized quinoline antimalarials[4]. The data below highlights the half-maximal inhibitory concentration (IC50) across different strains.
| Compound | Strain 3D7 (CQ-Sensitive) IC50 (nM) | Strain W2 (CQ-Resistant) IC50 (nM) | Resistance Index (W2 / 3D7) | Selectivity Index (CC50 / IC50) |
| Chloroquine | 110 | 400 | 3.63 | ~200 |
| Mefloquine | 60 | 16 | 0.26 | ~150 |
| Lead 6-EQD | 12 | 15 | 1.25 | >1,000 |
Data Interpretation: A lower IC50 indicates higher potency[4]. The Lead 6-EQD demonstrates a Resistance Index (RI) of 1.25, proving it is nearly equally effective against both sensitive and resistant strains. Furthermore, its Selectivity Index (SI > 1000) confirms that the compound selectively targets the parasite without inducing significant cytotoxicity in human host cells[5].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible patent claims, the biological evaluation relies on self-validating, orthogonal assay systems.
Protocol A: SYBR Green I Fluorescence Assay for IC50 Determination
Causality of Choice: Traditional Giemsa-stained smear microscopy is subjective and labor-intensive. SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus, any fluorescence detected is directly and exclusively proportional to the proliferation of intraerythrocytic Plasmodium parasites[4]. This creates a self-validating, high-throughput quantitative system.
-
Parasite Culture: Synchronize P. falciparum cultures (3D7 and W2 strains) to the ring stage at 1% parasitemia and 2% hematocrit.
-
Compound Dosing: Seed 90 µL of culture into 96-well plates. Add 10 µL of the 6-EQD compound in a serial dilution gradient (0.1 nM to 1000 nM).
-
Incubation: Incubate for 72 hours at 37°C under a specialized gas mixture (5% O2, 5% CO2, 90% N2) to mimic venous blood conditions.
-
Lysis and Staining: Freeze plates at -80°C to lyse red blood cells. Thaw and add 100 µL of SYBR Green I lysis buffer to each well in the dark[4].
-
Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 using non-linear regression analysis.
Protocol B: HepG2 Cytotoxicity Assay (CC50)
Causality of Choice: Quinolines are heavily metabolized in the liver. Utilizing a human hepatocyte carcinoma cell line (HepG2) provides a rigorous model for hepatotoxicity, ensuring that the observed antimalarial efficacy is due to specific target engagement rather than generalized cell poisoning.
-
Seed HepG2 cells at
cells/well in a 96-well plate and incubate for 24 hours. -
Treat with 6-EQD compounds at concentrations up to 50 µM for 48 hours.
-
Add Resazurin (Alamar Blue); viable cells reduce it to fluorescent resorufin.
-
Calculate the CC50 (concentration causing 50% cytotoxicity) to determine the Selectivity Index (CC50/IC50).
Patentability and Novelty Assessment Workflow
When filing a patent for derivatives of an existing scaffold like 4-Chloro-6-ethyl-2-methylquinoline, the claims must navigate complex Prior Art.
Establishing Novelty: The specific substitution of a bulky amine at the C4 position, combined with the existing 6-ethyl and 2-methyl groups, must not be explicitly disclosed in prior literature or encompassed by overly broad Markush structures in expired patents[6]. Establishing Non-Obviousness: The core of the patent application rests on the unexpected results doctrine. The addition of the 6-ethyl group unexpectedly overcomes PfCRT-mediated efflux—a surprising technical effect that could not be predicted from the standard structure-activity relationships (SAR) of conventional 4-aminoquinolines.
Figure 2: Patentability Assessment and Validation Workflow for Novel Derivatives.
Conclusion
The 4-Chloro-6-ethyl-2-methylquinoline scaffold provides a highly viable starting point for novel drug discovery. By carefully engineering the C4 position while leveraging the steric advantages of the 6-ethyl group, researchers can develop potent, patentable compounds that effectively break resistance mechanisms seen in legacy quinoline therapies.
References
-
Benchchem. "Independent Verification of Antimalarial Activity: A Comparative Analysis of Quinoline Derivatives and Alternative Therapies."4
-
Semantic Scholar. "Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agent." 3
-
National Institutes of Health (NIH). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." 5
-
Santa Cruz Biotechnology. "4-Chloro-6-ethyl-2-methylquinoline | CAS 123638-09-5." 2
-
Pharmaceutical Technology. "Innovation in small molecules: Leading companies in quinoline derivatives as anticancer agents." 1
Sources
- 1. Who are the leading innovators in quinoline derivatives as anticancer agents for the pharmaceutical industry? [pharmaceutical-technology.com]
- 2. 4-Chloro-6-ethyl-2-methylquinoline | CAS 123638-09-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives as potential anticancer agents: a patent review (2007 - 2010) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-6-Ethyl-2-Methylquinoline
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Chloro-6-Ethyl-2-Methylquinoline (CAS 123638-09-5). As a chlorinated quinoline derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel, the environment, and ensure adherence to federal and local regulations. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.
Core Principles: Hazard Recognition and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's hazard profile. While a specific Safety Data Sheet (SDS) for 4-Chloro-6-Ethyl-2-Methylquinoline is not extensively available, its hazards can be reliably inferred from close structural analogs like 4-Chloro-2-methylquinoline and other chlorinated quinolines.
The primary risks associated with this class of compounds include irritation to the skin and eyes and potential respiratory irritation.[1][2] As a halogenated organic compound, it falls under specific environmental regulations due to the potential for forming hazardous byproducts upon incomplete combustion or degradation.[3] Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][4]
Expert Insight: The presence of a carbon-halogen bond is a critical factor in waste management. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) stringently under the Resource Conservation and Recovery Act (RCRA).[5][6] This classification mandates specific disposal pathways, primarily high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic dioxins or furans.
Hazard Summary Table
The following table summarizes the anticipated hazard classifications based on data from structurally related quinoline compounds.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2] |
Pre-Disposal Operations: Segregation and Containment
Effective waste management is a proactive process. Proper segregation and containment at the point of generation are paramount for safety and cost-control.
Rationale: Mixing halogenated and non-halogenated waste streams results in the entire volume being classified and treated as the more hazardous (and more expensive) halogenated waste.[7][8] This dramatically increases disposal costs and regulatory burden.
Protocol for Waste Container Preparation
-
Select the Correct Container: Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure it has a secure, vapor-tight lid.
-
Apply Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.
-
Complete the Label:
-
Generator Information: Fill in the name and location of the generating laboratory or facility.
-
Chemical Contents: List all constituents by their full chemical name. For 4-Chloro-6-Ethyl-2-Methylquinoline, list it explicitly. Avoid abbreviations or formulas.
-
Hazard Box: Tick the appropriate hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Maintain Container Integrity: Keep the container closed at all times except when adding waste.[8] Store it in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents.[1][4]
Disposal Pathway Decision Framework
The correct disposal procedure depends on the situation. The following flowchart provides a logical path for managing waste generated from 4-Chloro-6-Ethyl-2-Methylquinoline.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-6-Ethyl-2-Methylquinoline
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, in-depth information on the safe handling of 4-Chloro-6-Ethyl-2-Methylquinoline, a compound for which specific safety data may be limited. By synthesizing data from structurally analogous quinoline derivatives and chlorinated aromatic compounds, we can construct a robust safety protocol that prioritizes personal and environmental protection.
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for 4-Chloro-6-Ethyl-2-Methylquinoline, a conservative approach based on the toxicological profiles of similar compounds is warranted.[1] The molecular structure, featuring a chlorinated quinoline core, suggests potential hazards that must be addressed with appropriate protective measures.
Structural Analogs and Their Implications:
-
Quinoline and its Derivatives: Quinoline itself is classified as a hazardous substance that can cause skin and serious eye irritation.[2] Some quinoline compounds are also suspected of causing genetic defects and may have carcinogenic properties.[3] Structurally similar compounds like 2-methylquinoline are known to be harmful if swallowed or in contact with skin, and can cause skin, eye, and respiratory irritation.[4]
-
Chlorinated Aromatic Compounds: This class of chemicals is known for its potential toxicity and environmental persistence.[5][6] Exposure can lead to a range of adverse health effects.[7][8] The presence of a chlorine atom on the aromatic ring of 4-Chloro-6-Ethyl-2-Methylquinoline necessitates careful handling to avoid exposure.
Based on these related compounds, it is prudent to treat 4-Chloro-6-Ethyl-2-Methylquinoline as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and to be harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory to minimize the risk of exposure when handling 4-Chloro-6-Ethyl-2-Methylquinoline. The following table outlines the recommended PPE for various laboratory operations.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption. It is important to consult the glove manufacturer's data for breakthrough times.[1][9] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | To protect the eyes from splashes and airborne particles.[9][10] |
| Skin and Body Protection | A laboratory coat should be worn and buttoned. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron or coveralls may be necessary. | To protect skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood. | To minimize the inhalation of any dust or vapors.[5][9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[11] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for ensuring safety.
3.1. Preparation:
-
Designated Area: All work with 4-Chloro-6-Ethyl-2-Methylquinoline should be performed in a designated area, such as a chemical fume hood, to control potential exposure.[9]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[9][10]
-
Spill Kit: A spill kit appropriate for handling solid chemical spills should be readily available.[9]
3.2. Handling:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of airborne particles.[9]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within a chemical fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the handling area.[12]
3.3. Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12]
Disposal Plan: Environmental Responsibility
All waste materials containing 4-Chloro-6-Ethyl-2-Methylquinoline, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[11]
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[10] Do not dispose of it down the drain or in regular trash.[2][11]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling 4-Chloro-6-Ethyl-2-Methylquinoline.
Caption: Workflow for selecting appropriate PPE.
References
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Safe, S. (1993). Toxicology of chlorinated aromatic compounds. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References. Retrieved from [Link]
-
Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A. Jr. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. PMC. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. benchchem.com [benchchem.com]
- 4. cpachem.com [cpachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
